molecular formula C₁₄H₂₀O₉ B133482 2,5-Anhydro-D-mannitol Tetraacetate CAS No. 65729-88-6

2,5-Anhydro-D-mannitol Tetraacetate

Cat. No.: B133482
CAS No.: 65729-88-6
M. Wt: 332.3 g/mol
InChI Key: LRVQZSOYVOEEPQ-AAVRWANBSA-N
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Description

2,5-Anhydro-D-mannitol Tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₀O₉ and its molecular weight is 332.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVQZSOYVOEEPQ-AAVRWANBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514365
Record name [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65729-88-6
Record name [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Anhydro-D-mannitol Tetraacetate: A Core Scaffold for Glycomimetic Design and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of 2,5-Anhydro-D-mannitol Tetraacetate, a pivotal intermediate in carbohydrate chemistry and drug discovery. By examining its synthesis, properties, and reactivity, we aim to equip researchers and drug development professionals with the foundational knowledge required to leverage this versatile molecule in their synthetic programs.

Core Molecular Profile and Physicochemical Properties

This compound is the fully protected derivative of 2,5-Anhydro-D-mannitol, a rigidified sugar alcohol analog. The acetylation of the hydroxyl groups significantly alters its physical properties, rendering it more soluble in a wide range of organic solvents and suitable for a variety of chemical transformations where free hydroxyls would interfere. Its primary role is that of a protected building block in multi-step synthetic pathways.[1][2]

Table 1: Key Physicochemical Data

Property Data Source(s)
CAS Number 65729-88-6 [1][2][3][4]
Molecular Formula C₁₄H₂₀O₉ [1][2][3]
Molecular Weight 332.30 g/mol [1][3]
Synonyms 2,5-Anhydro-D-mannitol peracetate; D-Mannitol, 2,5-anhydro, 1,3,4,6-tetraacetate [3][5][6][7]

| Storage Conditions | Store at 10°C - 25°C |[3] |

Synthesis and Purification Strategy

The synthesis of this compound is a well-established, two-stage process commencing from the readily available D-mannitol. The causality behind this strategy is clear: first, create the core furanoid scaffold, and second, protect the reactive hydroxyl groups to enable subsequent, selective chemistry.

Stage 1: Acid-Catalyzed Cyclodehydration. The foundational step is the intramolecular cyclization of D-mannitol. This reaction is typically driven by a strong acid catalyst which protonates a hydroxyl group, facilitating the elimination of water and subsequent nucleophilic attack by another hydroxyl group to form the stable 2,5-anhydro furanose ring.

Stage 2: Peracetylation. The resulting 2,5-Anhydro-D-mannitol, with its four free hydroxyl groups, is then subjected to exhaustive acetylation. Acetic anhydride in the presence of a base like pyridine serves as a highly efficient system for this transformation, converting the polar polyol into its non-polar, crystalline tetraacetate derivative, which simplifies purification by chromatography or recrystallization.

Caption: High-level workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis and Purification

  • Cyclization: To a suspension of D-mannitol in a suitable high-boiling solvent, add a catalytic amount of p-toluenesulfonic acid. Heat the mixture under reflux with a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction's progress via TLC until D-mannitol is consumed.

  • Isolation of Intermediate: Upon completion, neutralize the catalyst, filter the reaction mixture, and concentrate the filtrate under reduced pressure. The crude 2,5-Anhydro-D-mannitol can be purified by silica gel chromatography or carried forward directly.

  • Acetylation: Dissolve the crude or purified 2,5-Anhydro-D-mannitol in pyridine and cool the solution in an ice bath. Add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Final Purification: Quench the reaction by slowly adding it to ice water. Extract the product with ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude tetraacetate. Purify the final product by recrystallization from ethanol or by silica gel chromatography.

Spectroscopic Characterization Profile

Structural verification is paramount. The following describes the expected spectroscopic signatures for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The spectrum will be characterized by complex multiplets in the 4.0-5.5 ppm region corresponding to the protons on the furanose ring and its hydroxymethyl substituents. Four distinct singlets, each integrating to 3 protons, will appear in the 1.9-2.2 ppm region, representing the four magnetically non-equivalent acetyl methyl groups.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides definitive proof of structure. Expect to see four signals for the acetate carbonyl groups in the 169-171 ppm range. The carbons of the furanose ring and side chains will resonate between 60-85 ppm. Finally, four distinct signals for the acetyl methyl carbons will appear around 20-21 ppm.

  • Infrared (IR) Spectroscopy: The most prominent feature will be a very strong and sharp absorption band around 1740-1750 cm⁻¹, characteristic of the C=O stretch of the acetate ester functional groups. The absence of a broad O-H stretching band (typically ~3300-3500 cm⁻¹) confirms the complete acetylation of all hydroxyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a sodium adduct peak [M+Na]⁺ corresponding to the molecular weight plus 23, confirming the mass of the parent molecule.

Chemical Reactivity and Strategic Applications

The primary utility of this compound lies in its role as a stable, yet readily deprotectable, intermediate. It is a key player in the field of glycobiology and glycoscience research.[5][6][7] The acetate groups function as robust protecting groups that can be cleanly removed under standard Zemplén deacetylation conditions (catalytic sodium methoxide in methanol) to unmask the four hydroxyl groups of the core scaffold.

This deprotection strategy allows for selective chemical modification at other positions or serves as the final step in the synthesis of a target molecule. The rigidified furanoid core of 2,5-Anhydro-D-mannitol is an attractive scaffold for designing glycomimetics, including nucleoside analogs and enzyme inhibitors, where conformational constraint is key to biological activity. Some research has pointed towards its potential as a medicament in treating conditions like acute myeloid leukemia due to its anticancer properties.[3]

G A 2,5-Anhydro-D-mannitol Tetraacetate (Protected Core) B Zemplén Deacetylation (NaOMe, MeOH) A->B Deprotection C 2,5-Anhydro-D-mannitol (Deprotected Core) B->C D Site-Selective Functionalization C->D Synthesis E Bioactive Glycomimetics (e.g., Nucleoside Analogs, Inhibitors) D->E

Caption: Strategic utility of the title compound in chemical synthesis.

This strategic deprotection uncovers the reactive hydroxyl groups, enabling their use in further synthetic elaborations to build complex, high-value molecules for drug discovery programs.

References

  • 2,5-Anhydro-D-mannitol tetraacet
  • D-Mannitol,2,5-anhydro,1,3,4,6-tetraacet
  • This compound | CAS 65729-88-6. Santa Cruz Biotechnology.
  • D-Mannitol,2,5-anhydro,1,3,4,6-tetraacetate.
  • 65729-88-6, 2,5-Anhydro-D-mannitol Tetraacet
  • 2,5-Anhydro-D-mannitol Tetraacet
  • D-Mannitol,2,5-anhydro,1,3,4,6-tetraacet
  • Synthesis of 2,5-anhydro-D-mannitol. PrepChem.com.

Sources

An In-depth Technical Guide to 2,5-Anhydro-D-mannitol Tetraacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Anhydro-D-mannitol Tetraacetate (CAS Number 65729-88-6), a protected sugar alcohol with significant potential in glycoscience and as a prodrug candidate in therapeutic development. We will delve into its physicochemical properties, synthesis, proposed mechanism of action, and applications, with a focus on providing actionable insights for laboratory and clinical research.

Core Molecular Characteristics

This compound is a fully acetylated derivative of 2,5-Anhydro-D-mannitol. The acetylation of the four hydroxyl groups significantly alters its physicochemical properties, primarily increasing its lipophilicity. This modification is crucial for its potential role as a prodrug, enhancing its ability to traverse cellular membranes.

PropertyValueSource
CAS Number 65729-88-6[1][2][3]
Molecular Formula C₁₄H₂₀O₉[1][2][3]
Molecular Weight 332.30 g/mol [1][3]
Synonyms 2,5-Anhydro-D-mannitol peracetate[3]
Appearance White Crystalline Solid[4]
Storage 10°C - 25°C[3]

Synthesis and Purification

The synthesis of this compound is a two-step process, beginning with the formation of the core 2,5-Anhydro-D-mannitol structure, followed by peracetylation.

Synthesis of 2,5-Anhydro-D-mannitol

The parent compound, 2,5-Anhydro-D-mannitol, can be synthesized from D-glucosamine through a deamination and reduction process.[5] This method provides a reliable route to the core structure.

Peracetylation to this compound

The tetraacetate is prepared by the O-acetylation of 2,5-Anhydro-D-mannitol. A standard and effective method involves the use of acetic anhydride in the presence of a base catalyst, such as pyridine.[6]

Experimental Protocol: Acetylation of 2,5-Anhydro-D-mannitol

  • Dissolution: Dissolve 2,5-Anhydro-D-mannitol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material) under an inert atmosphere (e.g., argon or nitrogen).

  • Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (a slight excess, typically 4.4 equivalents to ensure complete reaction with all four hydroxyl groups) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, cool the reaction mixture and quench by the slow addition of methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography to obtain the final product.

G cluster_synthesis Synthesis Workflow 2,5-Anhydro-D-mannitol 2,5-Anhydro-D-mannitol Reaction Reaction 2,5-Anhydro-D-mannitol->Reaction Starting Material Acetic Anhydride / Pyridine Acetic Anhydride / Pyridine Acetic Anhydride / Pyridine->Reaction Reagents Purification Purification Reaction->Purification Crude Product This compound This compound Purification->this compound Final Product

Caption: Synthesis of this compound.

Proposed Mechanism of Action: A Prodrug Approach

While direct studies on the biological activity of this compound are limited, a strong body of evidence points towards its function as a prodrug of 2,5-Anhydro-D-mannitol. The tetraacetate's increased lipophilicity facilitates its diffusion across the cell membrane. Once inside the cell, it is hypothesized that intracellular esterases cleave the acetyl groups, releasing the pharmacologically active 2,5-Anhydro-D-mannitol.

The parent compound, 2,5-Anhydro-D-mannitol, is a known fructose analogue that acts as an antimetabolite.[7] Its primary mechanism of action involves the inhibition of key enzymes in carbohydrate metabolism, including gluconeogenesis and glycogenolysis.[7][8]

G cluster_prodrug Prodrug Activation and Action cluster_activation Activation Tetraacetate 2,5-Anhydro-D-mannitol Tetraacetate CellMembrane Cell Membrane Tetraacetate->CellMembrane Passive Diffusion Esterases Intracellular Esterases IntracellularSpace Intracellular Space CellMembrane->IntracellularSpace ActiveCompound 2,5-Anhydro-D-mannitol (Active Form) Esterases->ActiveCompound Deacetylation MetabolicInhibition Inhibition of Gluconeogenesis & Glycogenolysis ActiveCompound->MetabolicInhibition

Caption: Proposed prodrug mechanism of action.

Applications in Research and Drug Development

The unique properties of 2,5-Anhydro-D-mannitol and its tetraacetate derivative make them valuable tools in several areas of research.

Glycoscience Research

As a protected sugar alcohol, this compound serves as a versatile building block in glycoscience for the synthesis of more complex carbohydrate-based molecules.[9]

Anticancer Research

The most compelling application lies in cancer therapy, particularly for malignancies that exhibit altered glucose and fructose metabolism.

  • Acute Myeloid Leukemia (AML): Some commercial suppliers suggest that this compound has been shown to be effective in treating acute myeloid leukemia.[3] The proposed anticancer activity stems from its ability to inhibit the synthesis of proteins necessary for cell division.[3] This is likely mediated by the intracellular release of 2,5-Anhydro-D-mannitol, which disrupts cancer cell metabolism. Research has shown that AML cells can upregulate the fructose transporter GLUT5, making them susceptible to fructose analogues.[10][11]

  • Targeting GLUT5-Expressing Cancers: The parent compound, 2,5-Anhydro-D-mannitol, is known to interact with the GLUT5 fructose transporter.[11] Cancers that overexpress GLUT5, such as certain types of breast cancer, may be particularly vulnerable to the cytotoxic effects of 2,5-Anhydro-D-mannitol delivered via its tetraacetate prodrug.[12]

Analytical Methodologies

The characterization and quality control of this compound rely on standard analytical techniques.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound. The expected molecular ion peak for C₁₄H₂₀O₉ would be at m/z 332.11.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of this compound and for monitoring the progress of its synthesis and any subsequent reactions.

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use.[1] Standard laboratory safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Future Directions

The potential of this compound as a targeted anticancer prodrug warrants further investigation. Key areas for future research include:

  • In-depth Biological Evaluation: Comprehensive studies are needed to validate the anticancer activity of the tetraacetate in various cancer cell lines and animal models, particularly those with high GLUT5 expression.

  • Pharmacokinetic Studies: Detailed pharmacokinetic analysis is required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the tetraacetate and its conversion to the active parent compound in vivo.

  • Optimization of Prodrug Design: Further derivatization of 2,5-Anhydro-D-mannitol could lead to prodrugs with improved targeting, solubility, and release kinetics.

References

  • Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. (2023). PubMed. [Link]

  • Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. (2022). PMC - PubMed Central. [Link]

  • Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. ResearchGate. [Link]

  • GB2106910A - 2,5-anhydro-d-mannitol and esters thereof.
  • Synthesis of 2,5-anhydro-D-mannitol. PrepChem.com. [Link]

  • Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. PubMed. [Link]

  • Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. MDPI. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway. NIH. [Link]

  • Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. Semantic Scholar. [Link]

  • CAS References. CAS.org. [Link]

  • Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination. PubMed. [Link]

  • Mannitol Administration and the Risk for Cisplatin-Induced Nephrotoxicity. J Hematol Oncol Pharm. [Link]

  • US6235947B1 - D-mannitol and its preparation.
  • CAS Source Index (CASSI). CAS. [Link]

  • N-BENZHYDRYL-2,5-ANHYDRO-2,5-IMINO-D-MANNITOL - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • The Nephroprotective Effect of Mannitol in Head and Neck Cancer Patients Receiving Cisplatin Therapy. PMC - NIH. [Link]

  • Protective Effect of Mannitol on Cisplatin-Induced Nephrotoxicity: A Systematic Review and Meta-Analysis. PMC - NIH. [Link]

  • A Case-Control Study Analyzing Mannitol Dosing for Prevention of Cisplatin-Induced Acute Nephrotoxicity. PubMed. [Link]

  • Mannitol versus furosemide in patients with thoracic malignancies who received cisplatin-based chemotherapy using short hydration: A randomized phase II trial. PubMed. [Link]

Sources

A Technical Guide to 2,5-Anhydro-D-mannitol Tetraacetate: A Tool for Probing Cellular Metabolism and a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of specific chemical probes is paramount. 2,5-Anhydro-D-mannitol Tetraacetate, a derivative of the fructose analogue 2,5-Anhydro-D-mannitol, serves as a critical tool in the study of carbohydrate metabolism and as a foundational structure for the development of targeted therapeutics. This guide provides an in-depth exploration of its mechanism of action, its diverse applications, and the experimental frameworks for its use.

The Core Moiety: Unveiling the Mechanism of 2,5-Anhydro-D-mannitol

This compound is a protected form of 2,5-Anhydro-D-mannitol (2,5-AM), meaning the acetate groups enhance its stability and cell permeability. Intracellularly, these acetate groups are cleaved, releasing the active compound, 2,5-AM. Therefore, to comprehend the utility of the tetraacetate, one must first understand the metabolic impact of 2,5-AM.

2,5-AM is an antimetabolic fructose analogue that primarily targets hepatic glucose metabolism.[1][2] Its core mechanism revolves around the inhibition of two key metabolic pathways: gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen).[1][2][3][4] This action is not direct but is mediated by its phosphorylated metabolites.

Upon entering hepatocytes, 2,5-AM is phosphorylated, leading to a significant decrease in available ATP and the accumulation of its phosphorylated forms.[1] This "phosphate trapping" mimics a state of energy deprivation.[1] The key phosphorylated metabolites, 2,5-anhydromannitol-1-phosphate (2,5-AM-1-P) and 2,5-anhydromannitol-1,6-bisphosphate (2,5-AM-1,6-P2), act as allosteric regulators of several key enzymes in carbohydrate metabolism.[3][5]

The metabolic consequences of 2,5-AM administration are summarized below:

Metabolic PathwayEffect of 2,5-Anhydro-D-mannitolKey Enzymatic Interactions
Gluconeogenesis Inhibition2,5-AM-1,6-P2 competitively inhibits Fructose-1,6-bisphosphatase.[3][5]
Glycolysis Enhancement2,5-AM-1,6-P2 activates Pyruvate Kinase.[3][5]
Glycogenolysis Inhibition2,5-AM-1-P inhibits Glycogen Phosphorylase.[3]

This multifaceted enzymatic regulation effectively shuts down hepatic glucose output, leading to a decrease in blood glucose levels.[3]

Applications in Research and Drug Development

The unique metabolic effects of 2,5-Anhydro-D-mannitol and its tetraacetate derivative have led to their application in several key areas of biomedical research.

As a biochemical reagent, this compound is utilized in the broad field of glycoscience, which examines the roles of sugars in biological systems.[6][7][8] Its primary utility in metabolic research is to induce a state of controlled cellular energy stress, allowing for the study of metabolic responses. For instance, in animal models, 2,5-AM administration creates a metabolic state that resembles fasting, thereby stimulating feeding behavior.[2] This makes it a valuable tool for studying the signaling pathways that regulate hunger and satiety.

A significant and evolving application of the 2,5-anhydro-D-mannitol scaffold is in the field of oncology. Many cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Some cancers, particularly certain types of breast cancer, upregulate the expression of the GLUT5 transporter, which facilitates the uptake of fructose as an alternative energy source.[9]

2,5-Anhydro-D-mannitol has an affinity for GLUT5 similar to that of fructose, making it an excellent starting point for the design of GLUT5-targeted therapies and imaging agents.[9] Researchers have synthesized various derivatives of 2,5-AM to selectively bind to and block the GLUT5 transporter, thereby starving cancer cells of a vital energy source.[9] This approach holds promise for the development of novel diagnostics and therapeutics for cancers that are dependent on fructose metabolism.[9]

While one commercial source suggests that this compound has been shown to be effective in treating acute myeloid leukemia through the inhibition of protein synthesis, this claim requires further validation through peer-reviewed scientific literature.[10]

The 2,5-anhydro-D-mannitol core has also been explored as a scaffold for the synthesis of new drugs for other conditions. For example, poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol have been synthesized and investigated for their potential as orally active antiasthmatic compounds.[11] This highlights the versatility of this chemical structure in medicinal chemistry.

Experimental Protocols and Methodologies

The following provides a generalized experimental workflow for investigating the metabolic effects of this compound in a cell culture model.

Objective: To determine the effect of this compound on glucose production in a hepatocyte cell line.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Glucose-free culture medium

  • Gluconeogenic precursors (e.g., lactate and pyruvate)

  • This compound solution

  • Glucose assay kit

Protocol:

  • Culture hepatocytes to confluency in standard growth medium.

  • Wash cells with phosphate-buffered saline (PBS).

  • Incubate cells in glucose-free medium containing gluconeogenic precursors for a set period to induce gluconeogenesis.

  • Treat cells with varying concentrations of this compound.

  • After the treatment period, collect the culture medium.

  • Quantify the glucose concentration in the medium using a glucose assay kit.

  • Normalize glucose production to total cellular protein content.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture Hepatocytes wash Wash with PBS culture->wash induce Induce Gluconeogenesis (Glucose-free medium + precursors) wash->induce treat Treat with 2,5-Anhydro-D-mannitol Tetraacetate (various concentrations) induce->treat collect Collect Culture Medium treat->collect quantify Quantify Glucose Concentration collect->quantify normalize Normalize to Protein Content quantify->normalize

Caption: Workflow for assessing the inhibition of gluconeogenesis by this compound in vitro.

Signaling and Metabolic Pathway Visualization

The following diagram illustrates the key points of intervention of 2,5-Anhydro-D-mannitol's phosphorylated metabolites in hepatic carbohydrate metabolism.

G cluster_glycogenolysis Glycogenolysis cluster_glycolysis_gluconeogenesis Glycolysis / Gluconeogenesis cluster_inhibitor 2,5-AM Metabolites Glycogen Glycogen GP Glycogen Phosphorylase Glycogen->GP G1P Glucose-1-Phosphate GP->G1P F6P Fructose-6-Phosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP PEP Phosphoenolpyruvate F16BP->PEP FBPase Fructose-1,6- Bisphosphatase F16BP->FBPase Pyruvate Pyruvate PEP->Pyruvate PK Pyruvate Kinase PEP->PK FBPase->F6P PK->Pyruvate AM1P 2,5-AM-1-P AM1P->GP Inhibits AM16BP 2,5-AM-1,6-P2 AM16BP->FBPase Inhibits AM16BP->PK Activates

Caption: Mechanism of action of 2,5-Anhydro-D-mannitol's phosphorylated metabolites on key enzymes of carbohydrate metabolism.

Conclusion

This compound is more than a simple biochemical reagent; it is a sophisticated tool for dissecting the complexities of cellular energy metabolism. Its ability to potently and specifically inhibit hepatic glucose production provides a unique window into the regulation of metabolic pathways. For drug development professionals, the 2,5-anhydro-D-mannitol scaffold represents a promising starting point for the design of targeted therapies, particularly in the realm of oncology. A thorough understanding of its mechanism of action is crucial for leveraging its full potential in both basic research and translational science.

References

  • Mechanism of Action of 2,5-anhydro-D-mannitol in Hepatocytes. Effects of Phosphorylated Metabolites on Enzymes of Carbohydrate Metabolism - PubMed. [Link]

  • Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - MDPI. [Link]

  • Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed. [Link]

  • Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PubMed - NIH. [Link]

  • Synthesis of 2,5-anhydro-D-mannitol - PrepChem.com. [Link]

  • 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed. [Link]

  • Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol - PubMed. [Link]

Sources

An In-Depth Technical Guide to 2,5-Anhydro-D-mannitol Tetraacetate: Synthesis, Characterization, and Therapeutic Rationale

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-Anhydro-D-mannitol Tetraacetate, a protected derivative of a key fructose analogue. Intended for researchers, chemists, and professionals in drug development, this document details its physicochemical properties, a robust synthesis protocol, and the scientific rationale for its application, particularly in the context of cancer metabolism and targeted drug delivery.

Core Compound Overview

This compound is the fully acetylated form of 2,5-Anhydro-D-mannitol. The parent compound is a conformationally restricted mimic of fructofuranose, which makes it a valuable chemical probe for studying and targeting fructose-specific biological pathways. The addition of tetraacetate groups serves primarily to protect the hydroxyl functionalities, a common strategy in carbohydrate chemistry to increase lipophilicity and modify solubility, which can be crucial for cellular uptake and synthetic manipulations.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₀O₉[1]
Molecular Weight 332.30 g/mol [1]
CAS Number 65729-88-6[1]
Canonical SMILES CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)CN/A
Appearance Expected to be a crystalline solid or viscous oilN/A

Strategic Importance in Drug Development: Targeting Cancer Metabolism

The scientific interest in 2,5-Anhydro-D-mannitol and its derivatives stems from a critical vulnerability in many cancer cells: a reprogrammed metabolism. Numerous cancers, including certain types of breast, lung, and pancreatic cancer, exhibit an increased reliance on fructose as an energy source.[2][3] This metabolic shift is facilitated by the overexpression of the specific fructose transporter, GLUT5, on the cancer cell surface, while its expression in healthy tissues is limited.[4][5]

This differential expression of GLUT5 presents a therapeutic window. Molecules that can selectively enter cells via GLUT5 can be engineered to deliver a cytotoxic payload specifically to cancer cells, minimizing off-target toxicity. 2,5-Anhydro-D-mannitol, as a fructose mimic, is an ideal scaffold for designing such targeted agents.[6]

The tetraacetate derivative plays a crucial role in this strategy. Acetylation increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. Furthermore, within the cell, esterase enzymes can cleave the acetate groups, releasing the active polar parent molecule. This positions this compound as a potential prodrug , designed for improved delivery and targeted release.[7][8]

G cluster_0 Biological Rationale cluster_1 Therapeutic Strategy Cancer Cell Cancer Cell GLUT5 GLUT5 Transporter (Overexpressed) Cancer Cell->GLUT5 expresses Metabolism Enhanced Metabolism & Growth GLUT5->Metabolism fuels Fructose Fructose (Energy Source) Fructose->GLUT5 enters via Prodrug 2,5-Anhydro-D-mannitol Tetraacetate Prodrug->GLUT5 targets & enters Esterases Intracellular Esterases Prodrug->Esterases cleaved by Parent 2,5-Anhydro-D-mannitol (Active Fructose Mimic) Inhibition Metabolic Inhibition Parent->Inhibition causes Esterases->Parent releases

Caption: Logical workflow of the GLUT5-targeted prodrug strategy.

Synthesis Protocol: Acetylation of 2,5-Anhydro-D-mannitol

The synthesis of this compound is achieved through the per-O-acetylation of its parent polyol, 2,5-Anhydro-D-mannitol. The parent compound can be synthesized from D-glucosamine or D-mannitol through established literature procedures.[1][9][10] The following protocol describes a standard and highly effective method for the acetylation step using acetic anhydride and pyridine.

Causality Behind Experimental Choices:
  • Acetic Anhydride (Ac₂O): Serves as the acetyl group donor. It is a highly reactive and efficient acetylating agent. An excess is used to ensure all four hydroxyl groups are acetylated.

  • Pyridine: Acts as both a solvent and a basic catalyst. It neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. As a base, it also activates the hydroxyl groups of the substrate, making them more nucleophilic.[11][12]

  • Anhydrous Conditions: The reaction must be conducted under dry conditions as acetic anhydride readily hydrolyzes in the presence of water, which would quench the reagent and reduce the yield.

  • Work-up Procedure: The aqueous work-up is critical. The wash with 1M HCl removes the basic pyridine. The sodium bicarbonate wash neutralizes any remaining acid. Co-evaporation with toluene is an effective azeotropic method to remove final traces of pyridine.[11]

Step-by-Step Methodology
  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,5-Anhydro-D-mannitol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous pyridine (approx. 5-10 mL per mmol of substrate). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (Ac₂O) (a minimum of 4.5 equivalents; typically a larger excess, e.g., 8-10 equivalents, is used) to the stirred solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane solvent system). The product will have a higher Rf value than the polar starting material.

  • Quenching: Once complete, cool the flask again to 0°C and cautiously quench the excess acetic anhydride by the slow addition of methanol.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual pyridine, add toluene and co-evaporate (repeat 2-3 times).

  • Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Transfer the organic solution to a separatory funnel and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the residue by silica gel column chromatography to obtain the pure this compound.

G A 1. Dissolve 2,5-Anhydro-D-mannitol in Anhydrous Pyridine at 0°C B 2. Add Acetic Anhydride (Excess) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Methanol at 0°C C->D E 5. Concentrate & Co-evaporate with Toluene D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify (Silica Chromatography) H->I

Caption: Experimental workflow for the synthesis of the title compound.

Characterization and Data Interpretation

Full characterization is essential to confirm the structure and purity of the synthesized this compound. Below are the expected data based on the principles of spectroscopic analysis of acetylated carbohydrates.

Representative Spectroscopic Data
TechniqueExpected Observations
¹H NMR ~5.2-4.0 ppm: Complex multiplets corresponding to the protons on the furanose ring and the CH₂ groups (H1, H3, H4, H6, H2, H5). Acetylation shifts these protons downfield compared to the parent polyol. ~2.1-2.0 ppm: Four distinct singlets, each integrating to 3H, corresponding to the four acetyl methyl groups.
¹³C NMR ~170 ppm: Four signals for the carbonyl carbons of the acetate groups. ~80-60 ppm: Signals for the carbons of the furanose ring and the CH₂ groups. ~21 ppm: Four signals for the methyl carbons of the acetate groups.[13][14][15]
Mass Spec (ESI-MS) [M+Na]⁺: Expected at m/z 355.10. [M+H]⁺: Expected at m/z 333.12. Fragmentation: Common losses of acetic acid (60 Da) and ketene (42 Da) from the molecular ion are expected under CID conditions.[16][17][18]
FT-IR ~1740 cm⁻¹: Strong C=O stretching band for the ester groups. ~1240 cm⁻¹: Strong C-O stretching band for the ester groups. Absence of a broad O-H stretch around 3400 cm⁻¹, indicating complete acetylation.

Conclusion and Future Outlook

This compound is a chemically significant molecule that serves as a protected precursor to a potent fructose mimic. Its synthesis is straightforward, relying on standard and well-understood organic chemistry protocols. The true value of this compound lies in its potential application within a targeted drug delivery strategy. By leveraging the unique metabolic fingerprint of many cancer types—specifically their overexpression of the GLUT5 fructose transporter—derivatives of 2,5-Anhydro-D-mannitol can be used to selectively deliver therapeutic agents. The tetraacetate form represents a viable prodrug candidate in this approach, designed to enhance cellular uptake before releasing the active metabolic inhibitor. Further research will involve conjugating cytotoxic drugs to the 2,5-Anhydro-D-mannitol scaffold and evaluating the efficacy and selectivity of these conjugates in preclinical cancer models.

References

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  • ResearchGate. (n.d.). Among the GLUT family members able to transport fructose, GLUT5 is the...[Link]

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A Technical Guide to 2,5-Anhydro-D-mannitol: A Fructose Analogue for Metabolic Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating prevalence of metabolic diseases, including obesity, type 2 diabetes, and metabolic dysfunction-associated fatty liver disease (MAFLD), has intensified the focus on dietary fructose consumption as a significant contributing factor.[1][2] Unlike glucose, fructose metabolism is largely unregulated, primarily occurring in the liver where it bypasses the key rate-limiting steps of glycolysis, leading to rapid substrate influx and potential metabolic dysregulation.[3][4] This guide provides a comprehensive technical overview of 2,5-Anhydro-D-mannitol (2,5-AM), a potent fructose analogue. We delve into its mechanism of action as an antimetabolite, its utility as a research tool to probe fructose-dependent pathways, and its emerging potential as a scaffold for targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the study of carbohydrate metabolism and associated pathologies.

The Fructose Problem: A Rationale for Analogue-Based Research

Excessive intake of fructose, commonly found in sucrose and high-fructose corn syrup, is strongly linked to a cluster of metabolic abnormalities.[5][6] The metabolic fate of fructose is distinct from that of glucose. Upon absorption, it is efficiently cleared by the liver and phosphorylated by ketohexokinase (KHK, or fructokinase) to fructose-1-phosphate.[7][8] This process is rapid and unregulated by cellular energy status (i.e., ATP levels), leading to a swift depletion of intracellular phosphate and ATP.[9][10] The downstream products of fructose metabolism can fuel de novo lipogenesis, uric acid production, and inflammatory pathways, contributing to the pathogenesis of chronic diseases.[2][4]

The central role of KHK makes it a prime target for investigation.[10] To dissect the complex signaling and metabolic consequences of unregulated fructose flux, researchers require specific molecular tools. 2,5-Anhydro-D-mannitol (2,5-AM) serves as an invaluable instrument in this context, acting as a structural and functional mimic of fructose that allows for the precise interrogation of its metabolic pathways.

2,5-Anhydro-D-mannitol: Profile of a Fructose Mimic

2,5-Anhydro-D-mannitol is a stable cyclic polyol that structurally resembles the furanose ring form of D-fructose. This structural similarity allows it to be recognized and processed by the same cellular machinery that handles fructose.

Chemical Properties and Synthesis

2,5-AM is typically synthesized via chemical modification of common monosaccharides. One established method involves the deamination and reduction of D-glucosamine.[11] Other synthetic routes starting from D-mannitol have also been described.[12][13] Its stable anhydro bridge prevents it from linearizing, locking it in a conformation recognized by fructose-specific transporters and enzymes.

PropertyValueSource
Synonyms 2,5-AHM, NSC 129241[14][15]
CAS Number 41107-82-8[14][15]
Molecular Formula C₆H₁₂O₅[15]
Molecular Weight 164.16 g/mol [15]
Appearance Crystalline solid[15]
Purity ≥95%[14]
Solubility PBS (pH 7.2): 10 mg/mL; DMSO: 30 mg/mL; DMF: 25 mg/mL[15]
Mechanism of Antimetabolic Action

The utility of 2,5-AM stems from its ability to enter and disrupt fructose metabolism. It acts as a substrate for key enzymes but its downstream metabolites are dead-end products that inhibit crucial metabolic processes.

  • Cellular Uptake: 2,5-AM is transported into cells, particularly hepatocytes and certain cancer cells, via the fructose-specific transporter GLUT5.[16][17] Its affinity for GLUT5 is comparable to or even greater than that of fructose itself.[17][18]

  • Metabolic Trapping: Inside the cell, 2,5-AM is a substrate for both fructokinase and hexokinase, which phosphorylate it at the 1-position to form 2,5-anhydro-D-mannitol-1-phosphate (2,5-AM-1-P).[19][20] This phosphorylated intermediate can be further phosphorylated by phosphofructokinase to 2,5-anhydro-D-mannitol-1,6-bisphosphate.[19][21] This phosphorylation effectively traps the molecule within the cell.

  • ATP Depletion: The rapid and continuous phosphorylation of 2,5-AM consumes significant amounts of cellular ATP, leading to a state of energy depletion in the liver.[14][22] This process mimics the hepatic phosphate trapping observed during acute high-fructose infusions.

  • Enzymatic Inhibition: The accumulated phosphorylated analogues act as potent inhibitors of key enzymes in carbohydrate metabolism.

    • Glycogenolysis Inhibition: 2,5-AM-1-P is a known inhibitor of glycogen phosphorylase a, the rate-limiting enzyme in glycogen breakdown, with a Ki of approximately 2.4 mM.[19][23]

    • Gluconeogenesis Inhibition: 2,5-AM effectively inhibits hepatic gluconeogenesis from various precursors like lactate, pyruvate, and glycerol.[22][24] This is achieved through a combination of ATP depletion and allosteric inhibition of key enzymes in the pathway.

The diagram below illustrates the core mechanism by which 2,5-AM disrupts hepatic carbohydrate metabolism.

2_5_AM_Mechanism cluster_outside Extracellular Space cluster_cell Hepatocyte Fructose_ext Fructose GLUT5 GLUT5 Fructose_ext->GLUT5 2,5-AM_ext 2,5-Anhydro-D-mannitol 2,5-AM_ext->GLUT5 Fructose_int Fructose F1P Fructose-1-P Fructose_int->F1P Fructokinase 2,5-AM_int 2,5-AM 2,5-AM-1-P 2,5-AM-1-P 2,5-AM_int->2,5-AM-1-P Fructokinase ATP ATP Glycolysis Glycolysis / De Novo Lipogenesis F1P->Glycolysis 2,5-AM-BP 2,5-AM-1,6-BP 2,5-AM-1-P->2,5-AM-BP PFK Glycogenolysis Glycogenolysis 2,5-AM-1-P->Glycogenolysis Inhibits (Phosphorylase a) Gluconeogenesis Gluconeogenesis 2,5-AM-BP->Gluconeogenesis Inhibits Glycogen Glycogen Glucose Glucose Production Glycogen->Glucose Glycogenolysis Gluconeogenesis->Glucose ADP ADP ATP->ADP Phosphorylation GLUT5->Fructose_int GLUT5->2,5-AM_int caption Mechanism of 2,5-AM in Hepatocytes

Caption: Mechanism of 2,5-AM in Hepatocytes.

Applications and Experimental Protocols

2,5-AM is a versatile tool with applications ranging from basic metabolic research to preclinical drug development.

In Vivo Studies: Probing Hepatic Energy Sensing

In animal models, administration of 2,5-AM creates a metabolic state that mimics fasting.[25] A key finding is its ability to potently stimulate food intake.[14][25] This effect is not mediated by changes in blood glucose but rather by the induction of a hepatic energy deficit.[26] The signal of low energy status is relayed from the liver to the brain via the hepatic vagus nerve, triggering feeding behavior.[27] This makes 2,5-AM an exceptional tool for studying the liver-brain axis in the control of energy homeostasis.

Liver_Brain_Axis 2,5-AM Systemic 2,5-Anhydro-D-mannitol Liver Liver 2,5-AM->Liver ATP_depletion Hepatic ATP Depletion (Energy Deficit Signal) Liver->ATP_depletion Phosphorylation Vagus Hepatic Vagus Nerve ATP_depletion->Vagus Activates Brain Brain (Hypothalamus) Vagus->Brain Signals to Feeding Increased Food Intake Brain->Feeding Initiates caption Liver-Brain Axis in 2,5-AM-Induced Feeding

Caption: Liver-Brain Axis in 2,5-AM-Induced Feeding.

In Vitro Research: Enzyme Inhibition and Transporter Assays

This protocol describes a method to quantify the inhibitory effect of 2,5-AM on glucose production in isolated rat hepatocytes, a foundational experiment for characterizing its action.[22][24]

Objective: To determine the IC₅₀ of 2,5-AM for the inhibition of gluconeogenesis from lactate and pyruvate.

Materials:

  • Male Sprague-Dawley rat (200-250g)

  • Collagenase (Type IV)

  • Hanks' Balanced Salt Solution (HBSS)

  • Krebs-Henseleit bicarbonate buffer supplemented with 2.5% BSA

  • Gluconeogenic substrates: Sodium Lactate (10 mM), Sodium Pyruvate (1 mM)

  • 2,5-Anhydro-D-mannitol stock solution

  • Glucose Assay Kit (GOD-PAP method)

  • Perchloric acid (PCA)

Methodology:

  • Hepatocyte Isolation: Isolate primary hepatocytes from a fasted rat using a two-step collagenase perfusion method. Assess cell viability using Trypan Blue exclusion (viability should be >90%).

  • Cell Incubation: Resuspend hepatocytes in Krebs-Henseleit buffer to a final concentration of 5x10⁶ cells/mL.

  • Experimental Setup: Aliquot 1 mL of the cell suspension into 25 mL Erlenmeyer flasks. Add varying concentrations of 2,5-AM (e.g., 0, 10, 50, 100, 500, 1000 µM).

  • Initiation of Gluconeogenesis: Add the lactate/pyruvate mixture to each flask to initiate glucose production.

  • Incubation: Gas the flasks with 95% O₂ / 5% CO₂ and incubate at 37°C in a shaking water bath for 60 minutes.

  • Termination: Stop the reaction by adding 100 µL of 70% PCA. Centrifuge to pellet the protein.

  • Glucose Measurement: Neutralize the supernatant and measure the glucose concentration using a commercial glucose assay kit.

  • Data Analysis: Calculate the rate of glucose production for each condition. Plot the percentage inhibition against the log concentration of 2,5-AM and determine the IC₅₀ value using non-linear regression.

Trustworthiness: This protocol is self-validating by including a zero-analogue control to establish the basal rate of gluconeogenesis and by using a well-established endpoint (glucose production). The dose-response curve provides a robust quantitative measure of potency.

Drug Development: A Scaffold for Targeting GLUT5

The overexpression of the fructose transporter GLUT5 in several cancers, including breast cancer, presents a therapeutic window for targeted drug delivery.[16][28] Because 2,5-AM has a high affinity for GLUT5, it serves as an ideal scaffold for designing conjugates that can selectively deliver imaging agents or cytotoxic payloads to cancer cells.[17]

Research has demonstrated that conjugating fluorophores (e.g., NBD) or chemotherapeutic agents (e.g., chlorambucil) to the 2,5-AM backbone can yield molecules that are transported into GLUT5-expressing cells.[18][28] The key challenge and area of active research is optimizing the linker and payload to ensure the conjugate retains high affinity for the transporter and is efficiently internalized.[28]

This workflow outlines a competitive binding assay to screen the efficacy of novel 2,5-AM derivatives in blocking fructose uptake via GLUT5.[16][18]

GLUT5_Assay_Workflow A 1. Cell Culture Seed GLUT5-positive cells (e.g., EMT6, MCF7) in 24-well plates. B 2. Pre-incubation Wash cells with Krebs-Ringer buffer. Pre-incubate with varying concentrations of test compound (2,5-AM derivative). A->B C 3. Competitive Binding Add a fixed concentration of a radiolabeled fructose probe (e.g., 6-[18F]FDF or [14C]-D-fructose). B->C D 4. Incubation Incubate for a short period (e.g., 5-10 minutes) at 37°C. C->D E 5. Termination & Wash Rapidly wash cells with ice-cold buffer to remove unbound probe. D->E F 6. Cell Lysis & Measurement Lyse cells and measure intracellular radioactivity using a scintillation or gamma counter. E->F G 7. Data Analysis Calculate IC50 value by plotting % inhibition vs. log[compound]. F->G caption Workflow for GLUT5 Competition Assay

Caption: Workflow for GLUT5 Competition Assay.

Future Perspectives and Conclusion

2,5-Anhydro-D-mannitol has evolved from a simple fructose mimic to a sophisticated tool in metabolic research. Its ability to acutely induce a state of hepatic energy deficit has provided profound insights into the liver's role as a metabolic sensor in controlling feeding behavior.[27] Recent studies have even identified it as a novel anti-aging compound in yeast models, suggesting its effects on fundamental glycolytic pathways may have broader implications for cellular longevity.[21]

For drug development professionals, 2,5-AM represents a validated, high-affinity scaffold for targeting the GLUT5 transporter. Future work will likely focus on creating smarter conjugates for cancer imaging and therapy, potentially incorporating cleavable linkers that release a bioactive payload only after cellular internalization.[28]

References

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The Pivotal Role of 2,5-Anhydro-D-mannitol in Glycoscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Unique Fructose Analogue

In the intricate world of glycoscience, where the study of complex carbohydrates and their profound biological roles is paramount, specific molecular tools are indispensable for dissecting complex pathways and developing novel therapeutic strategies. Among these, 2,5-Anhydro-D-mannitol (2,5-AM), a structural analogue of D-fructose, has emerged as a versatile and powerful probe. Its unique chemical architecture, which locks the furanose ring and removes the reactive hemiacetal hydroxyl group, bestows upon it the ability to competitively interact with various carbohydrate-binding proteins and enzymes without being fully metabolized in the same manner as its natural counterpart. This guide provides an in-depth exploration of the multifaceted roles of 2,5-Anhydro-D-mannitol in glycoscience research, offering insights for researchers, scientists, and drug development professionals. We will delve into its core applications as a metabolic inhibitor, a tool for studying carbohydrate transporters, a scaffold for chemical synthesis, and an emerging modulator of cellular processes, all grounded in robust scientific evidence and practical application.

Physicochemical Properties and Synthesis of 2,5-Anhydro-D-mannitol

2,5-Anhydro-D-mannitol is a crystalline solid with good solubility in polar solvents such as water, DMSO, and DMF.[1][2] Its stable furanose ring structure is the cornerstone of its utility in biological research.

PropertyValueReference
Molecular FormulaC₆H₁₂O₅[3]
Molecular Weight164.16 g/mol [3]
CAS Number41107-82-8[1]
AppearanceWhite Crystalline Solid[1]
SolubilityDMF: 25 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml[1][2]

A common synthetic route to 2,5-Anhydro-D-mannitol involves the deamination and subsequent reduction of D-glucosamine.[1] While various synthetic strategies exist, the following provides a conceptual experimental workflow based on established chemical transformations.

Experimental Protocol: Synthesis of 2,5-Anhydro-D-mannitol from D-Glucosamine Hydrochloride

This protocol outlines the key steps for the synthesis of 2,5-Anhydro-D-mannitol from commercially available D-glucosamine hydrochloride.

Materials:

  • D-Glucosamine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Sodium borohydride (NaBH₄)

  • Dowex 50W-X8 resin (H⁺ form)

  • Methanol

  • Ethanol

  • Deionized water

Procedure:

  • Deamination:

    • Dissolve D-glucosamine hydrochloride in deionized water.

    • Cool the solution in an ice bath and slowly add a solution of sodium nitrite.

    • Acidify the reaction mixture with acetic acid to generate nitrous acid in situ, which will deaminate the glucosamine to form 2,5-anhydro-D-mannose.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Reduction:

    • To the cooled reaction mixture containing 2,5-anhydro-D-mannose, slowly add sodium borohydride in small portions to reduce the aldehyde to a primary alcohol, yielding 2,5-Anhydro-D-mannitol.

    • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Purification:

    • Neutralize the reaction mixture with acetic acid.

    • Remove inorganic salts by passing the solution through a column of Dowex 50W-X8 resin (H⁺ form).

    • Evaporate the eluate to dryness.

    • Co-evaporate with methanol multiple times to remove boric acid as volatile methyl borate.

    • Recrystallize the crude product from ethanol to obtain pure 2,5-Anhydro-D-mannitol.

Causality Behind Experimental Choices: The use of nitrous acid for deamination is a classic method for converting primary amines on sugar backbones to other functional groups. The subsequent reduction with sodium borohydride is a mild and effective way to convert the resulting aldehyde to an alcohol without affecting other hydroxyl groups. The ion-exchange chromatography and co-evaporation with methanol are crucial for removing inorganic byproducts and ensuring the purity of the final compound.

2,5-Anhydro-D-mannitol as a Potent Metabolic Inhibitor

One of the most well-documented roles of 2,5-AM is its ability to act as an antimetabolic fructose analogue, primarily by inhibiting gluconeogenesis and glycogenolysis in the liver.[4][5]

Mechanism of Action

Upon entering hepatocytes, 2,5-Anhydro-D-mannitol is phosphorylated by fructokinase and hexokinase to 2,5-anhydro-D-mannitol-1-phosphate, which is further phosphorylated by phosphofructokinase to 2,5-anhydro-D-mannitol-1,6-bisphosphate.[6] These phosphorylated metabolites are the key effectors that disrupt carbohydrate metabolism. They act as competitive inhibitors and allosteric modulators of several key enzymes.[6]

Metabolic_Inhibition cluster_cell Hepatocyte 2,5-AM 2,5-AM 2,5-AM-1P 2,5-AM-1P 2,5-AM->2,5-AM-1P Fructokinase/ Hexokinase 2,5-AM-1,6-BP 2,5-AM-1,6-BP 2,5-AM-1P->2,5-AM-1,6-BP Phosphofructokinase Glycogenolysis Glycogenolysis 2,5-AM-1P->Glycogenolysis Inhibits Glycogen Phosphorylase (Ki = 0.66 mM) Gluconeogenesis Gluconeogenesis 2,5-AM-1,6-BP->Gluconeogenesis Inhibits Fructose-1,6-bisphosphatase (Ki = 3.6 µM) Glycolysis Glycolysis 2,5-AM-1,6-BP->Glycolysis Activates Pyruvate Kinase (Ka = 9.5 µM)

Caption: Metabolic fate and inhibitory actions of 2,5-Anhydro-D-mannitol.

Quantitative Inhibition Data

The phosphorylated derivatives of 2,5-Anhydro-D-mannitol exhibit potent effects on key metabolic enzymes.

MetaboliteTarget EnzymeEffectApparent Ki/KaReference
2,5-Anhydro-D-mannitol-1-phosphateRat Liver Glycogen PhosphorylaseInhibitionKi = 0.66 ± 0.09 mM[6]
2,5-Anhydro-D-mannitol-1-phosphateRat Liver PhosphoglucomutaseInhibitionKi = 2.8 ± 0.2 mM[6]
2,5-Anhydro-D-mannitol-1,6-bisphosphateRabbit Liver Fructose-1,6-bisphosphataseInhibitionKi = 3.6 ± 0.3 µM[6]
2,5-Anhydro-D-mannitol-1,6-bisphosphateRabbit Liver Pyruvate KinaseActivationKa = 9.5 ± 0.9 µM[6]

These inhibitory actions collectively lead to a decrease in hepatic glucose output, making 2,5-AM a valuable tool for studying glucose homeostasis and the effects of metabolic dysregulation.

A Molecular Probe for Fructose Transporter (GLUT5) Research

The facilitative glucose transporter 5 (GLUT5) is the primary transporter for fructose in various tissues, and its overexpression has been linked to several diseases, including breast cancer.[7] 2,5-Anhydro-D-mannitol, as a close structural mimic of the furanose form of fructose, has been instrumental in studying GLUT5 function and in the development of GLUT5-targeted imaging agents and inhibitors.[7]

Experimental Protocol: GLUT5 Inhibition Assay using a Fluorescent Probe

This protocol describes a cell-based assay to determine the inhibitory potency (IC₅₀) of 2,5-Anhydro-D-mannitol or its derivatives on GLUT5-mediated uptake using a fluorescent fructose analog, such as 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose), which is also transported by GLUT5.

Materials:

  • GLUT5-expressing cells (e.g., murine EMT6 breast cancer cells)

  • Cell culture medium (e.g., DMEM)

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • 6-NBDG

  • 2,5-Anhydro-D-mannitol

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Seed GLUT5-expressing cells in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare a stock solution of 2,5-Anhydro-D-mannitol in KRB buffer. Perform serial dilutions to create a range of concentrations.

  • Inhibition:

    • Wash the cells twice with warm KRB buffer.

    • Add the different concentrations of 2,5-Anhydro-D-mannitol to the respective wells.

    • Incubate for 10-15 minutes at 37°C.

  • Uptake:

    • Add a fixed concentration of 6-NBDG to all wells.

    • Incubate for 30 minutes at 37°C to allow for uptake.

  • Termination and Measurement:

    • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRB buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~465/540 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validating System: The inclusion of positive (e.g., a known GLUT5 inhibitor) and negative (vehicle) controls in each experiment ensures the validity of the assay. The dose-dependent inhibition by 2,5-AM provides internal consistency.

GLUT5_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed GLUT5-expressing cells in 96-well plate C Wash cells with KRB buffer A->C B Prepare serial dilutions of 2,5-Anhydro-D-mannitol D Incubate with 2,5-Anhydro-D-mannitol B->D C->D E Add fluorescent probe (6-NBDG) D->E F Incubate for uptake E->F G Wash with ice-cold KRB buffer to stop uptake F->G H Lyse cells G->H I Measure intracellular fluorescence H->I J Calculate IC50 I->J

Caption: Workflow for GLUT5 inhibition assay.

A Versatile Scaffold for Chemical Synthesis

The stable furanose ring and the presence of multiple hydroxyl groups make 2,5-Anhydro-D-mannitol an excellent starting material for the synthesis of a variety of carbohydrate mimetics and derivatives.[7][8] Researchers have modified 2,5-AM at different positions to create novel compounds with diverse biological activities.

  • Glycosidase Inhibitors: While 2,5-AM itself is not a potent glycosidase inhibitor, its iminosugar analogue, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), and its derivatives are powerful inhibitors of various glycosidases.[2]

  • Probes for GLUT5: As previously mentioned, derivatives of 2,5-AM have been synthesized to create fluorescent and radiolabeled probes for studying GLUT5.[7]

  • Potential Therapeutics: Poly-O-sulfated glycosides of 2,5-Anhydro-D-mannitol have been synthesized and evaluated for their potential as antiasthmatic compounds.[8]

The synthesis of these derivatives often involves protecting group chemistry to selectively modify specific hydroxyl groups, followed by the introduction of desired functionalities.

Emerging Roles: A Glimpse into the Future

Chemical Chaperones in Protein Folding

The concept of chemical chaperones, small molecules that can stabilize misfolded proteins and facilitate their proper trafficking, is a promising therapeutic strategy for diseases caused by protein misfolding, such as certain lysosomal storage disorders. While the iminosugar analogues of 2,5-AM, such as 2,5-anhydro-2,5-imino-D-glucitol, have been shown to act as pharmacological chaperones for mutant glucocerebrosidase in Gaucher disease, the direct role of 2,5-Anhydro-D-mannitol itself as a chemical chaperone for glycosidases is an area that warrants further investigation.[9][10][11] The structural similarity to natural substrates suggests a potential for 2,5-AM and its derivatives to bind to the active sites of certain glycosidases and stabilize their native conformation.

A Novel Anti-Aging Compound?

Recent studies in the budding yeast Saccharomyces cerevisiae have identified 2,5-Anhydro-D-mannitol as a novel anti-aging compound that extends the chronological lifespan of yeast cells.[12] The proposed mechanism involves its metabolism to non-metabolizable glycolytic intermediates that may modulate nutrient-sensing pathways like TORC1 and AMPK, which are known regulators of aging.[12] While these findings are intriguing, further research is needed to elucidate the precise mechanisms and to determine if these effects are conserved in mammalian systems.

Emerging_Roles cluster_chaperone Chemical Chaperone Hypothesis cluster_aging Anti-Aging Hypothesis (Yeast) 2,5-AM 2,5-AM Misfolded_Glycosidase Misfolded Glycosidase 2,5-AM->Misfolded_Glycosidase Binds to active site? Metabolic_Intermediates Non-metabolizable glycolytic intermediates 2,5-AM->Metabolic_Intermediates Stabilized_Glycosidase Stabilized Glycosidase Misfolded_Glycosidase->Stabilized_Glycosidase Promotes correct folding Nutrient_Sensing Modulation of TORC1/AMPK pathways Metabolic_Intermediates->Nutrient_Sensing Lifespan_Extension Extended chronological lifespan Nutrient_Sensing->Lifespan_Extension

Caption: Hypothesized emerging roles of 2,5-Anhydro-D-mannitol.

Conclusion and Future Perspectives

2,5-Anhydro-D-mannitol has proven to be a remarkably versatile tool in glycoscience research. Its ability to act as a specific metabolic inhibitor has provided valuable insights into carbohydrate metabolism and its regulation. As a molecular probe for the fructose transporter GLUT5, it has facilitated the study of fructose transport and the development of targeted diagnostic and therapeutic agents. Furthermore, its utility as a synthetic scaffold continues to enable the creation of novel carbohydrate mimetics with diverse biological functions.

The emerging roles of 2,5-Anhydro-D-mannitol and its derivatives as potential chemical chaperones and anti-aging compounds open up exciting new avenues for research. Future studies should focus on elucidating the precise molecular mechanisms underlying these novel functions, particularly in mammalian systems. The continued exploration of this unique fructose analogue will undoubtedly lead to new discoveries and advancements in our understanding of glycoscience and its implications for human health and disease.

References

  • Al-Jobari, H., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Molecules, 27(8), 2419. [Link]

  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739-1749. [Link]

  • Chen, T. M., & Whistler, R. L. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. Archives of Biochemistry and Biophysics, 228(1), 224-230. [Link]

  • Yu, Z., et al. (2007). Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention. Journal of Medicinal Chemistry, 50(3), 450-459. [Link]

  • Synthesis of 2,5-anhydro-D-mannitol. PrepChem. [Link]

  • Kumar, A., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(3), 1637-1655. [Link]

  • Tordoff, M. G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153. [Link]

  • Yu, Z., Sawkar, A. R., & Kelly, J. W. (2006). Chemical chaperones increase the cellular activity of N370S β-glucosidase: A therapeutic strategy for Gaucher disease. Proceedings of the National Academy of Sciences, 103(41), 15095-15100. [Link]

  • Yu, Z., et al. (2007). Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention. Journal of medicinal chemistry, 50(3), 450-9. [Link]

  • d-GLUCOSAMINE HYDROCHLORIDE. Organic Syntheses. [Link]

  • Bera, D. C., Foster, A. B., & Stacey, M. (1956). 2,5-Anhydro-D-mannitol.Journal of the Chemical Society, 4531-4541.
  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences, 80(14), 4301-4305. [Link]

  • 2,5-anhydro-D-mannitol. PubChem. [Link]

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The Strategic Application of Acetyl Protection in Glycoscience: A Technical Guide to 2,5-Anhydro-D-mannitol Tetraacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of carbohydrate chemistry and drug development, the judicious use of protecting groups is paramount to achieving stereochemical control and regioselectivity. This technical guide provides an in-depth exploration of 2,5-Anhydro-D-mannitol Tetraacetate, a peracetylated derivative of the fructose analogue 2,5-Anhydro-D-mannitol. We will dissect the rationale behind employing acetyl groups for the temporary masking of hydroxyl functionalities, detail the experimental methodologies for both the protection (acetylation) and deprotection (deacetylation) of the core 2,5-Anhydro-D-mannitol scaffold, and explore the strategic applications of the tetraacetate form in chemical synthesis and its potential in therapeutic research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of protecting group chemistry in the synthesis and application of complex carbohydrate-based molecules.

Introduction: The Imperative of Hydroxyl Protection in Carbohydrate Chemistry

Carbohydrates, with their dense display of hydroxyl groups of similar reactivity, present a formidable challenge in synthetic organic chemistry. The ability to selectively modify a single hydroxyl group in the presence of others is crucial for the construction of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. Protecting groups serve as temporary masks for these reactive functionalities, allowing for chemical transformations to be carried out at other positions of the molecule without unwanted side reactions.[1]

Among the arsenal of protecting groups available to the carbohydrate chemist, the acetyl group stands out for its reliability, ease of introduction and removal, and its profound influence on the stereochemical outcome of glycosylation reactions.[2] 2,5-Anhydro-D-mannitol, a rigid bicyclic fructose analogue, serves as an excellent scaffold to illustrate the principles and practicalities of acetyl protection. Its tetraacetate derivative not only exemplifies the concept of a fully protected sugar alcohol but also holds potential as a versatile synthetic intermediate.[3][4]

The Core Scaffold: 2,5-Anhydro-D-mannitol

2,5-Anhydro-D-mannitol is a conformationally constrained analog of D-fructose where the anomeric hydroxyl group is replaced by a hydrogen atom and an intramolecular ether linkage exists between C-2 and C-5.[5] This structural modification imparts unique biological properties, most notably its ability to act as a competitive inhibitor of the GLUT5 transporter, which is responsible for fructose uptake in various tissues.[5] The overexpression of GLUT5 in certain cancer types has positioned 2,5-Anhydro-D-mannitol and its derivatives as promising candidates for targeted cancer therapy and imaging.[5]

The synthesis of the parent 2,5-Anhydro-D-mannitol can be achieved through various routes, with a common method involving the deamination and subsequent reduction of D-glucosamine.[6]

The Chemistry of Protection: Synthesis of this compound

The peracetylation of 2,5-Anhydro-D-mannitol involves the esterification of all four of its free hydroxyl groups with acetyl moieties. This transformation is typically achieved using acetic anhydride in the presence of a base, such as pyridine, which acts as both a solvent and a catalyst.

Rationale for Acetylation

The primary motivations for acetylating 2,5-Anhydro-D-mannitol include:

  • Enhanced Solubility: The resulting tetraacetate is significantly more soluble in common organic solvents compared to the highly polar parent polyol, facilitating its use in a wider range of reaction conditions.

  • Increased Stability: The acetyl groups protect the hydroxyls from oxidation and other unwanted reactions, allowing for chemical modifications at other parts of a larger molecule to which it might be attached.

  • Activation for Glycosylation: In the broader context of carbohydrate chemistry, peracetylated sugars can serve as glycosyl donors in the synthesis of oligosaccharides.[7]

Experimental Protocol: Peracetylation of 2,5-Anhydro-D-mannitol

This protocol describes a general method for the complete acetylation of 2,5-Anhydro-D-mannitol.

Materials:

  • 2,5-Anhydro-D-mannitol

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 2,5-Anhydro-D-mannitol (1.0 eq) in anhydrous pyridine (10 mL per gram of starting material) at 0 °C, add acetic anhydride (5.0 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a crystalline solid.

The Chemistry of Deprotection: Regenerating the Core Scaffold

The removal of the acetyl protecting groups is a critical step to unveil the free hydroxyl groups for subsequent reactions or to obtain the final biologically active molecule. The most common and efficient method for the deacetylation of carbohydrate acetates is the Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide in methanol.[8]

The Zemplén Deacetylation: A Mild and Efficient Method

The Zemplén deacetylation is a transesterification reaction where the acetyl groups are transferred from the carbohydrate to the methanol solvent, forming methyl acetate.[9] The reaction is driven to completion by the large excess of methanol and is favored due to the formation of the stable methyl acetate byproduct. This method is particularly advantageous due to its mild, basic conditions, which typically do not affect other sensitive functional groups like glycosidic bonds.[8]

Experimental Protocol: Zemplén Deacetylation of this compound

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)

  • Amberlite IR-120 (H⁺) ion-exchange resin

  • TLC plate and appropriate developing solvents

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (20 mL per gram of starting material).

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) to the solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, neutralize the mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected 2,5-Anhydro-D-mannitol.

Characterization and Data Presentation

The successful synthesis and deprotection of this compound must be confirmed through rigorous analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of both the protected and deprotected forms. In the ¹H NMR spectrum of the tetraacetate, the appearance of sharp singlets in the region of δ 2.0-2.2 ppm is characteristic of the acetyl protons. Upon deprotection, these signals will disappear, and the proton signals of the carbohydrate backbone will shift accordingly.[4][5][10][11]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. Techniques such as Electrospray Ionization (ESI) are commonly employed for carbohydrate analysis.[12]

Tabulated Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2,5-Anhydro-D-mannitolC₆H₁₂O₅164.16White crystalline solid
This compoundC₁₄H₂₀O₉332.30White crystalline solid

Applications in Research and Development

While the parent 2,5-Anhydro-D-mannitol has been extensively studied for its biological activities, the tetraacetate derivative serves as a crucial intermediate in several research and development avenues.

A Building Block in Oligosaccharide Synthesis

Peracetylated sugars, including this compound, can be utilized as glycosyl donors in the synthesis of more complex carbohydrate structures. The acetyl groups can influence the stereochemical outcome of the glycosylation reaction, and their subsequent removal unmasks the hydroxyl groups for further elaboration.[7][13]

Prodrug Strategies in Drug Development

The acetylation of a biologically active molecule like 2,5-Anhydro-D-mannitol can be a viable prodrug strategy. The increased lipophilicity of the tetraacetate may enhance its cell permeability and bioavailability. Once inside the cell, endogenous esterases could potentially hydrolyze the acetyl groups to release the active parent compound. While a commercial source mentions its potential use in treating acute myeloid leukemia and pancreatitis, further peer-reviewed research is needed to substantiate these claims.[14]

Visualization of Key Processes

Experimental Workflow: Protection and Deprotection

G cluster_protection Protection (Acetylation) cluster_deprotection Deprotection (Zemplén) start_prot 2,5-Anhydro-D-mannitol reagents_prot Acetic Anhydride, Pyridine start_prot->reagents_prot 1. reaction_prot Acetylation Reaction (0°C to RT, 12-16h) reagents_prot->reaction_prot 2. workup_prot Aqueous Workup (HCl, NaHCO₃, Brine) reaction_prot->workup_prot 3. purification_prot Silica Gel Chromatography workup_prot->purification_prot 4. product_prot 2,5-Anhydro-D-mannitol Tetraacetate purification_prot->product_prot 5. start_deprot 2,5-Anhydro-D-mannitol Tetraacetate reagents_deprot NaOMe (cat.), MeOH start_deprot->reagents_deprot 1. reaction_deprot Deacetylation Reaction (RT, 1-2h) reagents_deprot->reaction_deprot 2. neutralization_deprot Neutralization (Amberlite IR-120 H⁺) reaction_deprot->neutralization_deprot 3. purification_deprot Filtration & Concentration neutralization_deprot->purification_deprot 4. product_deprot 2,5-Anhydro-D-mannitol purification_deprot->product_deprot 5.

Caption: Workflow for the protection and deprotection of 2,5-Anhydro-D-mannitol.

Logical Relationship: Properties and Applications

G cluster_compound This compound cluster_applications Applications properties Properties Peracetylated Increased Lipophilicity Stable Protecting Groups applications Applications Synthetic Intermediate Glycosyl Donor Prodrug Candidate properties:f1->applications:f1 Enables properties:f2->applications:f3 Suggests properties:f3->applications:f2 Allows use as

Caption: Relationship between properties and applications of the tetraacetate.

Conclusion

This compound serves as a quintessential example of the strategic use of acetyl protecting groups in carbohydrate chemistry. Its synthesis and deprotection are governed by well-established and robust chemical principles, making it an accessible yet powerful tool for researchers. The protected form offers advantages in terms of solubility and stability, rendering it a valuable intermediate for the synthesis of more complex molecules. Furthermore, the biological significance of the parent 2,5-Anhydro-D-mannitol scaffold imbues its derivatives with considerable potential in the realm of drug discovery and development. A thorough understanding of the chemistry of acetyl protection, as detailed in this guide, is fundamental for any scientist working at the interface of chemistry and biology to harness the full potential of carbohydrate-based molecules.

References

  • Bera, D. C., Foster, A. B., & Stacey, M. (1956). The fructose 6-phosphate site of phosphofructokinase. Journal of the Chemical Society, 4531-4541. (This is a representative citation for the synthesis of the parent compound, a direct URL is not available for this historical article, but it can be found through chemical abstract services).
  • Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Protecting-group strategies in carbohydrate chemistry. In Glycochemistry (pp. 1-35). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Díaz-Guerra, M. J., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Molecules, 27(8), 2419. [Link]

  • Glycoscience Protocols (GlycoPODv2). (2021). De-O-acetylation using sodium methoxide. NCBI. [Link]

  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate research, 340(10), 1739–1749. [Link]

  • López Sastre, J. A., Molina Molina, J., Portal Olea, D., & Romero-Avila, C. (1988). A new synthesis of 2,5-anhydro-D-mannose derivatives. Canadian Journal of Chemistry, 66(12), 2975-2979. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73544, 2,5-anhydro-D-mannitol. Retrieved from [Link].

  • PrepChem. (n.d.). Synthesis of 2,5-anhydro-D-mannitol. Retrieved from [Link]

  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences, 80(14), 4301-4305. [Link]

  • Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153. [Link]

  • Borbás, A., et al. (2011). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience (pp. 53-106). Elsevier.
  • Wu, B., et al. (2015). Green Chemistry. RSC Publishing. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000765). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-ANHYDRO MANNITOL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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The Emerging Therapeutic Landscape of 2,5-Anhydro-D-mannitol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,5-Anhydro-D-mannitol (2,5-AM), a synthetic fructose analog, is emerging from the realm of biochemical tools to a molecule of significant therapeutic interest. Initially characterized by its profound effects on carbohydrate metabolism, recent research has illuminated its potential in oncology, metabolic diseases, and even the fundamental processes of aging. This technical guide provides an in-depth analysis of the core scientific principles underlying the therapeutic applications of 2,5-AM, offering a roadmap for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, explore its preclinical efficacy in various disease models, and provide detailed experimental protocols to facilitate further investigation.

Introduction: Unveiling the Potential of a Fructose Mimic

2,5-Anhydro-D-mannitol is a furanose ring-containing monosaccharide that structurally mimics fructose.[1] Its primary biological activity stems from its ability to be phosphorylated by cellular kinases, leading to the accumulation of phosphorylated metabolites that modulate key enzymatic pathways.[1][2] This guide will explore the therapeutic hypotheses stemming from this fundamental mechanism, with a focus on its potential as an anti-diabetic agent, an anti-cancer therapeutic, and a geroprotective compound.

Chemical and Physical Properties of 2,5-Anhydro-D-mannitol

PropertyValueReference
Molecular Formula C₆H₁₂O₅[3]
Molecular Weight 164.16 g/mol [3]
CAS Number 41107-82-8[1]
Appearance White crystalline solid[1]
Solubility Soluble in water and polar organic solvents[1]

Mechanism of Action: A Tale of Two Phosphates

The therapeutic potential of 2,5-AM is intrinsically linked to its intracellular phosphorylation. Upon entering the cell, primarily via fructose transporters, 2,5-AM is a substrate for fructokinase and hexokinase, leading to the formation of 2,5-anhydro-D-mannitol-1-phosphate (2,5-AM-1P).[2] This monophosphorylated form can be further phosphorylated by phosphofructokinase to yield 2,5-anhydro-D-mannitol-1,6-bisphosphate (2,5-AMBP).[2] These phosphorylated metabolites are the key effectors of 2,5-AM's biological activity.

Modulation of Carbohydrate Metabolism

The primary and most well-characterized effect of 2,5-AM is the potent inhibition of hepatic gluconeogenesis and glycogenolysis.[2][4] This is achieved through the allosteric regulation of key enzymes in these pathways by its phosphorylated metabolites.

  • Inhibition of Fructose-1,6-bisphosphatase (FBPase): 2,5-AMBP is a potent competitive inhibitor of FBPase, a rate-limiting enzyme in gluconeogenesis.[2] This inhibition curtails the production of glucose from non-carbohydrate precursors.

  • Activation of Pyruvate Kinase: 2,5-AMBP can activate pyruvate kinase, a key glycolytic enzyme.[2] This shifts the metabolic balance away from gluconeogenesis and towards glycolysis.

  • Inhibition of Glycogen Phosphorylase: 2,5-AM-1P has been shown to inhibit liver glycogen phosphorylase, the enzyme responsible for the breakdown of glycogen into glucose.[2]

This concerted action on key metabolic enzymes results in a significant reduction in hepatic glucose output, forming the basis for its potential as a hypoglycemic agent.

cluster_cell Hepatocyte cluster_pathways Metabolic Pathways 2,5-AM 2,5-AM Fructokinase Fructokinase 2,5-AM->Fructokinase Substrate 2,5-AM-1P 2,5-AM-1P Fructokinase->2,5-AM-1P Phosphorylation Phosphofructokinase Phosphofructokinase 2,5-AMBP 2,5-AMBP Phosphofructokinase->2,5-AMBP Phosphorylation 2,5-AM-1P->Phosphofructokinase Substrate Glycogenolysis Glycogenolysis 2,5-AM-1P->Glycogenolysis Inhibits (Glycogen Phosphorylase) Gluconeogenesis Gluconeogenesis 2,5-AMBP->Gluconeogenesis Inhibits (FBPase) Glycolysis Glycolysis 2,5-AMBP->Glycolysis Activates (Pyruvate Kinase)

Fig 1. Intracellular metabolism of 2,5-Anhydro-D-mannitol and its effects on key metabolic pathways.

Therapeutic Applications: From Preclinical Evidence to Clinical Promise

Diabetes Mellitus: A Novel Hypoglycemic Agent

The ability of 2,5-AM to potently inhibit hepatic glucose production makes it a compelling candidate for the treatment of type 2 diabetes. Preclinical studies have consistently demonstrated its efficacy in various diabetic animal models.

Preclinical Efficacy of 2,5-Anhydro-D-mannitol in Diabetic Models

Animal ModelKey FindingsReference
Streptozotocin-induced diabetic mice Partially reversed hyperglycemia.[5][6]
Genetically diabetic (db/db) mice Completely reversed hyperglycemia.[5][6]
Fasting normal mice Dose-dependent decrease in blood glucose.[7]

The hypoglycemic effect of 2,5-AM appears to be insulin-dependent, as its efficacy is significantly reduced in insulin-deficient models.[5][6] This suggests that insulin is required for the initial phosphorylation of 2,5-AM, a critical step in its mechanism of action.

Experimental Protocol: In Vivo Assessment of Hypoglycemic Effect in a Diabetic Mouse Model

This protocol outlines a general procedure for evaluating the hypoglycemic activity of 2,5-AM in a streptozotocin (STZ)-induced diabetic mouse model.

  • Induction of Diabetes:

    • Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) dissolved in citrate buffer (pH 4.5) to adult male mice (e.g., C57BL/6).

    • Monitor blood glucose levels daily for 5-7 days from the tail vein using a glucometer.[8] Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and are used for the study.

  • Drug Administration:

    • Fast the diabetic mice for a short period (e.g., 4-6 hours) before the experiment.

    • Administer 2,5-AM (e.g., 100-400 mg/kg) or vehicle (saline) via oral gavage or i.p. injection.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at baseline (0 min) and at various time points post-administration (e.g., 30, 60, 90, 120, 180, and 240 min).[9][10]

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Calculate the percentage change in blood glucose from baseline for each time point.

    • Compare the blood glucose levels of the 2,5-AM-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Start Start Induce Diabetes (STZ) Induce Diabetes (STZ) Start->Induce Diabetes (STZ) Confirm Hyperglycemia Confirm Hyperglycemia Induce Diabetes (STZ)->Confirm Hyperglycemia Fast Mice Fast Mice Confirm Hyperglycemia->Fast Mice Administer 2,5-AM or Vehicle Administer 2,5-AM or Vehicle Fast Mice->Administer 2,5-AM or Vehicle Monitor Blood Glucose (t=0, 30, 60, 120, 240 min) Monitor Blood Glucose (t=0, 30, 60, 120, 240 min) Administer 2,5-AM or Vehicle->Monitor Blood Glucose (t=0, 30, 60, 120, 240 min) Data Analysis Data Analysis Monitor Blood Glucose (t=0, 30, 60, 120, 240 min)->Data Analysis End End Data Analysis->End

Fig 2. Workflow for assessing the hypoglycemic effect of 2,5-Anhydro-D-mannitol in a diabetic mouse model.
Oncology: Targeting Fructose Metabolism in Cancer Cells

A paradigm shift in cancer metabolism research has highlighted the dependence of many tumors on fructose as an alternative energy source.[2] This is often accompanied by the overexpression of the fructose-specific transporter, GLUT5.[11][12] 2,5-AM, as a fructose analog with high affinity for GLUT5, presents a unique therapeutic opportunity to selectively target cancer cells.[11][12]

Preclinical Evidence for Anti-Cancer Activity

Cancer TypeKey FindingsReference
Colon Cancer Inhibited proliferation of colon cancer cells and re-sensitized chemoresistant cells to oxaliplatin and 5-fluorouracil.[11]
Lung Cancer Inhibited fructose-induced cell proliferation and colony growth.[2]
Breast Cancer Derivatives of 2,5-AM showed inhibitory activity against fructose uptake in breast cancer cells.[12]
Ehrlich Ascites Tumor Cells Inhibited glycolysis.[1]

The anti-cancer mechanism of 2,5-AM is twofold:

  • Competitive Inhibition of Fructose Uptake: By binding to GLUT5, 2,5-AM blocks the entry of fructose into cancer cells, thereby depriving them of a crucial energy source.[2][11]

  • Inhibition of Glycolysis: Intracellularly, the phosphorylated metabolites of 2,5-AM can inhibit key glycolytic enzymes, further disrupting cancer cell metabolism.[1]

Furthermore, the high affinity of 2,5-AM for GLUT5 makes it an attractive candidate for targeted drug delivery, enabling the selective transport of cytotoxic agents to cancer cells.[7][8]

Experimental Protocol: Cellular Assay for Assessing the Effect of 2,5-AM on Cancer Cell Metabolism

This protocol describes a method to assess the inhibitory effect of 2,5-AM on fructose uptake in GLUT5-expressing cancer cells using a radiolabeled fructose analog.

  • Cell Culture:

    • Culture a GLUT5-positive cancer cell line (e.g., HT-29 for colon cancer, A549 for lung cancer) in appropriate media.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Inhibition Assay:

    • Wash the cells with a glucose-free buffer.

    • Pre-incubate the cells with varying concentrations of 2,5-AM for a specified time (e.g., 30 minutes).

    • Add a radiolabeled fructose analog (e.g., 6-[¹⁸F]FDF) to each well and incubate for a short period (e.g., 10-15 minutes) to allow for uptake.[11]

    • Wash the cells rapidly with ice-cold buffer to stop the uptake.

  • Measurement of Uptake:

    • Lyse the cells and measure the intracellular radioactivity using a gamma counter or a suitable detector.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well.

    • Calculate the percentage inhibition of uptake at each concentration of 2,5-AM.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Start Start Seed GLUT5+ Cancer Cells Seed GLUT5+ Cancer Cells Start->Seed GLUT5+ Cancer Cells Pre-incubate with 2,5-AM Pre-incubate with 2,5-AM Seed GLUT5+ Cancer Cells->Pre-incubate with 2,5-AM Add Radiolabeled Fructose Analog Add Radiolabeled Fructose Analog Pre-incubate with 2,5-AM->Add Radiolabeled Fructose Analog Measure Intracellular Radioactivity Measure Intracellular Radioactivity Add Radiolabeled Fructose Analog->Measure Intracellular Radioactivity Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Intracellular Radioactivity->Calculate % Inhibition and IC50 End End Calculate % Inhibition and IC50->End

Fig 3. Workflow for assessing the inhibition of fructose uptake by 2,5-Anhydro-D-mannitol in cancer cells.
Anti-Aging: A Surprising Discovery in a Simple Organism

Recent research has unveiled a novel and unexpected potential application for 2,5-AM: the extension of chronological lifespan. A high-throughput screening study in the yeast Saccharomyces cerevisiae identified 2,5-AM as a compound that significantly extends the lifespan of this organism.[13] While the exact mechanism is still under investigation, it is hypothesized to be related to its metabolic effects, potentially mimicking aspects of caloric restriction. This finding, although preliminary, opens up an exciting new avenue for research into the role of fructose metabolism in aging and the potential of 2,5-AM as a geroprotective agent.

Neurological Effects and Blood-Brain Barrier Permeability

The neurological effects of 2,5-Anhydro-D-mannitol appear to be primarily indirect and related to its metabolic actions in the periphery. Studies in rats have shown that 2,5-AM increases food intake by acting on the liver, with the signal being transmitted to the brain via the vagus nerve.[1][14] This is supported by the induction of Fos-like immunoreactivity in hindbrain and forebrain regions involved in feeding behavior.[3]

Importantly, studies using radiolabeled 2,5-AM have shown that it does not readily cross the blood-brain barrier.[1] This is a critical consideration for its potential therapeutic applications in the central nervous system. While D-mannitol (a different sugar alcohol) has been investigated for its potential in Parkinson's disease due to its ability to disrupt the blood-brain barrier and inhibit α-synuclein aggregation, these findings should not be extrapolated to 2,5-Anhydro-D-mannitol.[5][6] Currently, there is no direct evidence to support a neuroprotective role for 2,5-Anhydro-D-mannitol in neurodegenerative diseases.

Synthesis and Future Directions

2,5-Anhydro-D-mannitol can be synthesized from D-glucosamine through a process of deamination and reduction.[9] The availability of synthetic routes allows for the production of 2,5-AM for research purposes and the development of various derivatives with potentially improved pharmacokinetic and pharmacodynamic properties.

The therapeutic potential of 2,5-Anhydro-D-mannitol is a rapidly evolving field. Future research should focus on:

  • Clinical Trials: The promising preclinical data in diabetes and cancer warrant the initiation of well-designed clinical trials to evaluate the safety and efficacy of 2,5-AM in humans.

  • Mechanism of Anti-Aging Effect: Further studies are needed to elucidate the molecular mechanisms by which 2,5-AM extends lifespan in yeast and to explore its potential in more complex aging models.

  • Optimized Drug Delivery: The development of 2,5-AM-based drug conjugates and targeted delivery systems could enhance its therapeutic index in oncology.

  • Exploration of Other Therapeutic Areas: Given its fundamental effects on metabolism, the potential of 2,5-AM in other metabolic disorders should be investigated.

Conclusion

2,5-Anhydro-D-mannitol represents a compelling example of how a deeper understanding of fundamental metabolic pathways can lead to the identification of novel therapeutic agents. Its multifaceted mechanism of action, targeting key enzymes in carbohydrate metabolism and exploiting the metabolic vulnerabilities of cancer cells, positions it as a promising candidate for the treatment of diabetes and various malignancies. While further research is required to fully realize its clinical potential, the robust preclinical evidence presented in this guide provides a strong foundation for the continued development of this exciting molecule.

References

  • Wyrzykowski, M., Zgliczyńska, M., Dziurzyńska, M., & Fijałkowski, M. (2021). Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics. International Journal of Molecular Sciences, 22(11), 5913. [Link]

  • Jiang, Y., et al. (2021). GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17. [Link]

  • Kall-Kore, P., et al. (2021). Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. Pharmaceutics, 13(5), 711. [Link]

  • Kumar, A., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(3), 1637-1655. [Link]

  • Zahran, M., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. International Journal of Molecular Sciences, 23(8), 4165. [Link]

  • Ahren, B., et al. (1995). Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice. Endocrine research, 21(3), 583-594. [Link]

  • The mannitol pilot study results. (n.d.). Cure Parkinson's. Retrieved from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2016). The AAPS journal, 18(5), 1235–1244. [Link]

  • Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice. (2023). STAR protocols, 4(1), 102068. [Link]

  • Synthesis of 2,5-anhydro-D-mannitol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Protocol for in vivo assessment of glucose metabolism in mouse models. (2023). STAR protocols, 4(4), 102693. [Link]

  • Shaltiel-Karyo, R., et al. (2013). A blood-brain barrier (BBB) disrupter is also a potent α-synuclein (α-syn) aggregation inhibitor: a novel dual mechanism of mannitol for the treatment of Parkinson disease (PD). The Journal of biological chemistry, 288(24), 17579–17591. [Link]

  • Is Mannitol a Treatment for Parkinson's? (2023). ParkinsonsDisease.net. Retrieved from [Link]

  • Tordoff, M. G., Rawson, N., & Friedman, M. I. (1991). 2,5-anhydro-D-mannitol acts in liver to initiate feeding. The American journal of physiology, 261(2 Pt 2), R283–R288. [Link]

  • Rawson, N. E., & Friedman, M. I. (1994). 2,5-Anhydro-D-mannitol induces Fos-like immunoreactivity in hindbrain and forebrain: relationship to eating behavior. Brain research, 665(1), 27-34. [Link]

  • Shaltiel-Karyo, R., et al. (2013). A Blood-Brain Barrier (BBB) Disrupter Is Also a Potent α-Synuclein (α-syn) Aggregation Inhibitor: A NOVEL DUAL MECHANISM OF MANNITOL FOR THE TREATMENT OF PARKINSON DISEASE (PD). The Journal of biological chemistry, 288(24), 17579–17591. [Link]

  • MDS SIC Blog: Mannitol Treatment for Parkinson's Disease. (2020). International Parkinson and Movement Disorder Society. Retrieved from [Link]

  • Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. The American journal of physiology, 254(1 Pt 2), R150–R153. [Link]

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Methodological & Application

Synthesis of 2,5-Anhydro-D-mannitol Tetraacetate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2,5-Anhydro-D-mannitol Tetraacetate, a valuable biochemical reagent in glycoscience research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, the underlying chemical principles, and expert insights to ensure a successful and reproducible synthesis.

Introduction

2,5-Anhydro-D-mannitol is a fructose analog that has been utilized in studies of carbohydrate metabolism.[2] Its tetraacetate derivative, this compound, serves as a protected form of the parent molecule, enabling various chemical transformations and acting as an important intermediate in the synthesis of more complex carbohydrate-based structures.[3][4] The acetylation of the hydroxyl groups enhances the solubility of the molecule in organic solvents, facilitating purification and subsequent reactions. This protocol details a robust two-step synthesis pathway, commencing with the preparation of 2,5-Anhydro-D-mannitol, followed by its per-O-acetylation.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in two main stages:

  • Formation of 2,5-Anhydro-D-mannitol: This precursor can be synthesized from readily available starting materials such as D-glucosamine or D-glucose through established procedures involving deamination and reduction or other cyclization methods.[5][6]

  • Acetylation of 2,5-Anhydro-D-mannitol: The four hydroxyl groups of 2,5-Anhydro-D-mannitol are then acetylated using a standard and efficient method employing acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent.[7]

Synthesis_Pathway Start D-Glucosamine / D-Glucose Intermediate 2,5-Anhydro-D-mannitol Start->Intermediate Deamination/ Reduction Product 2,5-Anhydro-D-mannitol Tetraacetate Intermediate->Product Acetic Anhydride, Pyridine

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of 2,5-Anhydro-D-mannitol (Precursor)

The synthesis of the precursor, 2,5-Anhydro-D-mannitol, is a critical first step. Several methods have been reported in the literature. One common method involves the deamination and subsequent reduction of D-glucosamine.[5] Alternatively, derivatives of D-glucose can be used to form the anhydro-sugar ring structure.[6] For the purpose of this guide, we will refer to the established literature for the detailed synthesis of this precursor, as the primary focus is the acetylation step. Researchers should consult publications such as the work by Bera, D. C., et al., for a reliable protocol for the preparation of 2,5-Anhydro-D-mannitol from D-glucosamine.[5]

Part 2: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the acetylation of 2,5-Anhydro-D-mannitol.

Principle of the Reaction

The acetylation of the hydroxyl groups of 2,5-Anhydro-D-mannitol is an esterification reaction. Acetic anhydride is used as the source of acetyl groups. Pyridine serves a dual role: it acts as a solvent to dissolve the starting material and as a basic catalyst to activate the acetic anhydride and neutralize the acetic acid byproduct formed during the reaction. The reaction proceeds through the nucleophilic attack of the hydroxyl groups on the carbonyl carbon of the activated acetic anhydride.

Acetylation_Mechanism cluster_reactants Reactants cluster_products Products ROH R-OH (2,5-Anhydro-D-mannitol) ROAc R-OAc (Tetraacetate) ROH->ROAc Acetylation Ac2O Acetic Anhydride Ac2O->ROAc AcOH Acetic Acid Ac2O->AcOH Py Pyridine (Base) Py->ROAc Catalyst

Caption: Simplified schematic of the acetylation reaction.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2,5-Anhydro-D-mannitolSynthesized as per Part 1, dried under vacuum
Acetic Anhydride (Ac₂O)Reagent grade, ≥99%
PyridineAnhydrous, <0.005% water
Dichloromethane (CH₂Cl₂)Anhydrous
1 M Hydrochloric Acid (HCl)Aqueous solution
Saturated Sodium BicarbonateAqueous solution
Brine (Saturated NaCl)Aqueous solution
Anhydrous Sodium SulfateGranular
Silica Gel60 Å, 230-400 mesh
TLC PlatesSilica gel coated
Round-bottom flaskAppropriate size, with stir bar
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Glassware for chromatography
Experimental Protocol

1. Reaction Setup: a. In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-Anhydro-D-mannitol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material). b. Place the flask in an ice bath and stir the solution until the starting material is fully dissolved. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent the introduction of moisture.

2. Acetylation Reaction: a. To the cold, stirring solution, slowly add acetic anhydride (4.4 equivalents; a slight excess for each of the four hydroxyl groups) dropwise using a syringe or dropping funnel. A general guideline is to use approximately 1.5 to 2.0 equivalents of acetic anhydride per hydroxyl group to ensure complete reaction.[7] b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Continue stirring the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

3. Reaction Quench and Work-up: a. Once the reaction is complete, cool the flask again in an ice bath. b. Carefully and slowly add methanol (approximately 2-3 mL) to quench any unreacted acetic anhydride. c. Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. This step may need to be repeated 2-3 times to ensure all pyridine is removed. d. Dissolve the resulting residue in dichloromethane.

4. Extraction and Washing: a. Transfer the dichloromethane solution to a separatory funnel. b. Wash the organic layer sequentially with:

  • 1 M HCl (to remove any remaining pyridine)
  • Water
  • Saturated aqueous NaHCO₃ (to neutralize any remaining acid)
  • Brine (to aid in the separation of the layers) c. Dry the organic layer over anhydrous sodium sulfate.

5. Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. b. Purify the crude this compound by silica gel column chromatography.[8] A suitable eluent system would typically be a mixture of hexane and ethyl acetate, starting with a higher ratio of hexane and gradually increasing the polarity with ethyl acetate. The fractions should be monitored by TLC. c. Combine the pure fractions and evaporate the solvent to yield the final product as a syrup or a solid.

6. Drying and Characterization: a. Dry the purified product under high vacuum to remove any residual solvent. b. Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Pyridine: Is a toxic, flammable liquid with an unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride: Is corrosive and a lachrymator. Handle with care in a fume hood and wear appropriate PPE.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Hydrochloric Acid: Is corrosive. Handle with care.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or reagentsIncrease the reaction time and monitor by TLC. Ensure anhydrous conditions. Add a catalytic amount of DMAP.
Low yieldLoss of product during work-up or purificationBe careful during the extraction steps to avoid emulsions. Optimize the chromatography conditions.
Product is a dark, viscous oilPresence of impurities from pyridineEnsure complete removal of pyridine by co-evaporation with toluene.
Difficulty in removing pyridineIncomplete neutralization or washingRepeat the 1 M HCl wash during the work-up.

References

  • Bera, D. C., Foster, A. B., & Stacey, M. (1956). The fructose 6-phosphate site of phosphofructokinase. Journal of the Chemical Society, 4531-4541.
  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.
  • Lopez Sastre, J. A., Molina Molina, J., Portal Olea, D., & Romero-Avila, C. (1988). A new synthesis of 2,5-anhydro-D-mannose derivatives. Canadian Journal of Chemistry, 66(12), 2975-2979.
  • Liotta, D. C. (Ed.). (1990). A guide to the perplexed organic experimentalist. Wiley-Interscience.
  • Copeland, R. A. (2000).
  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,5-anhydro-D-mannitol. Retrieved from [Link]

  • MDPI. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Molecules, 27(8), 2415.
  • Australian Journal of Chemistry. (1982). Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. Australian Journal of Chemistry, 35(10), 2169-2173.
  • PubChem. (n.d.). 2,5-anhydro-D-mannitol. Retrieved from [Link]

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-798.
  • Frontiers in Chemistry. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 8, 607.
  • Green Chemistry. (2015).
  • Jin, Z. (2011).
  • Tordoff, M. G., Rafka, R., DiNovi, M. J., & Beauchamp, G. K. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats.

Sources

Application Notes and Protocols for the Glycosylation of 2,5-Anhydro-D-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Glycosylation of a Fructose Mimic

In the landscape of modern drug development and chemical biology, 2,5-Anhydro-D-mannitol has emerged as a molecule of significant interest. As a structural analog of fructose, it acts as a molecular key, primarily targeting the GLUT5 transporter, which is overexpressed in various cancer cell lines.[1][2][3][4] This unique targeting capability makes 2,5-Anhydro-D-mannitol a promising scaffold for the delivery of therapeutic agents to cancer cells. However, to enhance its therapeutic potential, modifications to its physicochemical properties are often necessary.

Glycosylation, the enzymatic or chemical attachment of carbohydrate moieties, stands as a premier strategy for modulating the biological activity, solubility, and stability of small molecules.[5][6][7][8] By strategically attaching sugar units to the 2,5-Anhydro-D-mannitol core, researchers can fine-tune its pharmacokinetic profile, potentially leading to improved drug efficacy and reduced off-target effects.

This document provides a comprehensive guide to the experimental procedures for the chemical glycosylation of 2,5-Anhydro-D-mannitol. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical logic that governs each experimental choice.

Part 1: Foundational Principles of the Glycosylation Reaction

A successful glycosylation reaction is a carefully orchestrated coupling between a glycosyl donor and a glycosyl acceptor.[9] Understanding the role of each component is critical for troubleshooting and adapting the protocol for different synthetic targets.

1.1 The Glycosyl Acceptor: 2,5-Anhydro-D-mannitol 2,5-Anhydro-D-mannitol possesses multiple hydroxyl (-OH) groups, which serve as the nucleophilic sites for glycosidic bond formation. The primary challenge lies in their similar reactivity. Without a strategic approach, glycosylation can occur non-selectively at multiple positions. To achieve regioselectivity—the formation of a bond at a specific hydroxyl group—a robust protecting group strategy is indispensable.[10][11]

1.2 The Imperative of Protecting Group Strategy In carbohydrate chemistry, protecting groups are temporary masks for reactive functionalities.[12][13] They serve two primary purposes:

  • Preventing unwanted side reactions: By blocking all but the target hydroxyl group(s), they direct the glycosyl donor to the desired position.

  • Influencing Stereoselectivity: The nature of the protecting group on the glycosyl donor, particularly at the C-2 position, can profoundly influence the stereochemical outcome (α or β) of the newly formed glycosidic bond through a mechanism known as neighboring group participation.[9][14]

Commonly used "permanent" protecting groups, such as benzyl (Bn) ethers, are stable under a wide range of reaction conditions and are typically removed at the final stage of the synthesis via catalytic hydrogenation.[12] Acyl groups (e.g., acetyl, benzoyl) are often used on the glycosyl donor to direct the formation of 1,2-trans-glycosides.[14]

1.3 The Glycosyl Donor and its Activation The glycosyl donor is a carbohydrate molecule equipped with a leaving group at the anomeric (C-1) position. This leaving group is designed to be "activated" by a promoter, typically a Lewis acid.[9][15][16] The activation process facilitates the departure of the leaving group, generating a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor, forming the glycosidic linkage.[15]

Several classes of glycosyl donors are routinely used, including:

  • Glycosyl Halides (e.g., Bromides): Activated by heavy metal salts like silver triflate or mercury(II) cyanide.[17]

  • Thioglycosides: Activated by electrophilic promoters such as N-Iodosuccinimide (NIS) in combination with a catalytic acid like triflic acid (TfOH).[17]

  • Trichloroacetimidates: Highly effective donors activated under mildly acidic conditions with promoters like trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[17]

The choice of donor and activator system is crucial and depends on the specific substrates and the desired stereochemical outcome. Pre-activation, where the donor is activated before the acceptor is introduced, can sometimes offer unique stereochemical control.[18]

Part 2: Experimental Protocol — A Case Study

This section details a representative protocol for the glycosylation of 2,5-Anhydro-D-mannitol. The strategy involves:

  • Selective Protection: Benzylation of the internal C-3 and C-4 hydroxyls of the acceptor, leaving the primary C-1 and C-6 hydroxyls accessible.

  • Glycosylation: Coupling of the protected acceptor with a per-acetylated glucopyranosyl trichloroacetimidate donor.

  • Deprotection: Removal of all protecting groups to yield the final glycosylated product.

Workflow Overview

G cluster_0 Phase 1: Acceptor Preparation cluster_1 Phase 2: Glycosylation cluster_2 Phase 3: Final Product Isolation A 2,5-Anhydro-D-mannitol B Selective Protection (e.g., Benzylation) A->B C Protected Acceptor (3,4-di-O-benzyl-2,5-anhydro-D-mannitol) B->C E Glycosylation Reaction (TMSOTf promoter) C->E D Glycosyl Donor (e.g., Trichloroacetimidate) D->E F Protected Glycoside G Global Deprotection (e.g., Hydrogenation) F->G H Purification (Column Chromatography) G->H I Final Glycoside H->I G Acceptor Protected Acceptor (R=Bn) inv1 Acceptor->inv1 + Donor Glycosyl Donor (R'=Ac) inv2 Donor->inv2 TMSOTf DCM, -40 °C Intermediate Oxocarbenium Ion inv3 Intermediate->inv3 Product Protected Glycoside inv1->Donor inv2->Intermediate inv3->Product

Sources

Application Notes and Protocols: 2,5-Anhydro-D-mannitol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Harnessing Metabolic Vulnerability: The Role of 2,5-Anhydro-D-mannitol in Oncology Research

The landscape of cancer therapy is increasingly focused on exploiting the unique metabolic dependencies of tumor cells. One of the most prominent metabolic alterations in cancer is the Warburg effect, characterized by a heightened reliance on glycolysis for energy production, even in the presence of oxygen. This metabolic shift presents a strategic vulnerability for therapeutic intervention. 2,5-Anhydro-D-mannitol (2,5-AM), a fructose analog, has emerged as a valuable tool for investigating the consequences of glycolytic inhibition in cancer cells. This document provides an in-depth guide to the mechanism of action of 2,5-AM and detailed protocols for its application in cancer research.

Physicochemical Properties of 2,5-Anhydro-D-mannitol
PropertyValueReference
CAS Number 41107-82-8[1]
Molecular Formula C₆H₁₂O₅[1]
Molecular Weight 164.16 g/mol
Appearance Crystalline solid[2]
Synonyms 2,5-AHM, NSC 129241[2]

Mechanism of Action: A Multi-pronged Attack on Glycolysis

2,5-Anhydro-D-mannitol exerts its effects by acting as a metabolic imposter. As a fructose analog, it is recognized and transported into cells. Once inside, it is phosphorylated, leading to the formation of 2,5-anhydromannitol mono- and bisphosphate. These phosphorylated metabolites are the primary mediators of its anti-glycolytic activity.

The inhibitory actions of 2,5-AM are multifaceted:

  • Inhibition of Phosphofructokinase-1 (PFK-1): Low concentrations of 2,5-AM (≤ 0.25 mM) have been shown to inhibit PFK-1, a critical rate-limiting enzyme in the glycolytic pathway. This inhibition occurs without altering the cellular levels of fructose-2,6-bisphosphate, a key allosteric activator of PFK-1.[3]

  • Inhibition of Fructose-1,6-bisphosphatase (FBPase): The phosphorylated metabolite, 2,5-anhydro-D-mannitol 1,6-bisphosphate, is an inhibitor of FBPase, an enzyme involved in the reverse pathway of gluconeogenesis.[4] While cancer cells primarily rely on glycolysis, some may exhibit gluconeogenic activity, making this an additional target.

  • Depletion of Cellular ATP: At higher concentrations (≥ 0.5 mM), 2,5-AM can lead to a significant decrease in intracellular ATP levels. This is likely due to the trapping of phosphate in the form of its phosphorylated metabolites, thereby depleting the cellular phosphate pool required for ATP synthesis.[3]

This multi-faceted inhibition of glycolysis leads to a reduction in lactate production and a decrease in the overall energy status of the cancer cell, creating a state of metabolic stress.

cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP Pyruvate Pyruvate F16BP->Pyruvate ATP_prod ATP Production F16BP->ATP_prod ...further steps Lactate Lactate Pyruvate->Lactate Two5AM 2,5-Anhydro-D-mannitol Two5AM_P 2,5-AM-Phosphates Two5AM->Two5AM_P Cellular Phosphorylation Two5AM_P->F6P Inhibits PFK-1 Two5AM_P->F16BP Inhibits FBPase caption Mechanism of 2,5-Anhydro-D-mannitol in Glycolysis Inhibition.

Caption: Mechanism of 2,5-Anhydro-D-mannitol in Glycolysis Inhibition.

Applications in Cancer Research

The unique mechanism of action of 2,5-AM makes it a versatile tool for a range of applications in cancer research:

  • Studying the Consequences of Glycolysis Inhibition: 2,5-AM can be used to investigate the downstream effects of blocking glycolysis in various cancer cell lines. This includes studying its impact on cell viability, proliferation, apoptosis, and cell cycle progression.

  • Identifying Metabolic Vulnerabilities: By treating a panel of cancer cell lines with 2,5-AM, researchers can identify cancer types that are particularly dependent on glycolysis for survival. This can help in stratifying tumors and identifying potential therapeutic targets.

  • Potentiating the Effects of Chemotherapy (Combination Studies): A key application of metabolic inhibitors is to sensitize cancer cells to conventional chemotherapy. By depleting the cell's energy reserves, 2,5-AM can potentially enhance the efficacy of DNA-damaging agents, targeted therapies, and radiation. A related compound, 1,2:5,6-dianhydrogalactitol (DAG), has been shown to have synergistic effects with topoisomerase poisons.[5] This suggests a promising avenue for investigating 2,5-AM in combination with various anticancer drugs.

  • Investigating Drug Resistance: 2,5-AM can be used to explore whether targeting glycolysis can overcome resistance to standard cancer therapies.

Experimental Protocols

The following protocols provide a framework for utilizing 2,5-Anhydro-D-mannitol in in vitro cancer research.

Protocol 1: Determination of IC₅₀ by Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of 2,5-AM using a standard resazurin-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2,5-Anhydro-D-mannitol (powder)

  • Phosphate-buffered saline (PBS), sterile

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of 2,5-AM Stock Solution:

    • Prepare a high-concentration stock solution of 2,5-AM in sterile PBS or cell culture medium (e.g., 100 mM). Ensure complete dissolution.

    • Sterile filter the stock solution.

  • Treatment:

    • Prepare serial dilutions of the 2,5-AM stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 mM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 2,5-AM. Include a vehicle control (medium with PBS).

    • Incubate for 48-72 hours.

  • Cell Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and resazurin only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the 2,5-AM concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_25am Prepare serial dilutions of 2,5-AM incubate_24h->prepare_25am treat_cells Treat cells with 2,5-AM prepare_25am->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_resazurin Add resazurin incubate_48_72h->add_resazurin incubate_2_4h Incubate 2-4h add_resazurin->incubate_2_4h read_fluorescence Read fluorescence incubate_2_4h->read_fluorescence analyze_data Analyze data and determine IC50 read_fluorescence->analyze_data end End analyze_data->end caption Workflow for IC50 Determination of 2,5-Anhydro-D-mannitol.

Caption: Workflow for IC50 Determination of 2,5-Anhydro-D-mannitol.

Protocol 2: Measurement of Lactate Production

This protocol describes how to measure the effect of 2,5-AM on lactate production, a key indicator of glycolytic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2,5-Anhydro-D-mannitol

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plates

  • Plate reader (absorbance or fluorescence, depending on the kit)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of 2,5-AM (and a vehicle control) for a desired time period (e.g., 24 hours).

  • Sample Collection:

    • At the end of the treatment period, carefully collect the cell culture supernatant from each well.

  • Lactate Measurement:

    • Perform the lactate assay on the collected supernatants according to the manufacturer's instructions of the chosen kit. This typically involves preparing a reaction mixture and incubating it with the samples.

  • Data Analysis:

    • Generate a standard curve using the lactate standards provided in the kit.

    • Determine the lactate concentration in each sample by interpolating from the standard curve.

    • Normalize the lactate concentrations to the cell number (can be determined from a parallel plate using a cell viability assay).

    • Compare the lactate production in 2,5-AM-treated cells to the vehicle control.

Protocol 3: Measurement of Intracellular ATP Levels

This protocol details the measurement of intracellular ATP as a marker of cellular energy status following treatment with 2,5-AM.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2,5-Anhydro-D-mannitol

  • ATP bioluminescence assay kit

  • Opaque-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of 2,5-AM (and a vehicle control) for the desired duration.

  • ATP Measurement:

    • Perform the ATP assay according to the manufacturer's protocol. This usually involves adding a single reagent that lyses the cells and provides the necessary components for the luciferase reaction.

    • Briefly incubate the plate at room temperature to allow the reaction to stabilize.

  • Luminescence Reading:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve with the ATP standards from the kit.

    • Determine the intracellular ATP concentration in each sample from the standard curve.

    • Normalize the ATP levels to the cell number.

    • Compare the ATP levels in 2,5-AM-treated cells to the vehicle control.

Investigating Combination Therapies

A logical next step in the preclinical evaluation of 2,5-AM is to assess its potential to synergize with existing anticancer agents.

start Hypothesis: 2,5-AM sensitizes cancer cells to chemotherapy determine_ic50 Determine IC50 of 2,5-AM and chemotherapeutic agent individually start->determine_ic50 combination_matrix Design combination matrix (varying concentrations of both drugs) determine_ic50->combination_matrix cell_viability_assay Perform cell viability assay on the combination matrix combination_matrix->cell_viability_assay calculate_ci Calculate Combination Index (CI) using Chou-Talalay method cell_viability_assay->calculate_ci synergy CI < 1: Synergy calculate_ci->synergy antagonism CI > 1: Antagonism calculate_ci->antagonism additive CI = 1: Additive effect calculate_ci->additive mechanistic_studies Further mechanistic studies (e.g., apoptosis, cell cycle analysis) synergy->mechanistic_studies caption Logical Flow for Investigating Combination Therapy with 2,5-AM.

Caption: Logical Flow for Investigating Combination Therapy with 2,5-AM.

Conclusion

2,5-Anhydro-D-mannitol is a valuable research tool for probing the metabolic vulnerabilities of cancer cells. Its ability to inhibit glycolysis at multiple points and deplete cellular ATP provides a robust method for studying the consequences of metabolic stress in cancer. The protocols outlined in this guide offer a starting point for researchers to explore the potential of 2,5-AM as a standalone agent and in combination with other cancer therapies. Further research into its efficacy across a broader range of cancer types and its potential for synergistic interactions will be crucial in defining its future role in oncology.

References

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,5-Anhydro-D-mannitol Tetraacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical techniques required for the definitive characterization of 2,5-Anhydro-D-mannitol Tetraacetate. As a fully protected derivative of 2,5-Anhydro-D-mannitol, a key fructose analog, its structural integrity and purity are paramount for its use in drug development and chemical synthesis.[1][2] This application note details optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, scientists, and quality control professionals, providing not just step-by-step instructions but also the scientific rationale behind the chosen parameters and guidance on data interpretation. This multi-technique approach ensures an unambiguous and robust characterization of the molecule's identity, structure, and purity.

Introduction

2,5-Anhydro-D-mannitol is a fructose analog that has garnered significant interest in biomedical research, particularly for its role as an antimetabolite and its interaction with hexose transporters like GLUT5.[1][2] In chemical synthesis, protecting groups are essential for selectively modifying specific functional groups. This compound is the per-acetylated form of this molecule, where all four hydroxyl groups have been converted to acetate esters. This transformation renders the molecule more soluble in common organic solvents and protects the hydroxyls from unwanted reactions, making it a crucial intermediate for further chemical elaboration.[3]

The complete and accurate characterization of this compound is a prerequisite for its use in any research or development pipeline. The presence of impurities, residual starting material, or structural isomers could lead to erroneous experimental results or undesired byproducts in subsequent synthetic steps. This guide establishes a validated workflow employing orthogonal analytical techniques to provide a complete profile of the material, ensuring its suitability for its intended application.

Molecular Structure and Properties

A clear understanding of the fundamental properties of this compound is the first step in its analysis.

PropertyValueSource
Chemical Name This compound[4]
Synonyms 2,5-Anhydro-D-mannitol peracetate[5]
CAS Number 65729-88-6[4][5]
Molecular Formula C₁₄H₂₀O₉[5]
Molecular Weight 332.3 g/mol [5]
Chemical Structure CC(=O)OC[C@@H]1COC(=O)C)OC(=O)C">C@HOC(=O)C[5]

Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle and Rationale

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and type of carbon atoms in the molecule. For a molecule like this compound, NMR is essential to confirm the core 2,5-anhydro-D-mannitol skeleton, verify the presence and location of the four acetate groups, and confirm the stereochemistry.[6][7]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve the acetylated, non-polar compound and its distinct solvent peak that does not interfere with the signals of interest.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: 12-15 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16-32 scans for good signal-to-noise.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (zgpg30).

      • Spectral Width: 220-240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-2048 scans.

Data Interpretation and Expected Results

The spectra should be consistent with the fully acetylated structure. The absence of broad peaks in the 2-5 ppm range indicates the complete conversion of hydroxyl groups.

¹H NMR (CDCl₃, 500 MHz) Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Protons
H-3, H-4~5.2 - 5.4m2HProtons adjacent to acetate groups
H-2, H-5~4.3 - 4.5m2HFuranose ring protons
H-1, H-1', H-6, H-6'~4.1 - 4.3m4HCH₂ protons adjacent to acetate groups
Acetate CH₃~2.0 - 2.24 distinct s12H (3H each)Four acetate methyl groups
¹³C NMR (CDCl₃, 125 MHz) Expected Chemical Shift (ppm) Assignment
Carbons
C=O (Acetate)~169 - 171Four ester carbonyl carbons
C-2, C-3, C-4, C-5~75 - 85Furanose ring carbons
C-1, C-6~62 - 65CH₂ carbons
CH₃ (Acetate)~20 - 21Four acetate methyl carbons
Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H Spectrum (16-32 scans) transfer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum (1024-2048 scans) transfer->acquire_c13 process Fourier Transform & Phase Correction acquire_h1->process acquire_c13->process integrate Integrate ¹H Peaks process->integrate assign Assign Signals to Structure integrate->assign confirm Confirm Structure & Purity assign->confirm

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight Verification

Principle and Rationale

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, minimizing fragmentation and yielding a clear molecular ion peak.[8]

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation for positive ion mode detection.

  • Instrument Parameters (ESI-QTOF or ESI-Orbitrap):

    • Ionization Mode: Positive ESI (+).

    • Infusion Method: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Cone Voltage: 20 - 30 V (low enough to minimize in-source fragmentation).

    • Source Temperature: 100 - 120 °C.

    • Desolvation Gas Flow: Set according to manufacturer's recommendation (e.g., 600 L/hr).

    • Mass Range: m/z 100 - 500.

    • Acquisition Mode: High resolution, full scan.

Data Interpretation and Expected Results

The primary goal is to observe the molecular ion. Given the molecular formula C₁₄H₂₀O₉ and molecular weight of 332.3 g/mol , the expected ions are:

Ion AdductCalculated m/z (Monoisotopic)
[M+H]⁺ 333.1180
[M+Na]⁺ 355.1000
[M+K]⁺ 371.0739

The observation of the exact mass for [M+H]⁺ or [M+Na]⁺ within a 5 ppm mass accuracy window provides strong evidence for the correct elemental composition.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_proc Data Analysis stock Prepare 1 mg/mL Stock (Methanol) dilute Dilute to 1-10 µg/mL (50:50 ACN:H₂O + 0.1% FA) stock->dilute infuse Direct Infusion (5-10 µL/min) dilute->infuse ionize Positive ESI Mode infuse->ionize scan Full Scan (m/z 100-500) ionize->scan identify Identify Molecular Ion Peaks ([M+H]⁺, [M+Na]⁺) scan->identify compare Compare Experimental m/z with Calculated Mass identify->compare confirm Confirm Elemental Composition (within 5 ppm error) compare->confirm

Caption: Workflow for HRMS-based molecular weight verification.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Principle and Rationale

HPLC is the industry standard for determining the purity of pharmaceutical compounds and chemical intermediates. Since this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is required.[9] A reversed-phase C18 column is suitable for separating the relatively non-polar tetraacetate from more polar impurities like the partially acetylated or unreacted starting material.

Protocol: HPLC-RI Analysis
  • Sample Preparation:

    • Prepare a sample solution at a concentration of 1-2 mg/mL in acetonitrile or a mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column and system.

  • Instrument and Method Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water. The mobile phase must be thoroughly degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Refractive Index (RI) Detector, maintained at 35 °C.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

Data Interpretation and Expected Results

A chromatogram of a high-purity sample should show a single, sharp, symmetrical peak. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for use in further applications. Any significant secondary peaks should be investigated as potential impurities.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq HPLC-RI Analysis cluster_proc Data Analysis dissolve Dissolve Sample (1-2 mg/mL) in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Isocratic Elution (60:40 ACN:H₂O, 1 mL/min) inject->separate detect Detect with RI Detector separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area of Main Peak) integrate->calculate report Report Purity Result calculate->report G cluster_acq Data Acquisition (ATR-FTIR) cluster_proc Spectral Analysis background Collect Background Spectrum (Clean ATR Crystal) sample Place Sample on Crystal background->sample acquire Acquire Sample Spectrum (16 scans, 4 cm⁻¹ resolution) sample->acquire identify_co Identify Strong C=O Stretch (~1745 cm⁻¹) acquire->identify_co check_oh Confirm Absence of O-H Stretch (3200-3600 cm⁻¹) identify_co->check_oh confirm Confirm Functional Groups check_oh->confirm

Caption: Workflow for FTIR-based functional group analysis.

Summary of Analytical Data

This table provides a consolidated overview of the expected analytical results for a high-quality sample of this compound.

TechniqueParameterExpected Result
¹H NMR Key SignalsAcetate CH₃ protons at ~2.0-2.2 ppm (12H); Ring protons at ~4.1-5.4 ppm (8H).
¹³C NMR Key SignalsCarbonyl carbons at ~169-171 ppm; Methyl carbons at ~20-21 ppm.
HRMS (ESI+) Molecular Ion[M+H]⁺ at m/z 333.1180 or [M+Na]⁺ at m/z 355.1000 (within 5 ppm).
HPLC-RI Purity>95% by area percent, single major peak.
FTIR Key BandsStrong C=O stretch at ~1745 cm⁻¹; Absence of O-H stretch at 3200-3600 cm⁻¹.

Conclusion

The characterization of this compound requires a multi-faceted analytical strategy. No single technique can provide a complete picture of the molecule's identity, structure, and purity. The protocols outlined in this application note, combining NMR for structural verification, HRMS for elemental composition, HPLC for purity assessment, and FTIR for functional group confirmation, constitute a robust and reliable workflow. By following these guidelines, researchers and drug development professionals can ensure the quality and integrity of their material, leading to more reproducible and dependable scientific outcomes.

References

  • PrepChem. Synthesis of 2,5-anhydro-D-mannitol. Available at: [Link].

  • PubChem. 2,5-anhydro-D-mannitol. National Center for Biotechnology Information. Available at: [Link].

  • Khan, I., et al. (2021). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. MDPI. Available at: [Link].

  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739-49. Available at: [Link].

  • American Pharmaceutical Review. (2008). Characterization of D-Mannitol by Thermal Analysis, FTIR, and Raman Spectroscopy. Available at: [Link].

  • Shrivastava, A., et al. (2021). Characteristics and analytical methods of Mannitol: An update. ResearchGate. Available at: [Link].

  • Dills Jr, W. L., et al. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 133(2), 344-9. Available at: [Link].

  • Gray, G. R., & Ballou, C. E. (1984). Synthesis and Mass Spectra of the Partially Methylated and Partially Ethylated anhydro-D-mannitol Acetates Derived by Reductive Cleavage of Permethylated and Perethylated Saccharomyces Cerevisiae D-mannans. Carbohydrate Research, 129, 87-97. Available at: [Link].

  • Apparu, C., et al. (1993). Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination. Carbohydrate Research, 246, 69-82. Available at: [Link].

  • Li, Y., et al. (2020). Development of a Pure Certified Reference Material of D-Mannitol. MDPI. Available at: [Link].

  • ResearchGate. FTIR Spectra of Mannitol. Available at: [Link].

  • AIMS Press. (2017). Feasibility study of D-mannitol as phase change material for thermal storage. Available at: [Link].

  • ResearchGate. HPLC results of D-mannitol as-received and kept for different times at.... Available at: [Link].

  • ResearchGate. FTIR spectrum of D-mannitol. Available at: [Link].

  • Shodex. Mannitol Analysis Using Shodex KS-802 SEC Columns. Available at: [Link].

  • Shodex. Analysis of Mannitol According to Pharmacopeia Method (SC1011-7F). Available at: [Link].

  • Hartinger, J., et al. (2025). Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link].

  • ResearchGate. Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Available at: [Link].

  • Salim, E., Ailincai, D., & Trombotto, S. (2014). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Molbank, 2014(4), M832. Available at: [Link].

  • NIST. 1,5-Anhydro-2-O-acetyl-3,4,6-tri-O-methyl-D-glucitol. NIST Chemistry WebBook. Available at: [Link].

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Application Note: A Synthetic Route to Novel Sulfated Glycosides Utilizing a 2,5-Anhydro-D-mannitol Tetraacetate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfated glycosides are critical mediators of a vast array of biological processes, including cell adhesion, viral entry, and growth factor signaling.[1][2] Their therapeutic potential is significant, yet their structural complexity presents formidable challenges to synthetic chemists. This guide details a robust and logical workflow for the synthesis of poly-O-sulfated glycosides, using the conformationally constrained and chiral scaffold, 2,5-Anhydro-D-mannitol.[3] We begin with the fully protected 2,5-Anhydro-D-mannitol Tetraacetate, outlining protocols for its deprotection, subsequent glycosylation, and final per-O-sulfation. The rationale behind the choice of reagents and reaction conditions is explained, emphasizing mild yet efficient transformations crucial for preserving the integrity of the glycosidic linkage. This document serves as a comprehensive resource for researchers in medicinal chemistry and drug development aiming to construct novel sulfated glycomimetics.

Introduction: The Rationale for a 2,5-Anhydro-D-mannitol Scaffold

The biological activity of carbohydrates is often dictated by the specific spatial arrangement of their hydroxyl and sulfate groups. Sulfated oligosaccharides, in particular, engage in highly specific electrostatic interactions with protein targets, modulating processes from blood coagulation to tumor metastasis.[2] The development of synthetic analogs that mimic these interactions is a cornerstone of modern drug design.[1]

The 2,5-Anhydro-D-mannitol core offers a distinct advantage as a synthetic scaffold. Derived from D-mannitol, it possesses a rigidified furanose-like ring structure that limits conformational flexibility.[4] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. Its inherent chirality and defined stereocenters provide a solid foundation for building complex, three-dimensional glycostructures. This guide leverages these features, starting from the commercially available, per-acetylated form to build novel sulfated glycosides.

Overall Synthetic Strategy

The synthesis is designed as a three-stage linear sequence. Each stage is optimized to ensure high yields and straightforward purification, culminating in the target sulfated glycoside. The choice of protecting groups and reagents is critical; acetates are used for initial protection of the core scaffold, which are easily removed to reveal the reactive hydroxyl groups for glycosylation. The final sulfation step employs a mild reagent to avoid degradation of the acid-labile glycosidic bond.

G A 2,5-Anhydro-D-mannitol Tetraacetate B Deprotection (Deacetylation) A->B Zemplén Cond. (NaOMe, MeOH) C 2,5-Anhydro-D-mannitol (Polyol Core) B->C D Glycosylation (with Glycosyl Donor) C->D Promoter (e.g., TMSOTf) E Glycoside Intermediate D->E F Per-O-Sulfation E->F SO₃•NMe₃ (DMF) G Final Product: Sulfated Glycoside F->G

Figure 1: High-level workflow for the synthesis of sulfated glycosides.

Detailed Experimental Protocols

Protocol 1: Deacetylation of this compound

Causality: The Zemplén deacetylation is the method of choice for removing acetyl protecting groups from carbohydrates. It proceeds under basic, yet exceptionally mild, conditions using a catalytic amount of sodium methoxide in methanol. This prevents unwanted side reactions such as epimerization or ring-opening that can occur under harsher basic conditions. The reaction is typically clean, high-yielding, and driven to completion, with the product often precipitating from the reaction mixture for easy isolation.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium metal (or 0.5 M Sodium Methoxide in Methanol)

  • Amberlite® IR120 (H⁺ form) resin

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material) in a flame-dried flask under an inert atmosphere (Argon or N₂).

  • Add a catalytic amount of freshly prepared sodium methoxide solution (e.g., 0.1 eq of a 0.5 M solution in MeOH).

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product spot will be at the baseline (Rf ≈ 0), while the starting material is much higher. The reaction is typically complete within 1-2 hours at room temperature.

  • Once the starting material is consumed, add Amberlite® IR120 (H⁺) resin to the mixture and stir for 15 minutes to neutralize the sodium methoxide. The pH should be approximately 7.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure. The resulting white solid or clear oil is 2,5-Anhydro-D-mannitol, which can be used in the next step without further purification.

Self-Validation:

  • TLC Analysis: Complete disappearance of the starting material spot.

  • ¹H NMR: Absence of sharp singlets in the δ 2.0-2.2 ppm region, which correspond to the acetyl methyl protons.

Protocol 2: Glycosylation of the Polyol Core

Causality: Glycosylation is the most critical bond-forming reaction in this sequence. The choice of glycosyl donor and promoter is paramount for achieving high yield and stereoselectivity. Glycosyl trichloroacetimidates are highly effective donors due to their stability and the powerful activation provided by catalytic Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction proceeds via an SN2-like mechanism or through a transient glycosyl cation, with the stereochemical outcome often influenced by neighboring group participation from protecting groups on the glycosyl donor (e.g., an acetyl group at C2 directing for a 1,2-trans glycosidic linkage). A comparative study has shown the effectiveness of various donors for glycosylating a similar 2,5-anhydro-D-mannitol derivative.[5]

Materials:

  • 2,5-Anhydro-D-mannitol (from Protocol 1)

  • Per-O-acetylated Glycosyl Trichloroacetimidate (e.g., from glucose, 1.2 eq per OH group to be glycosylated)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 M solution in DCM

  • Activated molecular sieves (4 Å)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • Co-evaporate the 2,5-Anhydro-D-mannitol (1.0 eq) with anhydrous toluene three times to remove residual water.

  • Add the dried polyol core and the glycosyl trichloroacetimidate donor (1.2 eq) to a flame-dried flask containing activated 4 Å molecular sieves.

  • Dissolve the solids in anhydrous DCM (20 mL/g of acceptor) under an inert atmosphere and cool the mixture to -40 °C.

  • Stir the mixture for 30 minutes, then add TMSOTf solution (0.1 eq) dropwise via syringe.

  • Allow the reaction to stir at -40 °C, monitoring by TLC. The reaction is typically complete in 1-3 hours.

  • Quench the reaction by adding triethylamine (2-3 drops) to neutralize the acid catalyst.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure and purify the resulting residue by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to isolate the desired glycoside.

Glycosyl Donor TypePromoter SystemTypical Yield (%)Stereoselectivity
TrichloroacetimidateTMSOTf, BF₃·OEt₂70-90High (often 1,2-trans)
ThioglycosideNIS / TfOH65-85Good to High
Glycosyl BromideAgOTf, Hg(CN)₂50-75Variable

Table 1: Comparison of common glycosylation methods for carbohydrate synthesis.

Protocol 3: Per-O-Sulfation of the Glycoside

Causality: The final step is the introduction of sulfate esters onto the free hydroxyl groups of the glycoside. This transformation is highly sensitive to reaction conditions. Harsh reagents like sulfuric acid or chlorosulfonic acid are incompatible with the acid-labile glycosidic bond. The sulfur trioxide-trimethylamine complex (SO₃•NMe₃) is an ideal reagent for this purpose. It is a mild, stable, and easy-to-handle solid that acts as an electrophilic sulfating agent in polar aprotic solvents like DMF.[6] The reaction proceeds via nucleophilic attack of the hydroxyl group on the sulfur atom, with the trimethylamine acting as a leaving group. A large excess of the reagent is used to drive the reaction to completion, ensuring all hydroxyls are sulfated.

G cluster_0 Sulfation Mechanism ROH R-OH Complex Me₃N⁺-SO₃⁻ ROH->Complex Nucleophilic Attack Intermediate R-O⁺(H)-SO₃⁻  +  NMe₃ Complex->Intermediate Product R-O-SO₃⁻ Intermediate->Product Deprotonation H_NMe3 H-N⁺Me₃

Figure 2: Simplified mechanism of alcohol sulfation with SO₃•NMe₃.

Materials:

  • Glycoside (from Protocol 2, after deacetylation if necessary)

  • Sulfur trioxide-trimethylamine complex (SO₃•NMe₃, 5 eq per OH group)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sephadex® LH-20 or similar size-exclusion chromatography resin

  • Dialysis tubing (1 kDa MWCO)

Procedure:

  • Ensure the glycoside starting material is free of acetyl protecting groups. If it was synthesized with acetylated donors, perform a Zemplén deacetylation as described in Protocol 1.

  • Dissolve the fully deprotected glycoside (1.0 eq) in anhydrous DMF (15 mL/g) in a flask under an inert atmosphere.

  • Add the SO₃•NMe₃ complex (5.0 eq per hydroxyl group) in one portion.

  • Heat the reaction mixture to 55-60 °C and stir for 16-24 hours. Monitor for the disappearance of the starting material by TLC (a highly polar, UV-inactive product is expected).

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice-cold saturated NaHCO₃ solution to quench excess reagent and neutralize the solution.

  • Transfer the aqueous solution to dialysis tubing (1 kDa MWCO) and dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove salts and DMF.

  • Lyophilize (freeze-dry) the contents of the dialysis bag to obtain the crude sulfated glycoside as a fluffy white solid (sodium salt form).

  • Further purification can be achieved by size-exclusion chromatography (e.g., Sephadex® LH-20 with water as eluent) if necessary.

Self-Validation:

  • Mass Spectrometry (ESI-MS): The molecular weight should increase by 80 Da (SO₃) for each hydroxyl group sulfated.

  • ¹³C NMR: Carbons bearing a sulfate ester (C-O-S) will exhibit a characteristic downfield shift of 5-10 ppm compared to the parent alcohol.

Summary and Future Outlook

This guide provides a detailed, logically structured pathway for the synthesis of sulfated glycosides based on a 2,5-Anhydro-D-mannitol scaffold. By explaining the causality behind each protocol, from deprotection to the final sulfation, we offer a robust framework for researchers to build upon. The resulting molecules are valuable tools for probing biological systems and can serve as lead compounds in drug discovery programs targeting carbohydrate-binding proteins.[1][3] Future work can involve the synthesis of libraries of these compounds with varied glycosylation and sulfation patterns to perform detailed structure-activity relationship (SAR) studies.

References

  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739-49. [Link]

  • Kovensky, J., & Grandjean, C. (2009). Sulfated oligosaccharides: new targets for drug development?. Current Medicinal Chemistry, 16(18), 2295-311. [Link]

  • Pomin, V. H. (2014). Sulfated oligosaccharides: new targets for drug development?. Semantic Scholar. Sourced from the original publication in Current Medicinal Chemistry. [Link]

  • Kuszmann, J., & Medgyes, G. (1998). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 311(3-4), 157-66. [Link]

  • Li, W., Zhang, Z., Xiao, D., & Zhang, X. (2008). Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions. Organic Chemistry Portal. [Link]

  • Al-Huniti, M. H., & El-Dakdouki, M. H. (2020). Chemical approaches to the sulfation of small molecules: current progress and future directions. Biochemical Society Transactions, 48(4), 1505-1515. [Link]

  • Mishra, A., & Tiwari, V. K. (2011). Chemical Sulfation of Small Molecules – Advances and Challenges. Chemical Reviews, 111(12), 8230-8275. [Link]

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Application Note & Protocols: High-Throughput Screening for Anti-Aging Compounds Using 2,5-Anhydro-D-mannitol as a Mechanistic Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of interventions that promote healthy aging is a cornerstone of modern biomedical research. A key strategy in this endeavor is the identification of small molecules that can modulate the fundamental hallmarks of aging. This application note details a high-throughput screening (HTS) platform designed to discover novel anti-aging compounds. We propose the use of 2,5-Anhydro-D-mannitol (2,5-AM), a fructose analog and metabolic inhibitor, as a pivotal tool in this platform. 2,5-AM's established role in inhibiting gluconeogenesis and its recently discovered geroprotective effects in model organisms provide a unique mechanistic anchor for screening campaigns.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the scientific rationale, detailed experimental protocols for primary and secondary assays, and data interpretation strategies. The workflow leverages cellular senescence as a primary screening endpoint, with secondary assays in mitochondrial function and autophagy to validate and characterize hit compounds.

Scientific Rationale & Assay Principle

Aging is a complex biological process driven by an accumulation of cellular damage.[4] High-throughput screening (HTS) offers a powerful methodology to systematically test large compound libraries for their ability to counteract age-related cellular phenotypes.[5] The central hypothesis of this platform is that modulating cellular energy metabolism can activate endogenous pro-longevity pathways, such as autophagy and mitochondrial optimization, thereby delaying or reversing hallmarks of aging like cellular senescence.

2,5-Anhydro-D-mannitol (2,5-AM) as a Model Geroprotector:

2,5-AM is an antimetabolic fructose analog.[6] Once inside the cell, it is phosphorylated by fructokinase and phosphofructokinase to 2,5-anhydromannitol-1,6-bisphosphate (2,5-AMBP).[7] This metabolite acts as a potent competitive inhibitor of Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis.[8][9] This inhibition effectively mimics a state of low cellular energy, akin to caloric restriction, a well-established intervention for extending lifespan.

Crucially, a recent study identified 2,5-AM as a novel anti-aging compound that extends the chronological lifespan of yeast.[1][3] Its mechanism is thought to involve the disruption of normal glucose metabolism, which can trigger stress-response and pro-survival pathways.[1] By using 2,5-AM as a positive control and mechanistic probe, this HTS platform is designed not just to find compounds that ameliorate a single aging phenotype, but to identify those that may act through these conserved metabolic longevity pathways.

The screening strategy is multi-tiered:

  • Primary Screen: A robust HTS assay to quantify cellular senescence, a state of irreversible growth arrest implicated in aging.[10]

  • Secondary Assays: Validation of primary hits using assays that measure mitochondrial health and autophagy induction, two key processes downstream of metabolic regulation.[11][12]

cluster_cell Hepatocyte / Target Cell cluster_pathways Longevity Pathways AM_ext 2,5-Anhydro-D-mannitol (Extracellular) AM_int Intracellular 2,5-AM AM_ext->AM_int Transport AMBP 2,5-AM-1,6-Bisphosphate AM_int->AMBP Phosphorylation FBPase Fructose-1,6-bisphosphatase (FBPase) AMBP->FBPase Inhibits Gluco Gluconeogenesis FBPase->Gluco Catalyzes mTOR mTOR (Inhibited) FBPase->mTOR Metabolic Shift (Leads to) Autophagy Autophagy (Induced) mTOR->Autophagy Inhibits Mito Mitochondrial Function mTOR->Mito Regulates Longevity Increased Healthspan / Lifespan Autophagy->Longevity Mito->Longevity caption Fig 1. Proposed mechanism of 2,5-AM's geroprotective action. start Start plate Plate Senescent IMR-90 Cells (5,000 cells/well in 96-well plate) start->plate incubate1 Incubate for 24 hours (Allow cell attachment) plate->incubate1 add_compounds Add Compounds (Library, Controls @ 10 µM final) incubate1->add_compounds incubate2 Incubate for 72 hours add_compounds->incubate2 stain Primary Assay: Stain with Fluorescent SA-β-Gal Substrate + Hoechst 33342 incubate2->stain acquire Data Acquisition (High-Content Imager) stain->acquire analyze Data Analysis: Normalize to Cell Count, Calculate Z'-Factor acquire->analyze identify Hit Identification (e.g., >50% reduction in SA-β-Gal signal) analyze->identify validate Secondary & Confirmatory Assays (Mitochondria, Autophagy, Dose-Response) identify->validate finish Validated Hits validate->finish caption Fig 2. High-Throughput Screening (HTS) workflow.

Caption: High-Throughput Screening (HTS) workflow.

Step-by-Step Protocol:

  • Cell Plating: Trypsinize the Doxorubicin-treated, senescent IMR-90 cells and seed them into 96-well black, clear-bottom plates at a density of 5,000 cells per well in 100 µL of medium.

  • Attachment: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare a compound plate containing your small molecule library, positive controls, and negative controls.

    • Negative Control: DMSO (final concentration 0.1%).

    • Positive Control: 2,5-Anhydro-D-mannitol (final concentration 100 µM).

    • Test Compounds: Typically screened at a final concentration of 1-10 µM.

    • Using an automated liquid handler or a multichannel pipette, add 1 µL of compound stock to each well.

  • Incubation: Incubate the plates for 72 hours.

  • Primary Assay Staining:

    • Prepare the staining solution according to the manufacturer's protocol for the Cell Meter™ Senescence Assay Kit. [13] * In the same solution, add Hoechst 33342 to a final concentration of 1 µg/mL for nuclear counterstaining.

    • Gently remove the culture medium and add 50 µL of the staining solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Image the plates using a high-content imaging system.

    • Use two channels: a blue channel (Ex/Em ~350/461 nm) for Hoechst 33342 to count nuclei and a green or red channel for the SA-β-Gal signal (as per kit specifications).

    • Acquire images from at least four fields per well.

Part 3: Data Analysis and Hit Identification
  • Image Analysis: Use the imaging software to segment and count the number of nuclei (total cells) from the Hoechst channel. In the SA-β-Gal channel, quantify the total fluorescence intensity or the number of positive cells based on an intensity threshold.

  • Normalization: Normalize the SA-β-Gal signal to the cell count for each well to control for differences in cell number due to cytotoxicity or proliferation.

    • Normalized Signal = (Total SA-β-Gal Intensity) / (Total Nuclei Count)

  • Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the HTS assay. [14]A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

    • Where σp and μp are the standard deviation and mean of the positive control (e.g., untreated senescent cells), and σn and σp are for the negative control (e.g., non-senescent cells or a strong senolytic).

  • Hit Selection: Identify compounds that cause a statistically significant reduction in the normalized SA-β-Gal signal compared to the DMSO-treated controls. A typical hit threshold is a reduction of >50% or >3 standard deviations from the mean of the DMSO controls.

HTS Assay Parameters
Parameter Recommended Value
Cell LineIMR-90 (Doxorubicin-induced senescence)
Seeding Density5,000 cells/well (96-well plate)
Compound Concentration1 - 10 µM
Positive Control2,5-Anhydro-D-mannitol (100 µM)
Negative Control0.1% DMSO
Incubation Time72 hours
Primary ReadoutFluorescent SA-β-Gal Intensity
NormalizationHoechst 33342 (Nuclei Count)
Hit Criterion>50% reduction in normalized SA-β-Gal signal
Secondary and Confirmatory Assays

Hits identified from the primary screen must be validated to confirm their activity and elucidate their mechanism of action.

Protocol 4a: Mitochondrial Membrane Potential Assay

A decrease in mitochondrial membrane potential (ΔΨm) is a hallmark of dysfunction, while restoration of ΔΨm can indicate improved cellular health. [15][16]

  • Prepare Cells: Plate senescent IMR-90 cells and treat with hit compounds (in a dose-response manner, e.g., 0.1 to 50 µM), DMSO, and 2,5-AM for 48 hours.

  • TMRM Staining: Add TMRM (tetramethylrhodamine, methyl ester) to the culture medium at a final concentration of 50 nM.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Imaging: Wash cells with PBS and image immediately using a high-content imager or fluorescence microscope (Ex/Em ~549/573 nm).

  • Analysis: Quantify the mean fluorescence intensity per cell. An increase in TMRM fluorescence indicates a healthier, more polarized mitochondrial membrane.

Protocol 4b: Autophagy Induction Assay

Autophagy is a critical cellular recycling process that is often induced by anti-aging compounds. [17][18]This assay quantifies the formation of LC3 puncta, a hallmark of autophagosome formation.

  • Transduce Cells: Plate IMR-90 cells and transduce them with the Premo™ Autophagy Sensor (LC3B-GFP) according to the manufacturer's instructions.

  • Induce Senescence & Treat: Induce senescence as described previously and treat the cells with hit compounds, DMSO, and 2,5-AM for 24 hours.

  • Fix and Image: Fix the cells with 4% paraformaldehyde, counterstain nuclei with Hoechst 33342, and image using a high-content imager.

  • Analysis: Use image analysis software to identify and count the number of GFP-positive puncta per cell. An increase in the number of puncta indicates the induction of autophagy.

Expected Outcomes for Controls and Hits
Compound Primary Assay (SA-β-Gal) Secondary Assay (ΔΨm) Secondary Assay (Autophagy)
DMSO (Vehicle)High SignalLow SignalLow Puncta/Cell
2,5-AM (Positive Control)Moderate DecreaseIncreaseModerate Increase
Ideal "Hit" Compound Strong Decrease Strong Increase Strong Increase
Conclusion

This application note provides a robust, multi-tiered HTS platform for the discovery of novel anti-aging compounds. By leveraging the known metabolic and geroprotective properties of 2,5-Anhydro-D-mannitol as a benchmark, this approach is uniquely positioned to identify compounds that act through conserved longevity pathways. The combination of a primary screen for cellular senescence with secondary validation of mitochondrial function and autophagy ensures a high degree of confidence in hit identification and provides immediate insight into the mechanism of action. This strategy accelerates the transition from initial discovery to the development of promising therapeutics for age-related diseases.

References
  • Liao, H., et al. (2015). High Throughput Screening Technology and the Small Molecules Modulating Aging Related Signals. Current Drug Discovery Technologies. Available at: [Link]

  • Lazo, P. A., et al. (1984). Mechanism of Action of 2,5-anhydro-D-mannitol in Hepatocytes. Effects of Phosphorylated Metabolites on Enzymes of Carbohydrate Metabolism. European Journal of Biochemistry. Available at: [Link]

  • Joachim, J., & Too, Z. E. (2018). High throughput screening for autophagy. Methods in Molecular Biology. Available at: [Link]

  • Ho, R., et al. (2021). Opportunities for organoids as new models of aging. Journal of Cell Biology. Available at: [Link]

  • Wiemer, A. J., et al. (2001). High throughput fluorescence assays for the measurement of mitochondrial activity in intact human neuroblastoma cells. Journal of Biomolecular Screening. Available at: [Link]

  • ResearchGate. (n.d.). Useful cellular models for aging research. Retrieved from [Link]

  • Seedtable. (2024). 20 Best Anti Aging Startups to Watch in 2024. Retrieved from [Link]

  • Basisty, N., et al. (2024). Cellular Models of Aging and Senescence. Cells. Available at: [Link]

  • Colombini, A., et al. (2023). In Vitro Models of Cell Senescence: A Systematic Review on Musculoskeletal Tissues and Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Biocompare. (n.d.). Senescence Assay Kits. Retrieved from [Link]

  • Colombini, A., et al. (2023). In Vitro Models of Cell Senescence: A Systematic Review on Musculoskeletal Tissues and Cells. MDPI. Available at: [Link]

  • Wernette-Hammond, M. E., et al. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of Biological Chemistry. Available at: [Link]

  • Sahdeo, S., et al. (2017). A high-throughput screen for mitochondrial function reveals known and novel mitochondrial toxicants in a library of environmental agents. Toxicology and Applied Pharmacology. Available at: [Link]

  • Lagnado, A. B., et al. (2023). A Fully-Automated Senescence Test (FAST) for the high-throughput quantification of senescence-associated markers. bioRxiv. Available at: [Link]

  • Kumar, S., et al. (2020). Chemical Screening Approaches Enabling Drug Discovery of Autophagy Modulators for Biomedical Applications in Human Diseases. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Choi, Y. J., et al. (2017). High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). High-Throughput Screening for Drug Discovery of Autophagy Modulators. Retrieved from [Link]

  • Hong, J. (2019). High-throughput Screening Platform for Longevity Gene and Anti-aging Drug Discovery. eScholarship, University of California. Available at: [Link]

  • Labiotech.eu. (2024). 13 anti-aging biotech companies leading longevity in 2024. Retrieved from [Link]

  • An, F., et al. (2017). High-Throughput Small Molecule Screen Identifies Modulators of Mitochondrial Function in Neurons. Cell Reports. Available at: [Link]

  • Niijima, A., et al. (1991). 2,5-Anhydro-D-mannitol: Its Unique Central Action on Food Intake and Blood Glucose in Rats. Brain Research. Available at: [Link]

  • Scispot. (2024). Top 20 Most Innovative Longevity Biotechs in the World (2024). Retrieved from [Link]

  • Advanced Science News. (2024). Machine learning identifies anti-aging neuroprotective treatments. Retrieved from [Link]

  • Alfatah, M., & Eisenhaber, F. (2023). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience. Available at: [Link]

  • pharmaphorum. (2024). Longevity: Anti-ageing drugs, watch out, here we come…. Retrieved from [Link]

  • Riquelme, P. T., et al. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Bent, E. H., et al. (2010). A High-Throughput Method to Identify Novel Senescence-Inducing Compounds. Journal of Biomolecular Screening. Available at: [Link]

  • Signosis. (n.d.). Mitochondrial Function Assay Kits. Retrieved from [Link]

  • Alfatah, M., & Eisenhaber, F. (2023). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience. Available at: [Link]

  • Horibata, K., et al. (2024). A Quantitative High-Throughput Screen Identifies Compounds that Upregulate the p53 Isoform Δ133p53α and Inhibit Cellular Senescence. ACS Pharmacology & Translational Science. Available at: [Link]

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Application Notes and Protocols for the Chromatographic Purification of 2,5-Anhydro-D-mannitol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the chromatographic purification of 2,5-Anhydro-D-mannitol and its derivatives, crucial intermediates in the synthesis of various therapeutic agents. As a fructose analog, 2,5-Anhydro-D-mannitol and its derivatives are instrumental in developing drugs targeting conditions like metabolic disorders and for their potential as anti-aging compounds.[1][2] The inherent polarity of these molecules, however, presents unique challenges in their purification. This guide delves into the rationale behind selecting appropriate chromatographic techniques and provides detailed, field-proven protocols to achieve high-purity compounds suitable for downstream applications.

The purification strategy for 2,5-Anhydro-D-mannitol derivatives is fundamentally dictated by the nature of the derivatizing groups. This guide is structured to address three primary classes of derivatives:

  • Highly Polar, Non-ionic Derivatives: For derivatives with multiple free hydroxyl groups or other polar, non-ionizable functionalities.

  • Charged Derivatives: For derivatives bearing charged groups, such as sulfates or phosphates.

  • Protected or Less Polar Derivatives: For intermediates in a synthetic pathway where hydroxyl groups are protected, rendering the molecule less polar.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar, Non-ionic Derivatives

Expertise & Experience: Highly polar compounds like 2,5-Anhydro-D-mannitol and its hydroxylated or glycosylated analogs are poorly retained on traditional reversed-phase columns. HILIC emerges as the premier technique for their purification.[3] The mechanism of HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[4] This allows for the effective retention and separation of highly hydrophilic molecules.

Trustworthiness: The protocols provided below are designed to be self-validating, with clear system suitability parameters and troubleshooting guidance to ensure reproducible and high-purity outcomes.

Application Example: Purification of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol

This protocol is adapted for the purification of a polar, amino-functionalized derivative.

Experimental Workflow:

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-HPLC cluster_post Post-Purification dissolve Dissolve crude sample in initial mobile phase filter Filter through 0.45 µm PTFE syringe filter dissolve->filter inject Inject onto equilibrated HILIC column filter->inject gradient Run gradient elution inject->gradient detect Detect with ELSD/CAD gradient->detect collect Collect fractions detect->collect evaporate Evaporate solvent collect->evaporate analyze Analyze purity (e.g., analytical HPLC) evaporate->analyze

Caption: HILIC purification workflow for polar 2,5-Anhydro-D-mannitol derivatives.

Detailed Protocol:

Parameter Condition Rationale
Column Amide-bonded silica, 5 µm, 4.6 x 250 mmAmide phases provide excellent retention and selectivity for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component facilitates the formation of the hydrophilic layer on the stationary phase. Formic acid aids in protonating the amino group for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the weak solvent in HILIC, and a high initial concentration is necessary for retention.
Gradient 95% to 60% B over 20 minutesA gradual decrease in the organic solvent concentration increases the mobile phase polarity, eluting the compounds.
Flow Rate 1.0 mL/minA standard flow rate for analytical to semi-preparative scale.
Column Temperature 30 °CTemperature can influence selectivity; maintaining a constant temperature ensures reproducibility.[5]
Detection Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)These detectors are suitable for compounds lacking a UV chromophore.[6]
Injection Volume 10-100 µLDependent on sample concentration and column dimensions.
Sample Preparation Dissolve the crude product in the initial mobile phase (95% Acetonitrile/5% Water with 0.1% Formic Acid) to a concentration of 1-10 mg/mL. Filter through a 0.45 µm syringe filter before injection.Dissolving the sample in the initial mobile phase ensures good peak shape and prevents precipitation on the column.

Troubleshooting HILIC:

Problem Potential Cause Solution
Poor Retention Insufficient organic content in the mobile phase. Sample solvent is too strong (too much water).Increase the initial percentage of acetonitrile. Ensure the sample is dissolved in a solvent with at least as much organic content as the initial mobile phase.[7]
Peak Tailing Secondary interactions with the stationary phase. pH of the mobile phase is close to the pKa of the analyte.Add a small amount of a competing base or acid to the mobile phase. Adjust the mobile phase pH away from the analyte's pKa.[7]
Split Peaks Anomerization of the sugar moiety.Increase the column temperature to accelerate the interconversion of anomers, often leading to a single, sharp peak.
Irreproducible Retention Times Insufficient column equilibration. Small variations in mobile phase composition.Equilibrate the column with at least 10-15 column volumes of the initial mobile phase. Prepare mobile phases accurately and consistently.[8]

Ion-Exchange Chromatography (IEX) for Charged Derivatives

Expertise & Experience: For 2,5-Anhydro-D-mannitol derivatives that are charged, such as sulfated or phosphorylated analogs, ion-exchange chromatography is the method of choice.[9] This technique separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. Anion-exchange chromatography, with a positively charged stationary phase, is particularly effective for purifying negatively charged sulfated derivatives.

Trustworthiness: The following protocol for the purification of sulfated 2,5-Anhydro-D-mannitol derivatives is based on established principles for separating sulfated polysaccharides and ensures a high degree of purity by effectively removing non-sulfated impurities.[10]

Application Example: Purification of a Sulfated 2,5-Anhydro-D-mannitol Derivative

Experimental Workflow:

IEX_Workflow cluster_prep Sample Preparation cluster_iex Anion-Exchange Chromatography cluster_post Post-Purification dissolve Dissolve crude sample in low-salt buffer filter Filter through 0.45 µm syringe filter dissolve->filter load Load sample onto equilibrated column filter->load wash Wash with low-salt buffer load->wash elute Elute with salt gradient wash->elute collect Collect fractions elute->collect desalt Desalt fractions (e.g., dialysis or SEC) collect->desalt lyophilize Lyophilize to obtain pure product desalt->lyophilize

Caption: Ion-exchange chromatography workflow for charged derivatives.

Detailed Protocol:

Parameter Condition Rationale
Column DEAE (Diethylaminoethyl) or Quaternary Ammonium (Q) strong anion-exchange resinDEAE is a weak anion exchanger, while Q resins are strong anion exchangers. The choice depends on the charge strength of the derivative.[11]
Mobile Phase A 20 mM Tris-HCl, pH 7.5A low ionic strength buffer for initial binding of the charged derivative to the column.
Mobile Phase B 20 mM Tris-HCl, 2 M NaCl, pH 7.5A high salt buffer to disrupt the ionic interaction and elute the bound derivative.
Gradient 0% to 100% B over 30 minutesA salt gradient allows for the separation of molecules with different charge densities.
Flow Rate 1.0 - 5.0 mL/minDependent on column size and bead rigidity.
Detection UV at 215 nm (for peptide backbone if applicable) or offline assay for sulfate content.Direct detection can be challenging; fraction collection followed by a specific assay is often employed.
Sample Preparation Dissolve the crude product in Mobile Phase A. Ensure the pH is adjusted to maintain the charge of the derivative.The sample must be in a low-salt solution to ensure binding to the column.

Optimizing Ion-Exchange Separations:

  • pH: The pH of the mobile phase is critical as it determines the charge state of both the analyte and the stationary phase (for weak ion exchangers). Operating at a pH at least one unit away from the pKa of the analyte ensures it is fully charged.[12]

  • Ionic Strength: The concentration of salt in the mobile phase controls the elution. A shallow gradient will provide higher resolution, while a step gradient can be used for faster, less critical separations.[12]

  • Counter-ion: The type of salt used can influence selectivity. Different ions have varying abilities to displace the bound analyte.

Normal-Phase Chromatography for Protected or Less Polar Derivatives

Expertise & Experience: During multi-step syntheses, 2,5-Anhydro-D-mannitol derivatives often have their hydroxyl groups protected (e.g., with acetyl or benzyl groups), which significantly reduces their polarity.[13] For these less polar intermediates, traditional normal-phase chromatography on silica gel is a highly effective and economical purification method.[1] The separation is based on the differential adsorption of the analytes to the polar stationary phase and their solubility in a non-polar mobile phase.

Trustworthiness: This protocol outlines a standard approach for purifying protected sugar derivatives using flash chromatography, a technique widely used in synthetic chemistry for its speed and efficiency.

Application Example: Purification of a Benzylated 2,5-Anhydro-D-mannitol Derivative

Experimental Workflow:

NP_Workflow cluster_prep Sample Preparation cluster_flash Normal-Phase Flash Chromatography cluster_post Post-Purification dissolve Dissolve crude sample in minimum amount of DCM adsorb Adsorb onto silica gel (dry loading) dissolve->adsorb load Load onto silica gel column adsorb->load elute Elute with solvent gradient load->elute monitor Monitor by TLC elute->monitor collect Collect fractions monitor->collect evaporate Evaporate solvent collect->evaporate analyze Analyze purity (e.g., NMR, MS) evaporate->analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Anhydro-D-mannitol Tetraacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-Anhydro-D-mannitol Tetraacetate. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experiments effectively.

Synthesis Overview & Core Challenges

The synthesis of this compound is typically a two-step process starting from the readily available D-mannitol.

  • Intramolecular Dehydration (Cyclization): D-mannitol is subjected to acid-catalyzed dehydration to form the bicyclic core, 2,5-Anhydro-D-mannitol. This is the most challenging step, where reaction conditions dictate yield and isomeric purity.

  • Acetylation: The four free hydroxyl groups of 2,5-Anhydro-D-mannitol are then acetylated, usually with acetic anhydride, to yield the final tetraacetate product. This step is generally more straightforward but requires careful control to ensure complete reaction and prevent degradation.

The primary difficulty in this synthesis lies in controlling the initial dehydration reaction. D-mannitol, an acyclic polyol, can cyclize to form different anhydro isomers, primarily the desired 2,5-anhydro (a furanoid ring) and the isomeric 1,4-anhydro product.[1] Achieving high selectivity is paramount and is the focus of much of the troubleshooting advice that follows. The overall process is conceptually similar to the industrial synthesis of isosorbide from sorbitol, which is also known for its technical challenges.[2]

Synthesis_Pathway Mannitol D-Mannitol Intermediate 2,5-Anhydro-D-mannitol Mannitol->Intermediate Step 1: H+ cat. Dehydration (High Temp) Product 2,5-Anhydro-D-mannitol Tetraacetate Intermediate->Product Step 2: Ac₂O Pyridine or H+

Caption: Overall synthetic route from D-Mannitol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed dehydration of D-mannitol? A: The reaction proceeds via protonation of one of the hydroxyl groups (typically the primary C1 or C6, or the secondary C2 or C5) by the acid catalyst. This creates a good leaving group (water). An intramolecular backside (Sₙ2) attack by another hydroxyl group on the carbon bearing the protonated hydroxyl group then occurs, displacing water and forming the tetrahydrofuran ring. The formation of the five-membered 2,5-anhydro ring is generally thermodynamically favored.

Q2: Why is selectivity between 2,5- and 1,4-Anhydro-D-mannitol an issue? A: Both the C2 and C1 hydroxyls can participate in ring closure with the C5 and C4 hydroxyls, respectively. The reaction conditions, particularly temperature and the nature of the acid catalyst, influence the kinetic and thermodynamic landscape of the reaction, leading to mixtures of 2,5- and 1,4-anhydromannitol.[1] Separating these isomers is challenging due to their similar polarities.

Q3: What are the best analytical methods to monitor the reactions? A:

  • Step 1 (Dehydration): This is difficult to monitor via standard silica gel TLC because both the starting material and product are highly polar and often show poor separation and streaking. Techniques like High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an Evaporative Light Scattering Detector (ELSD) are more suitable. For a qualitative assessment, you can take a small aliquot, evaporate the solvent, acetylate it, and then run a TLC on the less polar acetate derivatives.

  • Step 2 (Acetylation): This is easily monitored by TLC on silica gel (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The tetraacetate product is significantly less polar than the starting material or any partially acetylated intermediates. Staining with potassium permanganate or p-anisaldehyde solution is effective for visualization. ¹H NMR spectroscopy is definitive for confirming full acetylation by observing the disappearance of hydroxyl protons and the appearance of four distinct acetate methyl singlets.

Q4: Is it necessary to purify the 2,5-Anhydro-D-mannitol intermediate before acetylation? A: While not strictly necessary if the reaction proceeds cleanly, it is highly recommended. Purifying the polar diol intermediate, typically by column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol) or by crystallization, removes unreacted D-mannitol and isomeric byproducts. This simplifies the purification of the final tetraacetate product, which is often easier to handle and purify.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Anhydro-D-mannitol from D-Mannitol

This protocol is based on typical acid-catalyzed dehydration methods.[1]

Materials:

  • D-Mannitol (1 eq.)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq.)

  • High-vacuum pump and distillation setup

Procedure:

  • Setup: Place D-mannitol in a round-bottom flask equipped with a mechanical stirrer and a short-path distillation head connected to a high-vacuum pump.

  • Catalyst Addition: Add the acid catalyst to the solid D-mannitol and mix thoroughly to ensure even distribution.

  • Reaction: Heat the flask in a heating mantle or oil bath. The temperature must be carefully controlled. Start heating slowly under vacuum (~1-5 mmHg). The D-mannitol will melt (m.p. ~167°C), and the reaction will commence.

  • Water Removal: The water formed during the reaction will be removed under vacuum and collected in a cold trap. The reaction temperature is typically maintained between 180-220°C. Causality Note: Efficient removal of water is crucial to drive the equilibrium towards the anhydro product.

  • Monitoring: The reaction is typically run for 2-4 hours. The crude product will be a viscous, dark-colored oil or solid upon cooling.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude solid in a minimal amount of hot water or methanol.

    • Neutralize the acid catalyst by carefully adding a base, such as calcium carbonate or a basic ion-exchange resin, until the pH is ~7.

    • Filter off the solid and concentrate the filtrate under reduced pressure.

    • The resulting crude 2,5-Anhydro-D-mannitol can be purified by column chromatography on silica gel using a gradient elution from 100% Dichloromethane (DCM) to 90:10 DCM:Methanol.

Protocol 2: Acetylation to this compound

This is a standard per-acetylation protocol.

Materials:

  • 2,5-Anhydro-D-mannitol (1 eq.)

  • Acetic Anhydride (Ac₂O) (8-10 eq.)

  • Pyridine (as solvent and catalyst)

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic amount for difficult acetylations)

Procedure:

  • Dissolution: Dissolve 2,5-Anhydro-D-mannitol in pyridine in a round-bottom flask equipped with a magnetic stirrer. The flask should be under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride to the cooled solution. Causality Note: The reaction is exothermic; slow addition at 0°C helps control the temperature and prevents side reactions. If the reaction is sluggish, a catalytic amount of DMAP can be added.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the starting material spot has completely disappeared.

  • Workup:

    • Cool the reaction mixture back to 0°C and slowly quench by adding crushed ice or cold water to hydrolyze the excess acetic anhydride.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tetraacetate as a clear oil or white solid.

Troubleshooting Guide

Problem 1: Low Yield or No Reaction in Dehydration Step
  • Symptoms: You recover mostly unreacted D-mannitol, or the crude NMR shows a complex mixture of degradation products.

  • Causality & Solutions: This is one of the most common issues. The dehydration is highly sensitive to temperature and pressure.

Troubleshooting_Dehydration Start Low Yield in Dehydration Step Check_Temp Was the temperature in the 180-220°C range? Start->Check_Temp Check_Vac Was a high vacuum (<5 mmHg) maintained? Check_Temp->Check_Vac Yes Sol_Temp_Low Solution: Increase temperature incrementally. Reaction is slow below 180°C. Check_Temp->Sol_Temp_Low No (Too Low) Sol_Temp_High Solution: Decrease temperature. Temperatures >230°C cause charring and polymerization. Check_Temp->Sol_Temp_High No (Too High) Check_Cat Was the catalyst evenly mixed? Check_Vac->Check_Cat Yes Sol_Vac Solution: Check for leaks in the vacuum system. Efficient water removal is critical to drive the reaction. Check_Vac->Sol_Vac No Sol_Cat Solution: Ensure catalyst is finely ground and thoroughly mixed with mannitol before heating. Check_Cat->Sol_Cat No Success Improved Yield Check_Cat->Success Yes Sol_Temp_Low->Success Sol_Temp_High->Success Sol_Vac->Success Sol_Cat->Success

Caption: Troubleshooting flowchart for low dehydration yield.

Problem 2: Product is Contaminated with 1,4-Anhydro-D-mannitol
  • Symptoms: ¹H NMR of the purified intermediate shows more complex multiplets than expected. The final tetraacetate product is also a mixture of isomers that are difficult to separate.

  • Causality & Solutions: The formation of the 1,4-isomer is a known side reaction.[1]

    • Modify Conditions: Some literature suggests that specific catalysts or lower temperatures may favor the formation of the 2,5-isomer. Experiment with different acid catalysts (e.g., strong acid ion-exchange resins) or slightly lower reaction temperatures for longer times.

    • Purification Strategy: If a mixture is unavoidable, meticulous column chromatography is required. For the diol intermediate, a very long column with a shallow solvent gradient may be effective. Alternatively, converting the mixture to the tetraacetate and then attempting separation may be easier, as the less polar compounds may resolve better.

Problem 3: Acetylation is Incomplete
  • Symptoms: TLC shows multiple spots between the baseline (diol) and the product spot. ¹H NMR shows broad -OH signals and fewer than four sharp acetate peaks.

  • Causality & Solutions:

    • Insufficient Reagents: One or more hydroxyl groups may be sterically hindered or less reactive. Ensure you are using a sufficient excess of acetic anhydride (at least 2 equivalents per hydroxyl group, so 8 eq. total).

    • Reaction Time/Temperature: The reaction may be slow at room temperature. Allow the reaction to run for a full 24 hours. If it is still incomplete, you can gently heat the reaction mixture to 40-50°C.

    • Use a Stronger Catalyst: Add a catalytic amount (0.05 - 0.1 eq.) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate the reaction.

Data Interpretation

Validating the structure at each step is critical. ¹H NMR is the most powerful tool for this.

CompoundKey ¹H NMR Signals (approx. δ in CDCl₃ or D₂O)
D-Mannitol Complex multiplets between 3.6-3.9 ppm (in D₂O).
2,5-Anhydro-D-mannitol Distinct signals for the anhydro core protons, typically between 3.5-4.2 ppm (in D₂O). The symmetry of the molecule simplifies the spectrum compared to D-mannitol.
This compound Downfield shift of all CH-O protons to ~4.9-5.3 ppm. Appearance of four sharp singlets for the acetate methyl groups (4 x 3H) between 2.0-2.2 ppm (in CDCl₃). Disappearance of all broad -OH peaks.

References

  • Bera, D. C., Foster, A. B., & Stacey, M. (1956). The fructose 6-phosphate site of phosphofructokinase. Journal of the Chemical Society, 4531-4541. (Note: While a valid synthesis, the dehydration of D-mannitol is more common. Source provides context on alternative routes.) [Source available via historical journal archives].
  • Al-Mughaid, H., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PMC - PubMed Central. [Link]

  • López Sastre, J. A., et al. (1988). A new synthesis of 2,5-anhydro-D-mannose derivatives. Canadian Journal of Chemistry. [Link]

  • James, K., & Angyal, S. J. (1982). Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. Australian Journal of Chemistry. [Link]

  • Blucher Proceedings. (2014). Dehydration of D-mannitol: building block for C-nucleoside synthesis. The 3rd International Symposium on Green Chemistry. [Link]

  • Kobayashi, H., et al. (2012). Intramolecular dehydration of mannitol in high-temperature liquid water without acid catalysts. RSC Advances. [Link]

  • Gallezot, P., et al. (2012). Synthesis of isosorbide: an overview of challenging reactions. Green Chemistry. [Link]

  • Organic Syntheses. (Procedure). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses. [Link]

Sources

Technical Support Center: 2,5-Anhydro-D-mannitol Tetraacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Anhydro-D-mannitol Tetraacetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of this compound. This guide offers troubleshooting solutions and answers to frequently asked questions to ensure the integrity of your experiments.

Introduction to this compound

This compound is a protected form of 2,5-Anhydro-D-mannitol, a fructose analog.[1] The four acetate groups serve as protecting groups for the hydroxyl functionalities, rendering the molecule more suitable for specific synthetic applications where selective reactivity is required. Understanding the stability of these acetate groups is critical for the successful use of this compound in research and development.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Decreased Purity or Presence of Impurities in a Freshly Opened Product
  • Observation: You have just received a new batch of this compound, and upon initial analysis (e.g., by NMR, HPLC, or TLC), you observe unexpected peaks or spots, suggesting the presence of impurities.

  • Potential Cause: While reputable suppliers provide a certificate of analysis with a specified purity, improper shipping or short-term storage conditions before receipt could lead to partial degradation. The primary degradation pathway is the hydrolysis of the acetate ester groups.

  • Troubleshooting Steps:

    • Verify Storage Conditions on Arrival: Immediately upon receipt, check if the product was shipped under the recommended conditions. While room temperature shipping may be acceptable for short durations, prolonged exposure to high temperatures can be detrimental.

    • Initial Quality Control: Perform a quick purity check. A simple Thin Layer Chromatography (TLC) can often reveal the presence of more polar byproducts, such as the partially or fully deacetylated forms of the molecule.

    • Contact Supplier: If significant impurities are detected in a sealed, newly arrived product, contact the supplier's technical support immediately and provide them with your analytical data.

Issue 2: Gradual Decrease in Purity Over Time in the Lab
  • Observation: A previously pure sample of this compound shows increasing levels of impurities after being stored in your laboratory for some time. You may observe a change in the physical appearance, such as the powder becoming sticky.

  • Potential Cause: This is a classic sign of degradation due to improper storage. The acetate groups are susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.

  • Troubleshooting Workflow:

    G start Observation: Purity Decrease Over Time storage_check Review Storage Conditions: - Temperature? - Atmosphere? - Container Seal? start->storage_check improper_storage Improper Storage Identified storage_check->improper_storage Deviations Found correct_storage Storage Appears Correct storage_check->correct_storage No Deviations moisture_issue Root Cause: Moisture-induced hydrolysis of acetate groups. improper_storage->moisture_issue Humid environment or loose cap temp_issue Root Cause: Thermally accelerated hydrolysis. improper_storage->temp_issue Stored above 25°C further_investigation Further Investigation: - Check for solvent residue from  previous uses. - Analyze for other contaminants. correct_storage->further_investigation remediation Action: 1. Discard degraded stock. 2. Procure fresh compound. 3. Implement stringent   storage protocols. moisture_issue->remediation temp_issue->remediation solution Solution: Store in a tightly sealed vial, in a desiccator, at the recommended temperature. remediation->solution

    Caption: Troubleshooting workflow for decreased purity of this compound.

Issue 3: Inconsistent Results in Biological or Chemical Assays
  • Observation: You are using this compound in an experiment, and you are getting inconsistent or non-reproducible results.

  • Potential Causes:

    • On-the-Bench Degradation: If the compound is dissolved in an aqueous or protic solvent and left on the bench for an extended period, it may be degrading during the experiment.

    • Reaction with Assay Components: The assay conditions (e.g., pH of the buffer) might be promoting the hydrolysis of the acetate groups, leading to a mixture of the tetraacetate and its deacetylated forms, each with potentially different activities.

  • Troubleshooting Steps:

    • Prepare Solutions Fresh: Always prepare solutions of this compound immediately before use.

    • Solvent Selection: Use anhydrous aprotic solvents for stock solutions whenever possible. If aqueous buffers are required, prepare the solution just before the experiment and keep it on ice.

    • pH Considerations: Be mindful of the pH of your reaction or assay buffer. Strongly acidic or basic conditions will accelerate the hydrolysis of the ester groups. If possible, perform a control experiment to assess the stability of the compound in your assay buffer over the time course of the experiment.

    • Purity Check of Stock Solution: If you are using a stock solution prepared earlier, re-analyze its purity before use.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at 10°C - 25°C.[2] To minimize degradation, it is crucial to store it in a tightly sealed container, preferably in a desiccator to protect it from moisture.

ParameterRecommended ConditionRationale
Temperature 10°C - 25°C[2]Minimizes the rate of potential hydrolysis and other degradation reactions.
Atmosphere Dry/InertPrevents moisture-induced hydrolysis of the acetate groups.
Container Tightly sealed, light-resistantPrevents exposure to moisture and light, which can accelerate degradation.

Q2: How should I prepare and store solutions of this compound?

A2: The stability of this compound is significantly lower in solution compared to its solid form.

  • For Organic Solvents: If your experimental protocol allows, prepare stock solutions in anhydrous aprotic solvents such as DMSO or DMF. These can be stored at -20°C for short periods. However, it is always best practice to prepare solutions fresh.

  • For Aqueous Solutions: Due to the high risk of hydrolysis, it is strongly recommended to prepare aqueous solutions immediately before use. Do not store aqueous solutions of this compound. The parent compound, 2,5-Anhydro-D-mannitol, is soluble in PBS (pH 7.2) at approximately 10 mg/ml, but it is not recommended to store the aqueous solution for more than one day.[3] A similar or even greater caution should be applied to the more labile tetraacetate derivative.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation pathway is the hydrolysis of the four acetate ester groups. This can occur sequentially, leading to a mixture of mono-, di-, and tri-acetylated intermediates, and ultimately to the fully deacetylated 2,5-Anhydro-D-mannitol.

Q4: How can I check the purity of my this compound sample?

A4: Several analytical methods can be used to assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The presence of partially deacetylated forms would result in new signals in the spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector - ELSD, or mass spectrometer - MS) is an excellent method for quantifying purity and detecting non-volatile impurities.

  • Thin Layer Chromatography (TLC): TLC is a quick, qualitative method to check for the presence of more polar impurities (deacetylated products), which would have lower Rf values.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the compound and its degradation products.

III. Experimental Protocols

Protocol 1: Routine Purity Check by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of this compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

  • TLC Plate: Use a standard silica gel TLC plate.

  • Spotting: Carefully spot a small amount of the dissolved sample onto the TLC plate baseline.

  • Elution: Develop the plate in a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate, starting with a 3:1 or 2:1 ratio and optimizing as needed).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots using a suitable method, such as potassium permanganate stain or charring with a p-anisaldehyde solution.

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly those with lower Rf values (closer to the baseline), indicates the presence of more polar impurities, likely resulting from deacetylation.

IV. Mechanistic Insights

Hydrolysis of Acetate Protecting Groups

The stability of this compound is primarily dictated by the susceptibility of its four ester linkages to hydrolysis. This reaction can be catalyzed by both acid and base.

G cluster_conditions Accelerated by: Tetraacetate 2,5-Anhydro-D-mannitol Tetraacetate Triacetate Triacetate Intermediate Tetraacetate->Triacetate + H2O (- AcOH) Diacetate Diacetate Intermediate Triacetate->Diacetate + H2O (- AcOH) Monoacetate Monoacetate Intermediate Diacetate->Monoacetate + H2O (- AcOH) Final_Product 2,5-Anhydro-D-mannitol Monoacetate->Final_Product + H2O (- AcOH) Acid (H+) Acid (H+) Base (OH-) Base (OH-) Heat Heat

Caption: Stepwise hydrolysis of this compound.

Under aqueous conditions, particularly at non-neutral pH, water molecules can attack the carbonyl carbon of the acetate groups, leading to the cleavage of the ester bond and the formation of acetic acid and the corresponding alcohol (the hydroxyl group on the mannitol backbone). This process can occur stepwise, resulting in a mixture of partially and fully deacetylated products.

References

  • Santa Cruz Biotechnology, Inc.
  • Nasseri, S., et al. (2020). Poly(lactic acid)/acetylated Starch Blends: Effect of Starch Acetylation on the Material Properties. Journal of Polymers and the Environment, 28(1), 273-284.
  • Reddit. Acetylated cellulose suppresses body mass gain through gut commensals consuming host-accessible carbohydrates. [Link]

  • Ou, J., et al. (2021). Qualitative and quantitative analysis of 2, 5-anhydro-d-mannitol in low molecular weight heparins with high performance anion exchange chromatography hyphenated quadrupole time of flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
  • PubChem. 2,5-anhydro-D-mannitol. [Link]

  • PubMed. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. [Link]

  • Le, T. H., et al. (2018). Effects of reducing postprandial hyperglycemia and metabolism of acetate wheat starch on healthy mice. Food Science and Technology, 38(suppl 1), 268-273.
  • MDPI. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. [Link]

  • Riquelme, P. T., et al. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences, 80(14), 4301-4305.
  • ACS Omega. Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions. [Link]

  • ResearchGate. Characteristics and analytical methods of Mannitol: An update. [Link]

  • ResearchGate. O-Acetylation of cellulose and monosaccharides using a zinc based ionic liquid. [Link]

  • NIH. The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. [Link]

Sources

Technical Support Center: Troubleshooting Acetyl Group Removal from 2,5-Anhydro-D-mannitol Tetraacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 2,5-Anhydro-D-mannitol Tetraacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of acetyl protecting groups from this specific carbohydrate analog. As a fructose mimic, 2,5-Anhydro-D-mannitol is a valuable scaffold in the development of probes for GLUT5 transporter imaging, making its efficient synthesis and deprotection critical.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the deacetylation of this compound, offering explanations for the underlying chemistry and actionable solutions.

Question: Why is my deacetylation of this compound incomplete?

Answer:

Incomplete deacetylation is a frequent issue. The primary causes are often related to reagent quality, reaction conditions, or insufficient reaction time.

Underlying Causes and Solutions:

  • Reagent Inactivity: The most common reason for incomplete reaction is the degradation of the base catalyst, particularly sodium methoxide.

    • Insight: Sodium methoxide is highly sensitive to moisture and can decompose over time.

    • Solution: Use a freshly opened bottle of sodium methoxide or a recently prepared solution. For the Zemplén deacetylation, you can generate sodium methoxide in situ by adding clean sodium metal to dry methanol. While effective, this method requires extreme caution. Alternatively, a catalytic amount of sodium hydroxide in methanol has been shown to be as effective as sodium methoxide.[5][6][7]

  • Insufficient Catalyst: While the Zemplén deacetylation is catalytic, an insufficient amount may lead to a stalled reaction.

    • Insight: The catalytic cycle relies on the continuous regeneration of the methoxide anion.

    • Solution: While typically 0.1 to 0.2 equivalents of sodium methoxide are sufficient, if the reaction is sluggish, a small additional amount of catalyst can be introduced.[7] Monitor the reaction closely by Thin Layer Chromatography (TLC) after the addition.

  • Reaction Time: Deacetylation is not always instantaneous and can be substrate-dependent.

    • Insight: Steric hindrance or the electronic environment of the acetyl groups can affect their lability.

    • Solution: Extend the reaction time and monitor the progress by TLC every 30-60 minutes.[8] A typical TLC monitoring setup would involve spotting the starting material, the reaction mixture, and a co-spot of both on the same plate to clearly track the disappearance of the starting material and the appearance of the product.[9][10]

Question: I see multiple spots on my TLC plate after the reaction. What are they, and how can I avoid them?

Answer:

The presence of multiple spots on a TLC plate post-reaction can indicate a mixture of partially deacetylated intermediates, side products, or impurities.

Potential Causes and Mitigation Strategies:

  • Partially Deacetylated Intermediates: It's common to see mono-, di-, and tri-acetylated intermediates during the course of the reaction.

    • Insight: Deacetylation occurs in a stepwise manner. If the reaction is stopped prematurely, a mixture of products will be present.

    • Solution: As mentioned previously, allow the reaction to proceed to completion by extending the reaction time and monitoring with TLC.[11][12][13] The fully deacetylated 2,5-Anhydro-D-mannitol will be significantly more polar and have a much lower Rf value than the tetraacetate starting material.

  • Side Product Formation: Under strongly basic conditions, side reactions can occur.

    • Insight: While less common with the catalytic Zemplén conditions, prolonged exposure to strong base can lead to degradation of the carbohydrate scaffold.

    • Solution: Use only a catalytic amount of sodium methoxide. If using stoichiometric base, ensure the reaction is conducted at a low temperature (0 °C) and quenched as soon as the starting material is consumed.[8][14]

  • Impurity from Reagents: An unexpected spot could be an impurity from your starting material or reagents.

    • Insight: For example, sodium formate has been observed as an impurity in Zemplén deacetylations, potentially arising from the decomposition of methoxide or methanol.[7]

    • Solution: Ensure high-purity reagents. If an impurity is suspected, it can often be removed by column chromatography.

Question: My final product is difficult to purify. What are the best practices for purifying 2,5-Anhydro-D-mannitol?

Answer:

Purification of the highly polar 2,5-Anhydro-D-mannitol can be challenging due to its high water solubility and potential for streaking on silica gel.

Purification Workflow:

  • Neutralization: After the reaction is complete, it is crucial to neutralize the basic catalyst.

    • Protocol: Add an acidic ion-exchange resin (e.g., Dowex 50W-X8, H+ form) to the reaction mixture and stir until the pH is neutral.[8] This is a clean method that avoids introducing additional salts.

    • Alternative: Dropwise addition of acetic acid can also be used, but this will form sodium acetate, which will need to be removed in a subsequent step.

  • Filtration and Concentration: Filter off the resin and wash it thoroughly with methanol. Combine the filtrate and washings, and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is typically used.[1]

    • Mobile Phase: A polar solvent system is required. A gradient elution of dichloromethane/methanol or ethyl acetate/methanol is often effective. Start with a higher proportion of the less polar solvent and gradually increase the concentration of methanol.

    • Pro-Tip: To minimize streaking of the polar product, a small amount of a weak acid like acetic acid (0.1-1%) can be added to the eluent. Alternatively, for very polar compounds, reversed-phase (C18) chromatography with a water/methanol or water/acetonitrile gradient may be more effective.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the deacetylation of this compound.

Question: What is the most reliable method for removing all four acetyl groups from this compound?

Answer:

The Zemplén deacetylation is the most widely used and reliable method for the complete removal of O-acetyl groups from carbohydrates and their derivatives.[8][14]

  • Mechanism: This reaction involves a transesterification process where a catalytic amount of sodium methoxide in methanol is used.[14] The methoxide ion acts as a nucleophile, attacking the acetyl carbonyl group and liberating the hydroxyl group. The by-product, methyl acetate, is volatile and easily removed.

  • Advantages:

    • Mild Conditions: The reaction is typically performed at room temperature.

    • Catalytic: Only a small amount of base is required, minimizing the risk of base-catalyzed side reactions.[5]

    • High Yield: The reaction usually proceeds to completion with high yields.[14]

Question: Are there alternative deacetylation methods I can try?

Answer:

Yes, several other methods can be employed for deacetylation, each with its own advantages and disadvantages.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Methanolic Ammonia 7M NH3 in MethanolRoom temperatureMild and can show selectivity.[15][16][17]Can be slower than Zemplén.
Hydrazine Acetate Hydrazine acetate in a suitable solventVaries, can be selectiveCan be used for selective deacetylation.[18]Hydrazine is toxic and requires careful handling. May cause side reactions.[19]
Enzymatic Deacetylation Esterases (e.g., from Neisseria sicca)Aqueous buffer, physiological pHHighly regioselective and mild.[20][21]Enzymes can be expensive and may have specific substrate requirements.[22][23]
Question: How do I effectively monitor the progress of my deacetylation reaction?

Answer:

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of deacetylation reactions.[9][11][12]

Step-by-Step TLC Monitoring Protocol:

  • Prepare the TLC Plate: On a silica gel plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" for the starting material, "RXN" for the reaction mixture, and "CO" for a co-spot.[10]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your this compound.

    • In the "RXN" lane, take a small aliquot from your reaction mixture with a capillary tube and spot it.

    • In the "CO" lane, spot the starting material first, then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., 1:1 Hexanes:Ethyl Acetate for the tetraacetate, which will need to be adjusted to a more polar system like 9:1 Dichloromethane:Methanol to visualize the polar product). Ensure the solvent level is below the baseline.[12]

  • Visualize the Plate: After the solvent front has nearly reached the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (if your compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain).

  • Interpret the Results:

    • The starting material (tetraacetate) will have a high Rf value (it will travel far up the plate).

    • The fully deacetylated product will be very polar and have a low Rf value (it will stay near the baseline).

    • As the reaction progresses, you will see the spot for the starting material in the "RXN" lane diminish and the spot for the product appear and intensify.

    • The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.

III. Experimental Protocols

Zemplén Deacetylation of this compound

This protocol describes a standard procedure for the complete removal of acetyl groups.

  • Dissolve this compound (1.0 eq) in dry methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of a 1 M solution of sodium methoxide in methanol (0.1-0.2 eq).

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Add acidic ion-exchange resin (H+ form) to the reaction mixture and stir until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain pure 2,5-Anhydro-D-mannitol.

IV. Visual Diagrams

Deacetylation_Workflow cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Workup & Purification start 2,5-Anhydro-D-mannitol Tetraacetate in MeOH reaction Stir at RT start->reaction 1. Dissolve reagent cat. NaOMe reagent->reaction 2. Add Catalyst tlc TLC Analysis reaction->tlc 3. Monitor Progress neutralize Neutralize with Ion-Exchange Resin tlc->neutralize 4. Reaction Complete filter_concentrate Filter & Concentrate neutralize->filter_concentrate 5. purify Column Chromatography filter_concentrate->purify 6. product Pure 2,5-Anhydro-D-mannitol purify->product 7.

Sources

Technical Support Center: Acetylated Sugar Compound Purification

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of acetylated sugar compounds. The complex and often subtle nature of carbohydrate chemistry demands a nuanced approach to purification, moving beyond generic protocols to understand the underlying principles governing success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification strategy for acetylated carbohydrates.

Q1: What is the primary challenge in purifying acetylated sugars?

The main challenge lies in the delicate balance between the compound's stability and the purification conditions. Acetyl groups, while excellent for decreasing polarity and improving solubility in organic solvents, are susceptible to hydrolysis (deacetylation).[1][2] This is particularly problematic during silica gel chromatography, where the acidic nature of the stationary phase can catalyze the removal of these protecting groups, leading to a mixture of partially and fully deacetylated products.[3] Furthermore, acetylation reactions often result in complex mixtures of the desired product, incompletely acetylated intermediates, anomers, and residual reagents, which can be difficult to separate.[2][4]

Q2: What are the most common methods for purifying acetylated sugars?

The most widely adopted methods are flash column chromatography using silica gel and crystallization.[2][5]

  • Silica Gel Chromatography: This is the workhorse technique for purifying acetylated sugars, which are rendered significantly less polar by the acetyl groups.[2][5] It separates compounds based on their differential adsorption to the polar silica stationary phase.

  • Crystallization: If the acetylated sugar is a stable, crystalline solid, this method can be highly effective for achieving high purity, often after an initial chromatographic step to remove major impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, such as resolving anomers or achieving purity levels of ≥99.5%, reversed-phase or recycling HPLC (R-HPLC) can be employed.[7][8][9]

Q3: How do I choose between normal-phase (silica) and reversed-phase chromatography?

The choice depends on the properties of your acetylated compound.

  • Normal-Phase (e.g., Silica Gel): This is the default choice for most per-acetylated sugars. The acetyl groups make the sugar non-polar enough to be soluble in common organic solvents like ethyl acetate and hexane, allowing for effective separation on a polar silica column.[5][9]

  • Reversed-Phase (e.g., C18, Phenyl): This method is suitable for acetylated sugars that retain some polarity or for those containing other hydrophobic protecting groups, such as benzyl or benzoyl groups.[9] Phenyl-based columns can be particularly effective for compounds with aromatic protecting groups due to potential π-π interactions.[9]

Q4: My acetylated sugar seems to be degrading on the silica gel column. What's happening and how can I prevent it?

This is a classic problem caused by the acidic nature of standard silica gel, which catalyzes the hydrolysis of the acetyl ester groups. This leads to streaking on TLC plates and the isolation of mixed fractions containing partially deacetylated byproducts.

Solution: Deactivate or neutralize the silica gel before use. This is most commonly achieved by adding a small percentage (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, to your chromatography eluent.[10] You can also pre-treat the silica by flushing the packed column with a solvent system containing the base before loading your sample.[10]

Part 2: Troubleshooting Guide: Silica Gel Column Chromatography

This section provides a detailed breakdown of common issues encountered during silica gel chromatography and their solutions.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate purification method.

G cluster_0 Crude Reaction Analysis cluster_1 Primary Purification Choice cluster_2 Chromatography Troubleshooting cluster_3 Advanced Purification TLC Analyze crude mixture by TLC Decision1 Is the desired product the major spot? TLC->Decision1 FlashChrom Proceed with Flash Column Chromatography Decision1->FlashChrom Yes Optimize Optimize Solvent System Decision1->Optimize Decision2 Is the product crystalline? Crystallize Attempt Crystallization Decision2->Crystallize Yes HPLC Consider Preparative HPLC for difficult separations (e.g., anomers) Decision2->HPLC No, oily or inseparable Decision3 Does TLC show streaking or new baseline spots? FlashChrom->Decision3 FinalProduct High-Purity Product Crystallize->FinalProduct Decision3->Decision2 No Deactivate Deactivate Silica Gel (e.g., add 0.5% Et3N to eluent) Decision3->Deactivate Yes (Decomposition) Deactivate->FlashChrom Optimize->FlashChrom HPLC->FinalProduct

Caption: Decision workflow for purifying acetylated sugars.

Q5: My compound won't separate from a non-polar impurity. What should I do?

If your acetylated sugar co-elutes with a non-polar impurity (e.g., residual starting material or a byproduct), you need to adjust the polarity of your eluent.

  • Decrease Polarity: Start by significantly decreasing the polarity of your solvent system (e.g., from 30% ethyl acetate in hexane to 10%). This will increase the retention of your more polar acetylated sugar on the column while allowing the non-polar impurity to elute much faster.

  • Use a Gradient Elution: Begin with a very non-polar solvent system to elute the impurities first, then gradually increase the polarity to elute your desired compound.

  • Change Solvents: Sometimes, a complete change of solvent system is necessary. Toluene or dichloromethane can be substituted for hexane to alter the selectivity of the separation.

Q6: I see multiple spots on the TLC after the column, but I started with one major spot. What happened?

This is another sign of on-column decomposition, likely deacetylation.[3][10] The new, more polar spots (closer to the baseline) are partially deacetylated products.

  • Immediate Action: Neutralize your silica as described in Q4.

  • For Sensitive Compounds: Consider using a less acidic stationary phase, such as neutral alumina, or switch to a reversed-phase separation method if the compound is suitable.

Q7: My yield is very low after column chromatography. Where did my product go?

Low yield can be attributed to several factors:

  • Irreversible Adsorption: Highly polar byproducts or a decomposed product can stick permanently to the silica gel. This is common if significant deacetylation occurs.

  • Incomplete Elution: The solvent system may not be polar enough to elute the compound completely. After your column run, try flushing the silica with a very polar solvent (like 10% methanol in dichloromethane) to see if more product comes off.

  • Mechanical Loss: Ensure proper column packing and loading. If the column cracks or if the sample is loaded unevenly, it can lead to poor separation and loss of material into mixed fractions.

Troubleshooting Summary: Silica Gel Chromatography
Symptom Probable Cause Recommended Solution
TLC shows streaking or new baseline spots Acid-catalyzed deacetylation on silica gel.[3]Add 0.1-1% triethylamine or pyridine to the eluent to neutralize the silica.[10]
Co-elution of product with impurities Incorrect solvent polarity.Adjust the eluent system; use a gradient elution or try different solvents (e.g., toluene/ethyl acetate).
Product is stuck at the top of the column Eluent is not polar enough.Gradually increase the polarity of the eluent.
Very low recovery of the product Irreversible adsorption or incomplete elution.Flush the column with a highly polar solvent (e.g., 10% MeOH/DCM) after the run. Ensure silica is deactivated to prevent decomposition.
Poor separation (wide bands) Poor column packing or overloading the column.Ensure the column is packed uniformly without air bubbles. Load the sample in a minimal volume of solvent.

Part 3: Post-Purification & Alternative Methods

Q8: How do I remove residual high-boiling solvents like pyridine or DMF from my final product?

Pyridine, often used as a catalyst and solvent in acetylation, can be particularly difficult to remove.[11]

  • Azeotropic Removal: Co-evaporate the sample multiple times with a high-boiling solvent that forms an azeotrope with pyridine, such as toluene or heptane.

  • Acid Wash: If your compound is stable to mild acid, dissolve the sample in a solvent like ethyl acetate or dichloromethane and wash the organic layer with dilute aqueous copper (II) sulfate solution or cold, dilute HCl. The acid will protonate the pyridine, making it water-soluble and easily removed in the aqueous phase.

  • Lyophilization (Freeze-Drying): If the product is soluble in water or a suitable solvent like 1,4-dioxane, lyophilization can be effective at removing residual volatile impurities.

Q9: When should I consider using preparative HPLC instead of flash chromatography?

Preparative HPLC is a high-resolution technique that should be reserved for specific, challenging situations due to its lower capacity and higher cost.

  • Separating Anomers: Acetylation can sometimes produce mixtures of α and β anomers, which are often very difficult to separate by flash chromatography.[7]

  • High-Purity Requirements: When a purity level of >99.5% is required, as is often the case in drug development or for analytical standards, techniques like alternate-pump recycling HPLC (R-HPLC) are superior.[7][8]

  • Complex Mixtures: When the crude reaction mixture contains multiple byproducts with polarities very similar to the desired product.

Part 4: Purity Assessment

Q10: How can I be confident that my final product is pure?

A single analytical technique is often insufficient. A combination of methods should be used to confirm both purity and identity.

  • Thin-Layer Chromatography (TLC): The simplest method for a quick purity check. A pure compound should appear as a single, well-defined spot in multiple solvent systems. Use a visualizing stain suitable for carbohydrates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The absence of signals from starting materials, reagents, or byproducts is a strong indicator of purity. Integration of proton signals can help quantify impurities.

  • Polarimetry: Measures the optical rotation of the compound, which is a physical constant for a pure chiral molecule like a sugar derivative.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Common TLC Stains for Carbohydrates
Stain Preparation Visualization
p-Anisaldehyde 4.5 mL p-anisaldehyde, 3.5 mL glacial acetic acid, 12.5 mL conc. H₂SO₄ in 400 mL ethanol.Heat plate with a heat gun. Sugars typically give various colors (blue, purple, green, red).
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.No heating required. Compounds appear as yellow/brown spots on a purple background.
Ceric Ammonium Molybdate (CAM) 2 g Ce(NH₄)₂(NO₃)₆, 50 g (NH₄)₆Mo₇O₂₄·4H₂O in 450 mL water with 50 mL conc. H₂SO₄.Heat plate with a heat gun. Gives dark blue spots.

Part 5: Key Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine

This protocol describes how to prepare a neutralized stationary phase to prevent the degradation of acid-sensitive compounds.[10]

  • Prepare the Eluent: Prepare your chosen solvent system (e.g., 30:70 ethyl acetate/hexane). To this mixture, add triethylamine (TEA) to a final concentration of 0.5% (v/v). For example, add 5 mL of TEA to 995 mL of the eluent.

  • Pack the Column: Pack the flash chromatography column with silica gel using the TEA-containing eluent to create a slurry.

  • Equilibrate the Column: Once packed, pass 2-3 column volumes of the TEA-containing eluent through the column to ensure the entire silica bed is neutralized.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column.

  • Elute: Run the column using the TEA-containing eluent, collecting fractions as usual.

Detailed Workflow for Flash Column Chromatography

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A 1. Select Solvent System via TLC (Aim for Rf ≈ 0.2-0.3) B 2. Prepare Eluent (Add 0.5% Et3N if needed) A->B C 3. Pack Column with Silica Slurry B->C D 4. Pre-elute with 1-2 column volumes C->D E 5. Load Sample (concentrated) D->E F 6. Elute with Solvent (Apply gentle pressure) E->F G 7. Collect Fractions F->G H 8. Analyze Fractions by TLC G->H I 9. Combine Pure Fractions H->I J 10. Evaporate Solvent I->J K 11. Characterize Pure Product (NMR, MS) J->K

Caption: Step-by-step workflow for flash chromatography.

Protocol 2: Monitoring Purification by Thin-Layer Chromatography (TLC)

This is a fundamental technique for analyzing the crude reaction and the column fractions.[13]

  • Spot the Plate: Using a capillary tube, apply a small spot of your sample(s) onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a shallow pool of your chosen eluent. Ensure the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. After the solvent has evaporated, visualize the spots using a UV lamp (if applicable) and/or by dipping the plate into a chemical stain (e.g., p-anisaldehyde) and gently heating.

  • Calculate Rf Value: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value helps in optimizing the bulk separation on the column.

References

  • Nagy, G., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications.
  • Demchenko, A. V., & Stine, K. J. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications (RSC Publishing).
  • Pore, V. S. (2017). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC - NIH.
  • ResearchGate. (n.d.). Purification of synthesized protected carbohydrate via automation... Download Scientific Diagram.
  • Košik, M., & Kováčik, V. (1973). Preparation of 6-O-Acetyl-D-glucose. Chemical Papers.
  • BenchChem. (2025). Technical Support Center: Complete Deprotection of Acetylated Sugars.
  • Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds.
  • ACS Publications. (2025). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B. ACS Omega.
  • Wikipedia. (n.d.). Acetylation.
  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • Frush, H. L., & Isbell, H. S. (1941). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion.
  • BenchChem. (2025). Application Note: Purification of Acetylated Sugar Compounds Using Silica Gel Column Chromatography.
  • Reddit. (2018). Removing Excess Acetic Anhydride from Acylation reaction? r/OrganicChemistry.
  • MDPI. (n.d.). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides.
  • Roberts, R. M., et al. (2024). Indium Triflate Catalyzed Peracetylation of Carbohydrates. PMC.
  • ResearchGate. (2019). Deactivation of silica gel?.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry.
  • Xylem Analytics. (2024). Saccharimeters: Determining Sugar Purity.

Sources

avoiding epimerization during 2,5-Anhydro-D-mannitol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Anhydro-D-mannitol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and frequently encountered issues during this synthesis, with a specific focus on preventing the formation of epimeric impurities. Our goal is to provide you with the in-depth technical guidance necessary to ensure the stereochemical integrity of your final product.

Introduction: The Challenge of Stereochemical Purity

The synthesis of 2,5-Anhydro-D-mannitol, a valuable fructose analogue and building block, typically involves an acid-catalyzed intramolecular cyclization of D-mannitol. While seemingly straightforward, this process can be complicated by a critical side reaction: epimerization. The formation of the undesired diastereomer, 2,5-Anhydro-L-iditol, can significantly impact the purity, biological activity, and crystallographic properties of the final product. This guide provides a structured approach to understanding, troubleshooting, and ultimately avoiding this common pitfall.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the epimerization issue in 2,5-Anhydro-D-mannitol synthesis.

Q1: What is epimerization and why is it a concern in this specific synthesis?

A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted. In the synthesis of 2,5-Anhydro-D-mannitol from D-mannitol, the key concern is the inversion of the stereocenter at the C2 position. This leads to the formation of 2,5-Anhydro-L-iditol, a diastereomer that is often difficult to separate from the desired product due to their similar physical properties. The presence of this epimer can compromise the biological and chemical specificity of the final compound.

Q2: At which step of the synthesis does epimerization most likely occur?

A2: Epimerization is most likely to occur during the acid-catalyzed intramolecular cyclization of unprotected D-mannitol. The harsh acidic conditions and elevated temperatures required to drive the dehydration and ring-closure can also promote side reactions that compromise stereochemical integrity.

Q3: What is the underlying chemical mechanism for this epimerization?

A3: While multiple pathways may exist, a plausible mechanism involves the acid-catalyzed formation of a carbocation intermediate. Under acidic conditions, a hydroxyl group (likely at C2 or C5) is protonated and eliminated as water, leading to a planar or near-planar carbocation. The subsequent intramolecular attack by another hydroxyl group to form the furan ring can occur from either face of this planar intermediate, leading to a mixture of diastereomers. Another potential pathway, especially under harsh conditions, is a reversible retro-aldol reaction, which can lead to loss of stereochemical information at the C2 and C3 positions.

Q4: How do protecting groups influence the stereochemical outcome?

A4: Protecting groups are crucial tools for controlling the stereochemistry of carbohydrate reactions.[1][2] By selectively blocking certain hydroxyl groups, they can prevent their participation in unwanted side reactions and can direct the stereochemical outcome of the desired reaction. For instance, using protecting groups can allow for the cyclization to occur under milder conditions, thereby suppressing epimerization. Benzyl ethers are commonly used as "permanent" protecting groups due to their stability under both acidic and basic conditions.[2] The strategic use of participating protecting groups, such as acyl groups, can also influence the stereoselectivity of cyclization reactions through the formation of stabilized intermediates.[3]

Q5: Which analytical techniques are best suited for detecting and quantifying the 2,5-Anhydro-L-iditol epimer?

A5: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective method for separating and quantifying diastereomers like 2,5-Anhydro-D-mannitol and 2,5-Anhydro-L-iditol. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is also a powerful technique for the analysis of non-derivatized carbohydrates.[4] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of the epimer, as the different stereochemistry will result in a distinct set of signals in the spectrum, although quantification may be less precise than with chromatographic methods.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your synthesis.

Problem 1: My final product contains a significant amount (>5%) of the 2,5-Anhydro-L-iditol epimer, as confirmed by chiral HPLC.

Possible Cause Troubleshooting Action Scientific Rationale
Harsh Reaction Conditions 1. Reduce Reaction Temperature: Lower the temperature of the acid-catalyzed cyclization step and monitor the reaction progress over a longer period. 2. Use a Milder Acid Catalyst: Switch from a strong mineral acid (e.g., H₂SO₄) to a milder acid catalyst, such as a sulfonic acid resin (e.g., Amberlyst 15) or p-toluenesulfonic acid (p-TsOH).Elevated temperatures provide the activation energy for the epimerization pathway. Milder acidic conditions are less likely to promote the formation of the planar carbocation intermediate that leads to loss of stereochemical control.
Uncontrolled Reaction Time Monitor Reaction Progress Closely: Use Thin Layer Chromatography (TLC) or in-process HPLC to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.Over-exposing the desired product to the reaction conditions can lead to equilibrium between the epimers, favoring the formation of the undesired isomer over time.
Solvent Effects Experiment with Different Solvents: While the reaction is often performed in aqueous acid, consider using a co-solvent system. The polarity of the solvent can influence the stability of intermediates and transition states.The choice of solvent can affect the stereoselectivity of cyclization reactions.[3] Less polar solvents may disfavor the formation of charged intermediates that can lead to epimerization.

Problem 2: The yield of 2,5-Anhydro-D-mannitol is low, and I observe multiple unidentified byproducts.

Possible Cause Troubleshooting Action Scientific Rationale
Intermolecular Reactions & Degradation Employ a Protecting Group Strategy: Instead of direct cyclization of D-mannitol, consider a multi-step synthesis involving the use of protecting groups. A common strategy involves protecting the 1,3,4,6-hydroxyl groups, leaving the C2 and C5 hydroxyls free for a controlled cyclization.Protecting groups prevent intermolecular reactions and degradation pathways that can occur under harsh acidic conditions. They allow the cyclization to be performed under more controlled and milder conditions, leading to a cleaner reaction and higher yield of the desired product.[1][2]
Incorrect Stoichiometry or Concentration Optimize Reactant Concentration: Perform the cyclization reaction under high dilution conditions.High dilution favors intramolecular reactions (cyclization) over intermolecular reactions (polymerization or side product formation), thereby increasing the yield of the desired cyclic product.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Chiral HPLC Method for Epimer Quantification

This protocol provides a general guideline for the separation of 2,5-Anhydro-D-mannitol and its C2 epimer, 2,5-Anhydro-L-iditol.

  • Column: Chiral stationary phase column suitable for carbohydrate analysis (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: A mixture of hexane and ethanol, or a similar non-polar/polar solvent system. The exact ratio should be optimized for your specific column and system.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: Refractive Index Detector (RID) or UV detector if derivatized.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Integrate the peak areas for both the D-mannitol and L-iditol epimers. The percentage of the epimer can be calculated based on the relative peak areas.

Diagram 1: Proposed Mechanism of Epimerization

The following diagram illustrates a potential pathway for the acid-catalyzed epimerization at the C2 position during the synthesis of 2,5-Anhydro-D-mannitol.

epimerization_mechanism cluster_0 Acid-Catalyzed Cyclization cluster_1 Epimerization Pathway D-Mannitol D-Mannitol Protonation Protonation at C5-OH D-Mannitol->Protonation + H+ Carbocation_Formation Loss of H2O & Formation of Carbocation at C5 Protonation->Carbocation_Formation - H2O Intramolecular_Attack Intramolecular Attack by C2-OH Carbocation_Formation->Intramolecular_Attack Epimer_Carbocation Planar Carbocation at C2 (Hypothetical) Carbocation_Formation->Epimer_Carbocation Epimerization (e.g., via enolization) Desired_Product 2,5-Anhydro-D-mannitol Intramolecular_Attack->Desired_Product - H+ Epimer_Attack Attack from opposite face Epimer_Carbocation->Epimer_Attack Undesired_Product 2,5-Anhydro-L-iditol Epimer_Attack->Undesired_Product - H+

Caption: Proposed mechanism of epimerization during synthesis.

Diagram 2: Workflow for Troubleshooting Epimerization

This workflow provides a logical sequence of steps to address and resolve issues with epimer formation.

troubleshooting_workflow start Problem: Epimer Detected quantify Quantify Epimer Level (Chiral HPLC) start->quantify check_conditions Review Reaction Conditions (Temp, Time, Acid) quantify->check_conditions is_high Epimer > 5%? check_conditions->is_high optimize Optimize Conditions: 1. Lower Temp 2. Shorter Time 3. Milder Acid is_high->optimize Yes end_ok Problem Solved is_high->end_ok No (Acceptable) re_analyze Re-run and Analyze optimize->re_analyze consider_pg Consider Protecting Group Strategy optimize->consider_pg If optimization fails re_analyze->is_high end_pg Implement PG Synthesis and Re-evaluate consider_pg->end_pg

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Technical Support Center: Scaling Up the Production of 2,5-Anhydro-D-mannitol Tetraacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,5-Anhydro-D-mannitol Tetraacetate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

PART 1: Synthesis Overview and Core Scale-Up Principles

This compound is a protected sugar alcohol used as a biochemical reagent and building block in various synthetic pathways, including glycoscience research.[1][2] Its synthesis typically involves a two-stage process: the formation of the 2,5-anhydro-D-mannitol core, followed by peracetylation.

Stage 1: Formation of 2,5-Anhydro-D-mannitol The precursor, 2,5-anhydro-D-mannitol, can be synthesized from readily available starting materials such as D-mannitol through acid-catalyzed dehydration or from D-glucosamine via deamination and reduction.[3][4] This initial cyclization is often the most challenging step, with potential for competing side reactions like degradation and polymerization that must be carefully controlled.[5][6]

Stage 2: Acetylation The second stage involves the acetylation of the four hydroxyl groups on the 2,5-anhydro-D-mannitol core, typically using acetic anhydride. While seemingly straightforward, this step presents its own set of challenges, particularly during scale-up.

The Inherent Challenges of Scale-Up

Transitioning a chemical synthesis from a laboratory flask to a multi-liter reactor is not merely a matter of proportional multiplication.[7] Physical and chemical dynamics change, introducing variables that can dramatically affect yield, purity, and safety.[7][8] Key challenges include:

  • Thermal Management: Acetylation is an exothermic reaction. Heat that dissipates easily in a small flask can accumulate in a large reactor, leading to temperature gradients, increased rates of side reactions, and potential thermal runaway.[7]

  • Mass Transfer and Mixing: Efficient mixing is crucial for maintaining homogeneity. Inadequate mixing in large vessels can create "dead zones" with localized high concentrations of reagents, leading to incomplete reactions and the formation of impurities.[7][8]

  • Impurity Profile Amplification: Minor byproducts that were negligible at the bench scale can become significant impurities at the pilot scale, complicating purification and affecting final product quality.[7]

  • Reagent Addition and Control: The rate of reagent addition, especially the acetylating agent, becomes a critical parameter to control the reaction exotherm and ensure selectivity.

Below is a generalized workflow for the production process.

G cluster_0 Stage 1: Anhydro Sugar Synthesis cluster_1 Stage 2: Acetylation Start D-Mannitol or D-Glucosamine Reaction1 Acid-Catalyzed Dehydration or Deamination/Reduction Start->Reaction1 Purification1 Purification of 2,5-Anhydro-D-mannitol (e.g., Crystallization) Reaction1->Purification1 QC1 QC Analysis (NMR, HPLC) Purification1->QC1 Start2 2,5-Anhydro-D-mannitol QC1->Start2 Release for Stage 2 Reaction2 Acetylation with Acetic Anhydride Start2->Reaction2 Workup Reaction Quench & Aqueous Workup Reaction2->Workup Purification2 Final Product Purification (Crystallization/Chromatography) Workup->Purification2 Drying Product Drying Purification2->Drying QC2 Final QC (Purity, Identity) Drying->QC2 G start Low Yield of Tetraacetate Product check_conversion Is the reaction going to completion? (Check TLC/HPLC for starting material) start->check_conversion check_reagents Verify Acetic Anhydride (Purity, Age) check_conversion->check_reagents No check_workup Was significant product lost during workup/purification? check_conversion->check_workup Yes check_stoich Check Stoichiometry (Slight excess of Ac2O?) check_reagents->check_stoich check_conditions Optimize Conditions (Increase Temp/Time?) check_stoich->check_conditions check_mixing Evaluate Mixing (Is agitation sufficient for scale?) check_conditions->check_mixing check_aq_layer Analyze Aqueous Layer (Is product water-soluble?) check_workup->check_aq_layer Yes check_stability Test Product Stability (Is it degrading during quench/isolation?) check_aq_layer->check_stability check_purification Optimize Purification (e.g., change crystallization solvent, modify chromatography) check_stability->check_purification

Caption: Troubleshooting decision tree for low yield in the acetylation reaction.

PART 3: Frequently Asked Questions (FAQs)

  • Q1: What are the Critical Process Parameters (CPPs) I need to monitor for the acetylation step?

    • A1: The key CPPs are: 1) Internal reaction temperature, 2) Rate of acetic anhydride addition, 3) Agitator speed (to ensure sufficient mixing), and 4) Reaction time. These must be carefully defined and controlled in your batch record.

  • Q2: What analytical techniques are recommended for in-process control and final product qualification?

    • A2: For in-process control (IPC), Thin Layer Chromatography (TLC) is a rapid and effective tool to monitor the disappearance of the starting material. High-Performance Liquid Chromatography (HPLC) can provide more quantitative IPC data. For final product qualification, a full characterization should include ¹H and ¹³C NMR to confirm the structure and absence of starting materials, HPLC for purity analysis, and Mass Spectrometry to confirm the molecular weight.

  • Q3: What are the primary safety concerns when scaling up this reaction?

    • A3: The primary hazard is the exothermic nature of the reaction when using acetic anhydride, which can lead to thermal runaway if not controlled. [7]Acetic anhydride and the byproduct, acetic acid, are corrosive. All work should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. Ensure an appropriate neutralizing agent is on hand for any spills.

PART 4: Experimental Protocol Example

This protocol is provided as a representative example for the acetylation stage. All quantities should be adjusted based on your specific scale and safety assessment.

Acetylation of 2,5-Anhydro-D-mannitol (Illustrative 1 mole scale)

Reagents:

  • 2,5-Anhydro-D-mannitol (164.16 g, 1.0 mol)

  • Pyridine or Ethyl Acetate (as solvent, ~1.5 L)

  • Acetic Anhydride (449.2 g, 4.4 mol, 4.4 eq.)

  • Deionized Water (for quench)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Ethanol or Ethyl Acetate/Hexane (for crystallization)

Procedure:

  • Setup: Equip a suitable reactor with an overhead stirrer, a temperature probe, a reflux condenser, and an addition funnel. Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Dissolution: Charge the reactor with 2,5-Anhydro-D-mannitol (1.0 mol) and the chosen solvent (e.g., pyridine or ethyl acetate, 1.5 L). Begin stirring to dissolve the starting material.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath or the reactor's cooling jacket.

  • Controlled Addition: Slowly add the acetic anhydride (4.4 mol) via the addition funnel over a period of 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 15 °C during the addition.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Quench: Once complete, cool the reaction mixture back down to 0-5 °C. Slowly and carefully add deionized water to quench the excess acetic anhydride. This is also exothermic and must be done with caution.

  • Workup: Transfer the mixture to a separatory funnel. If pyridine was used, it will need to be removed, often by washing with dilute HCl. If an organic solvent like ethyl acetate was used, wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by crystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a pure solid.

References
  • Vertex AI Search. (2017). Synthesis of isosorbide: an overview of challenging reactions. New Drug Approvals.
  • BenchChem.
  • BenchChem. Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline. BenchChem.
  • MDPI. (2020). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. MDPI.
  • ECHEMI.
  • PubMed. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. PubMed.
  • World Pharma Today. Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • PrepChem.com. Synthesis of 2,5-anhydro-D-mannitol. PrepChem.com.
  • ResearchGate. (2025). Practical and Scalable Synthesis of Isosorbide Derivatives Containing an Active Amine Group.
  • PubChem. 2,5-anhydro-D-mannitol. PubChem.
  • BioCat GmbH. D-Mannitol,2,5-anhydro,1,3,4,6-tetraacetate.
  • PubMed.
  • Reddit. (2020).
  • University of Rochester. How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • PrepChem.com.
  • Semantic Scholar. (1983). Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. Semantic Scholar.
  • Cayman Chemical. 2,5-Anhydro-D-mannitol. Cayman Chemical.
  • MDPI. (2021).
  • Green Chemistry (RSC Publishing). Synthesis of isosorbide: an overview of challenging reactions. Royal Society of Chemistry.
  • YouTube. (2016).
  • Biomol. 2,5-Anhydro-D-mannitol. Biomol.de.
  • ResearchGate. Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end....
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik.
  • PubMed Central (PMC). Challenges in Enzymatic Route of Mannitol Production.
  • ResearchGate. (2025). Green Synthesis of Isosorbide from Sorbitol with Dimethyl Carbonate Catalyzed by Sodium Acetate Under Mild Condition.
  • National Institutes of Health (NIH). (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound.
  • PubMed. (1988).
  • National Institutes of Health (NIH). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. PubMed.
  • Biosynth.
  • PubMed. Scale-up of a new bacterial mannitol production process.
  • Santa Cruz Biotechnology.
  • IDEAS. Scaling up xylitol bioproduction: Challenges to achieve a profitable bioprocess.
  • ResearchGate. THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL.
  • PubMed. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol.

Sources

Technical Support Center: Spectroscopic Identification of Impurities in 2,5-Anhydro-D-mannitol Tetraacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,5-Anhydro-D-mannitol Tetraacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the spectroscopic identification of impurities. Our goal is to equip you with the expertise to confidently identify and characterize unexpected signals in your analyses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the routine analysis of this compound.

Q1: What are the most common sources of impurities in this compound?

Impurities can arise from several stages of the synthesis and purification process. Common sources include:

  • Incomplete reactions: This can lead to the presence of under-acetylated species of 2,5-Anhydro-D-mannitol.

  • Starting materials: Residual unreacted 2,5-Anhydro-D-mannitol or reagents from preceding steps.

  • Reagents used in acetylation: Acetic anhydride, pyridine, and sodium acetate are often used, and their residues can be present in the final product.[1][2][3][4]

  • Side reactions: Degradation of the carbohydrate core or side reactions involving the acetylating agents.

  • Solvents: Residual solvents used during the reaction or purification steps are common impurities.[5][6][7][8][9]

Q2: I'm seeing unexpected peaks in the 1.9-2.2 ppm region of my ¹H NMR spectrum. What could they be?

This region is characteristic of acetyl group protons. Unexpected peaks here often suggest the presence of:

  • Residual Acetic Acid: A sharp singlet around 2.1 ppm.[5][6][7][8]

  • Different Acetylated Species: Incompletely acetylated versions of 2,5-Anhydro-D-mannitol will have acetyl peaks with slightly different chemical shifts due to the altered electronic environment.

  • Other Acetylated Impurities: If other hydroxyl-containing compounds were present during acetylation, they would also be acetylated and could show signals in this region.

Q3: My mass spectrometry data shows a peak with a lower m/z value than expected for the fully acetylated product. What does this indicate?

A lower-than-expected m/z value typically points to an under-acetylated species. For each acetyl group (C₂H₂O) that is missing, the molecular weight will decrease by approximately 42.04 Da. For example, if you observe a peak at [M+Na]⁺ that is ~42 Da less than the expected mass for the tetraacetate, it likely corresponds to a triacetate derivative.

Q4: Are there any characteristic IR absorption bands I should look for to confirm the presence of impurities?

Yes, Infrared (IR) spectroscopy can be very informative:

  • Hydroxyl (O-H) Stretch: A broad peak in the 3200-3600 cm⁻¹ region would indicate the presence of hydroxyl groups from incompletely acetylated species or residual starting material (2,5-Anhydro-D-mannitol).[10][11][12]

  • Carbonyl (C=O) Stretch: The fully acetylated product will have a strong absorption band around 1740-1750 cm⁻¹ for the ester carbonyls. The presence of carboxylic acid impurities (like acetic acid) might show a broader carbonyl peak or a shoulder on the main peak.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for investigating and identifying specific impurities using various spectroscopic techniques.

Troubleshooting Guide 1: Identifying Under-Acetylated Impurities

Under-acetylated species are the most common process-related impurities. Here’s a systematic approach to identify them.

Experimental Workflow: Impurity Identification

Caption: Workflow for the systematic identification of under-acetylated impurities.

Step-by-Step Protocol:
  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

    • Data Acquisition: Acquire a standard ¹H NMR spectrum.

    • Spectral Analysis:

      • Carefully integrate the acetyl proton signals (typically around 2.0-2.2 ppm) and the protons on the carbohydrate backbone (around 3.5-5.5 ppm). The integration ratio should correspond to the number of protons in the pure compound. Deviations suggest impurities.

      • Look for new multiplets in the 3.5-5.5 ppm region. The absence of an acetyl group will shift the signals of the adjacent protons upfield (to a lower ppm value).

      • The presence of unreacted hydroxyl groups can sometimes be observed as broad singlets, although these can exchange with residual water and may not always be visible.

  • ¹³C NMR Spectroscopy:

    • Data Acquisition: Acquire a ¹³C NMR spectrum.

    • Spectral Analysis:

      • The carbonyl carbons of the acetyl groups should appear around 170 ppm. The presence of more than the expected number of signals in this region indicates different acetylated species.

      • The carbons attached to the acetyl groups will appear in the 60-80 ppm range. Look for additional signals in this region which may correspond to carbons attached to hydroxyl groups instead of acetoxy groups.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for this analysis.

    • Data Analysis:

      • Calculate the expected exact mass of the [M+Na]⁺ adduct for this compound (C₁₄H₂₀O₉, MW: 332.3 g/mol ).[13][14]

      • Search for peaks corresponding to the loss of one or more acetyl groups (a mass difference of 42.04 Da for each). For example, the triacetate would have an m/z corresponding to [M-42+Na]⁺.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample.

    • Spectral Analysis: Look for the presence of a broad O-H stretching band between 3200 and 3600 cm⁻¹, which is indicative of free hydroxyl groups and would be absent in the pure, fully acetylated product.[10]

Troubleshooting Guide 2: Identifying Residual Reagents and Solvents

Residual reagents and solvents are common contaminants that can often be readily identified by ¹H NMR.

¹H NMR Chemical Shifts of Common Impurities:
Impurity¹H NMR Chemical Shift (ppm) in CDCl₃Multiplicity
Acetic Acid~2.1s
Pyridine~8.6 (2H), ~7.7 (1H), ~7.3 (2H)m
Dichloromethane~5.30s
Ethyl Acetate~2.05 (3H), ~4.12 (2H), ~1.26 (3H)s, q, t
Acetone~2.17s
Toluene~7.2-7.4 (5H), ~2.36 (3H)m, s

Note: Chemical shifts can vary slightly depending on the sample concentration and temperature.[5][6][7][8]

Chemical Structures of Target Molecule and Potential Impurities

Chemical Structures cluster_main This compound cluster_impurities Potential Impurities cluster_under_acetylated Under-acetylated Species cluster_reagents Reagents cluster_starting_material Starting Material Main Triacetate Triacetate Derivative Diacetate Diacetate Derivative Acetic_Acid Acetic Acid Pyridine Pyridine Starting_Material 2,5-Anhydro-D-mannitol

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Validation & Comparative

A Comparative Guide to 2,5-Anhydro-D-mannitol Tetraacetate and Other Acetylated Monosaccharides for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Acetylated monosaccharides are indispensable tools in chemical biology, drug discovery, and materials science, primarily utilized to enhance the cellular uptake of polar sugar molecules. By masking hydrophilic hydroxyl groups, acetylation renders these molecules more lipophilic, facilitating their passive diffusion across cell membranes. Once inside the cell, native esterases cleave the acetyl groups, liberating the parent monosaccharide for metabolic processing or therapeutic action.[1][2] This guide provides a detailed comparative analysis of 2,5-Anhydro-D-mannitol Tetraacetate (2,5-AMT), a unique fructose analogue, against more conventional acetylated monosaccharides like peracetylated glucose, galactose, and mannose. We will delve into their distinct physicochemical properties, biological performance, and key applications, supported by experimental data and detailed protocols to guide researchers in making informed decisions for their specific experimental needs.

Introduction: The Strategic Value of Acetylation in Carbohydrate Chemistry

The plasma membrane presents a formidable barrier to large, polar molecules like monosaccharides. While dedicated transporter proteins mediate the uptake of essential sugars, many synthetic or rare monosaccharides used as probes or therapeutic agents lack efficient transport mechanisms.[1] Acetylation offers a robust solution to this challenge. The resulting peracetylated sugars are effectively "pro-drugs" or "pro-probes" that can enter cells, where they are subsequently activated by intracellular enzymes.[3]

However, the choice of acetylated monosaccharide is far from trivial. The underlying carbohydrate scaffold dictates the ultimate biological effect. While acetylated glucose or mannosamine serve as metabolic precursors for glycan labeling, other scaffolds can act as inhibitors or modulators of specific cellular pathways.[2][4] This guide focuses on this compound, a derivative of a fructose analogue known to interact with the GLUT5 fructose transporter, and contrasts its properties and applications with those of common acetylated hexoses.[5][6]

Featured Compound Profile: this compound (2,5-AMT)

2,5-Anhydro-D-mannitol is a rigid fructose mimic that acts as an antimetabolite.[4] Its structure locks the sugar in a furanose-like ring, which has a higher affinity for the GLUT5 transporter than fructose itself.[5] The tetraacetate form, 2,5-AMT, is the protected version designed for enhanced bioavailability and cellular entry.[7]

  • Chemical Structure:

    • IUPAC Name: (2R,3R,4R,5R)-2,5-bis(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate

    • Molecular Formula: C₁₄H₂₀O₉[7]

    • Molecular Weight: 332.30 g/mol [7]

    • CAS Number: 65729-88-6[7]

  • Core Functionality: Serves as a cell-permeable precursor to 2,5-Anhydro-D-mannitol, a potent inhibitor of hepatic gluconeogenesis and glycogenolysis and a competitive inhibitor of the GLUT5 fructose transporter.[4][5][8]

  • Primary Applications: Research in cancer metabolism (targeting GLUT5-overexpressing cancers), metabolic disorders, and as a biochemical tool in glycoscience.[6][9][10]

Comparative Analysis: Physicochemical Properties

The utility of an acetylated monosaccharide is fundamentally governed by its physical and chemical characteristics. These properties influence its formulation, stability, and reactivity in both chemical and biological systems.

Solubility

A critical parameter for both in vitro and in vivo applications is solubility. While acetylation increases lipophilicity, it often drastically reduces aqueous solubility, a significant hurdle for biological experiments.[2][3]

Rationale for Experimental Design: When evaluating solubility, it is crucial to test in both organic solvents used for stock solutions (e.g., DMSO) and the final aqueous media used for cell culture or in vivo studies. The presence of co-solvents can impact cellular health and experimental outcomes.

Table 1: Comparative Solubility of Selected Acetylated Monosaccharides

Compound Structure Molecular Weight ( g/mol ) Aqueous Solubility DMSO Solubility Key Insight
This compound (2,5-AMT) Protected Fructose Analogue 332.30 Low High Standard lipophilic nature, requires a co-solvent for aqueous media.
Pentaacetyl-β-D-glucopyranose Protected Glucose 390.34 Very Low High Classic example of poor aqueous solubility limiting high-concentration studies without co-solvents.
Tetraacetyl-N-azidoacetylmannosamine (Ac₄ManNAz) Metabolic Labeling Probe 428.37 Low High Similar solubility challenges to other peracetylated sugars.[3]

| Triacetyl-N-cyclopropenylmannosamine (Ac₃ManNCyoc) | Bioorthogonal Probe | 397.38 | Moderately Improved | High | Studies show that reducing the degree of acetylation can improve aqueous solubility and enhance metabolic labeling efficiency compared to the tetra-acetylated version.[2][3] |

Stability and Reactivity

The stability of acetyl groups is paramount. Premature hydrolysis outside the cell renders the compound ineffective, while resistance to intracellular esterases prevents its activation. Furthermore, acetyl group migration can occur under certain pH conditions, leading to a mixture of isomers.[11]

  • Deacetylation: The primary activation step within the cell is enzymatic deacetylation. The rate can vary significantly between cell types and bacterial species, depending on their endogenous esterase activity levels.[1][12] It is a critical validation step to ensure that a chosen cell model can efficiently process the acetylated probe.

  • Glycosylation Reactivity: In synthetic applications, acetyl groups, particularly at the C-2 position, can function as "participating groups." They guide the stereochemical outcome of glycosylation reactions, typically favoring the formation of 1,2-trans glycosidic bonds.[13][14] The absence of a C-2 hydroxyl in the furan-like ring of 2,5-AMT means it will exhibit different reactivity in glycosylation schemes compared to a standard acetylated pyranose.

Comparative Analysis: Biological & Pharmacological Performance

The ultimate value of these compounds lies in their biological activity. Here, we compare their performance based on the intended downstream application.

Mechanism of Cellular Uptake and Action

The fundamental workflow for most acetylated monosaccharides in a biological context is illustrated below.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Compound Acetylated Monosaccharide (e.g., 2,5-AMT) PassiveDiffusion Passive Diffusion (Lipid Bilayer) Compound->PassiveDiffusion High Lipophilicity Deacetylated Deacetylated by Cellular Esterases PassiveDiffusion->Deacetylated Liberated Liberated Parent Monosaccharide Deacetylated->Liberated Metabolism Metabolic Pathway (e.g., Glycolysis, Glycan Synthesis) Liberated->Metabolism For Glucose, Mannose, etc. Inhibition Pathway Inhibition (e.g., GLUT5 Blockade) Liberated->Inhibition For 2,5-Anhydro- D-mannitol

Caption: General workflow for acetylated monosaccharides in cells.

Application-Specific Performance

The choice between 2,5-AMT and other acetylated sugars depends entirely on the research question.

Table 2: Application-Specific Comparison of Acetylated Monosaccharides

Application This compound (2,5-AMT) Peracetylated Glucose/Galactose Peracetylated ManNAc/GalNAc Analogues
Metabolic Fuel Source Inhibitor. The parent compound inhibits gluconeogenesis and is not a fuel source.[4] Direct Fuel. Parent sugars enter glycolysis after deacetylation and phosphorylation. Indirect. Can be converted to intermediates for glycolysis.
Metabolic Glycan Labeling Not Applicable. Lacks the necessary structure and functional groups for incorporation into glycans. Not Typically Used. While it enters cells, it lacks a bioorthogonal handle for detection. Primary Use. Designed with azide or alkyne handles for metabolic labeling of sialic acids or O-GlcNAc modifications.[1]
Targeted Pathway Inhibition Primary Use. Specifically targets GLUT5-mediated fructose transport and related metabolic pathways.[5][9] Not Targeted. General metabolic effects. Not Targeted. Used as a probe, not an inhibitor.

| Drug Development Potential | High. Potential pro-drug for targeting cancers that overexpress GLUT5, such as certain types of breast cancer.[6][9] | Low. Used more as a basic research tool or simple intermediate. | Moderate. Used in diagnostic and imaging applications rather than as a direct therapeutic.[2][3] |

Experimental Protocols & Methodologies

To ensure scientific rigor, protocols must be robust and self-validating. Here we provide methodologies for the critical characterization and validation of acetylated monosaccharides.

Protocol 1: Characterization by ¹H NMR Spectroscopy

Rationale: NMR is the gold standard for confirming the identity, purity, and stereochemistry of carbohydrate derivatives.[15][16] The chemical shifts and coupling constants of ring protons are diagnostic. Acetyl protons typically appear as sharp singlets around 2.0-2.2 ppm, and their integration relative to ring protons confirms the degree of acetylation.[17]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the acetylated sugar in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm the presence of acetyl group signals (singlets, δ ≈ 2.0-2.2 ppm).

    • Integrate the acetyl signals and the sugar ring proton signals. The ratio should match the expected number of acetyl groups (e.g., 4 acetyl groups = 12 protons).

    • Analyze the chemical shifts and coupling constants (J-values) of the anomeric and other ring protons to confirm the sugar's identity and stereochemistry.[18] For pyranoses, large J-values (~8 Hz) for anomeric protons often indicate a trans-diaxial relationship, typical for β-anomers.[19]

Protocol 2: In Vitro Deacetylation Assay by HPLC

Rationale: This assay directly validates the critical first step for biological activity: the cleavage of acetyl groups by cellular enzymes. It is essential for confirming that a chosen cell line can activate the compound and for comparing the relative deacetylation rates of different acetylated monosaccharides.[1][12]

G cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis Lysate Prepare Cell Lysate (e.g., Sonication) Protein Quantify Protein (e.g., BCA Assay) Lysate->Protein Reaction Prepare Reaction Mix: Lysate + Buffer + Acetylated Sugar Protein->Reaction Incubate Incubate at 37°C Reaction->Incubate Timepoints Collect Aliquots at Time Points (0, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC-UV/MS Centrifuge->HPLC Quantify Quantify Peak Areas: Substrate vs. Product(s) HPLC->Quantify

Caption: Experimental workflow for the in vitro deacetylation assay.

Step-by-Step Methodology:

  • Prepare Cell Lysate: Harvest cultured cells, wash with PBS, and lyse them in a suitable buffer (e.g., via sonication). Centrifuge to remove debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay to ensure equal loading across experiments.

  • Reaction Setup: In a microcentrifuge tube, combine a standardized amount of cell lysate (e.g., 50 µg total protein) with buffer and the acetylated monosaccharide substrate (e.g., to a final concentration of 100 µM).

  • Incubation and Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot and immediately quench the reaction by adding 2-3 volumes of cold acetonitrile.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze using a reverse-phase C18 column. Monitor the disappearance of the fully acetylated substrate and the appearance of partially and fully deacetylated products, typically by UV detection or mass spectrometry.[12]

  • Data Interpretation: Plot the percentage of remaining substrate versus time to determine the rate of deacetylation.

Conclusion and Strategic Recommendations

The selection of an acetylated monosaccharide is a strategic decision that must align with the specific goals of the research.

  • Choose this compound (2,5-AMT) when your objective is to leverage the unique biological activity of its parent compound. It is the superior choice for studies involving the targeted inhibition of the GLUT5 fructose transporter and for investigating the metabolic consequences of inhibiting hepatic gluconeogenesis. Its application is primarily in the fields of cancer metabolism and metabolic disorders.

  • Choose other acetylated monosaccharides (e.g., peracetylated ManNAz, GlcNAz) when your goal is metabolic labeling and visualization of glycans. These molecules are designed as chemical reporters and serve as essential tools in glycobiology to study glycosylation dynamics.

  • Choose simple peracetylated sugars (e.g., glucose pentaacetate) for synthetic chemistry applications where they serve as versatile building blocks or when a simple, cell-permeable source of a natural monosaccharide is required for basic metabolic studies.

By understanding the distinct physicochemical and biological profiles of these compounds, researchers can design more precise, effective, and interpretable experiments. The validation protocols provided herein are critical for ensuring the reliability of these powerful chemical tools in advancing drug discovery and our understanding of complex biological systems.

References

  • Teleman, A., et al. (2000). Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. PubMed. Available at: [Link]

  • Tsutsui, H., et al. (2020). Investigation of the reactivity in the [2+1] glycosylation using N‐acetylated acceptor 1 or N,N‐diacetylated acceptor 2 for the synthesis of protected α‐gal 13 or 14. ResearchGate. Available at: [Link]

  • Shon, D. J., et al. (2021). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. PMC - NIH. Available at: [Link]

  • Gray, C. J., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. ACS Publications. Available at: [Link]

  • Stepanova, E. V. (2018). A new look at acid catalyzed deacetylation of carbohydrates : A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. HELDA - University of Helsinki. Available at: [Link]

  • Jayanth, K., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PMC - PubMed Central. Available at: [Link]

  • Li, Y., et al. (2020). Monosaccharide composition analysis. Bio-protocol. Available at: [Link]

  • Gray, C. J., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry. Available at: [Link]

  • Duus, J. Ø., et al. (2000). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]

  • Shimadzu (Europe). (n.d.). Monosaccharide Composition Analysis. Shimadzu. Available at: [Link]

  • Yang, Y., et al. (2022). Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. ResearchGate. Available at: [Link]

  • Fairbanks, A. J., & Cristea, M. (2004). Selective anomeric acetylation of unprotected sugars in water. PMC - NIH. Available at: [Link]

  • Brecker, L., et al. (2009). In situ proton NMR study of acetyl and formyl group migration in mono-O-acyl D-glucose. Magnetic Resonance in Chemistry. Available at: [Link]

  • Bio-protocol. (2021). 3.3.3. Monosaccharide Analysis. Bio-protocol. Available at: [Link]

  • Grandjean, C., et al. (2007). Selective Acetylation of per-O-TMS-Protected Monosaccharides. PMC - NIH. Available at: [Link]

  • Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]

  • van der Vorm, S. (2020). Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. Available at: [Link]

  • Svanström, M., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Kamerling, J. P. (1994). Introduction to NMR Spectroscopy of Carbohydrates. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Properties: Chemical Reactivity & Analysis. Creative Biolabs. Available at: [Link]

  • Jayanth, K., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. ResearchGate. Available at: [Link]

  • Tordoff, M. G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. PubMed. Available at: [Link]

  • Chen, Y., et al. (2022). Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Taylor & Francis Online. Available at: [Link]

  • Shon, D. J., et al. (2021). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. ACS Chemical Biology. Available at: [Link]

  • Kinoshita, M., et al. (2008). A comparative study of monosaccharide composition analysis as a carbohydrate test for biopharmaceuticals. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. Available at: [Link]

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Sources

A Comparative Guide to the Metabolic Fates of Fructose and its Analogue, 2,5-Anhydro-D-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of metabolic research, understanding the intricate pathways governing nutrient handling is paramount. Fructose, a simple sugar whose consumption has surged over the past several decades, stands at the center of intense scientific scrutiny. Unlike glucose, its metabolic sibling, fructose is processed in a manner that can profoundly influence hepatic lipid accumulation, insulin sensitivity, and overall metabolic health[1][2][3]. The unique, largely unregulated nature of its metabolism in the liver presents both a fascinating biochemical puzzle and a significant public health concern[4][5].

To dissect the precise mechanisms of fructose metabolism and its downstream consequences, researchers rely on specific molecular tools. Among the most elegant of these is 2,5-Anhydro-D-mannitol (2,5-AM) , a structural analogue of fructose[6][7]. While it mimics fructose in its entry into the hepatocyte and its initial phosphorylation, its subsequent metabolic fate diverges dramatically. Instead of serving as a fuel source, 2,5-AM acts as a potent inhibitor of key metabolic pathways, effectively creating a state of intracellular nutrient deprivation[8][9].

This guide provides a comprehensive, in-depth comparison of the metabolic effects of fructose and 2,5-Anhydro-D-mannitol. We will move beyond a simple recitation of facts to explore the causal biochemistry, contrasting the substrate-driven, anabolic effects of fructose with the inhibitory, catabolic signaling initiated by 2,5-AM. This comparative study is designed for researchers, scientists, and drug development professionals, offering not only mechanistic insights but also the detailed experimental frameworks required to investigate these phenomena in the laboratory.

Chapter 1: The Shared Gateway - Hepatic Uptake and Initial Phosphorylation

The metabolic journey for both fructose and 2,5-AM begins at the hepatocyte membrane. Both molecules are primarily transported from the bloodstream into the liver cell by the insulin-independent glucose transporter 5 (GLUT5), for which 2,5-AM has a particularly high affinity[10].

Once inside the hepatocyte, both molecules are substrates for the same enzyme: ketohexokinase (KHK) , also known as fructokinase[5][11][12]. KHK rapidly phosphorylates its substrate at the 1-position, consuming a molecule of ATP in the process.

  • Fructose + ATP → Fructose-1-Phosphate (F1P) + ADP

  • 2,5-Anhydro-D-mannitol + ATP → 2,5-Anhydro-D-mannitol-1-Phosphate + ADP

This initial step is a critical point of convergence. The high activity of KHK ensures efficient trapping of both molecules within the liver[13]. However, it is at the very next step that their paths diverge, dictating their profoundly different impacts on cellular metabolism.

G cluster_outside Bloodstream cluster_inside Hepatocyte Cytosol Fructose_blood Fructose GLUT5 GLUT5 Transporter Fructose_blood->GLUT5 2,5-AM_blood 2,5-Anhydro-D-mannitol 2,5-AM_blood->GLUT5 Fructose_cyto Fructose KHK Ketohexokinase (KHK) Fructose_cyto->KHK 2,5-AM_cyto 2,5-Anhydro-D-mannitol 2,5-AM_cyto->KHK F1P Fructose-1-Phosphate AM1P 2,5-Anhydro-D-mannitol-1-P KHK->F1P KHK->AM1P ADP ADP KHK->ADP ATP ATP ATP->KHK GLUT5->Fructose_cyto GLUT5->2,5-AM_cyto

Caption: Shared uptake and phosphorylation pathway.
Chapter 2: Divergent Paths - Substrate vs. Inhibitor

The fate of the 1-phosphate metabolites is where the crucial distinction between these two molecules arises.

Fructose: An Unregulated Carbon Influx

Fructose-1-phosphate (F1P) is a substrate for the enzyme Aldolase B , which cleaves the six-carbon molecule into two three-carbon triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde[14][15]. The glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P).

Crucially, this entire process bypasses the primary rate-limiting step of glycolysis, the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, which is tightly regulated by the enzyme phosphofructokinase-1 (PFK-1). This lack of a negative feedback loop means that fructose carbons can flood the glycolytic pathway downstream, providing an abundant source of acetyl-CoA, the primary building block for lipid synthesis[4][5].

2,5-Anhydro-D-mannitol: A Potent Metabolic Blockade

In stark contrast, 2,5-anhydro-D-mannitol-1-phosphate is not a substrate for Aldolase B. Instead, it and its further phosphorylated product, 2,5-anhydro-D-mannitol-1,6-bisphosphate, act as potent allosteric inhibitors of key enzymes in glucose production[8][9].

  • Inhibition of Gluconeogenesis: 2,5-AM-1,6-bisphosphate is a powerful inhibitor of fructose-1,6-bisphosphatase , a critical rate-limiting enzyme in the gluconeogenic pathway[9]. This effectively shuts down the liver's ability to produce glucose from precursors like lactate and alanine.

  • Inhibition of Glycogenolysis: 2,5-AM-1-phosphate inhibits glycogen phosphorylase , the enzyme responsible for breaking down stored glycogen into glucose[8][16].

By blocking both major avenues of hepatic glucose production, 2,5-AM induces a state that biochemically mimics fasting or hypoglycemia within the liver, despite the availability of other nutrients.

G cluster_fructose Fructose Pathway (Substrate) cluster_25AM 2,5-AM Pathway (Inhibitor) F1P Fructose-1-Phosphate AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Lipogenesis De Novo Lipogenesis (Fat Synthesis) DHAP->Lipogenesis Unregulated influx G3P Glyceraldehyde-3-P Glyceraldehyde->G3P G3P->Lipogenesis Unregulated influx AM1P 2,5-Anhydro-D-mannitol-1-P AM16BP 2,5-Anhydro-D-mannitol-1,6-BP AM1P->AM16BP GlycogenP Glycogen Phosphorylase AM1P->GlycogenP Inhibits FBPase Fructose-1,6-Bisphosphatase AM16BP->FBPase Inhibits Gluconeogenesis Gluconeogenesis FBPase->Gluconeogenesis Glycogenolysis Glycogenolysis GlycogenP->Glycogenolysis

Caption: Divergent metabolic fates of F1P and 2,5-AM-1-P.
Chapter 3: Comparative Systemic Effects - A Head-to-Head Analysis

The fundamental biochemical differences between fructose and 2,5-AM manifest as opposing systemic effects on lipid metabolism, glucose homeostasis, and cellular energy status.

Hepatic Lipid Metabolism

The unregulated flood of three-carbon units from fructose metabolism provides a rich source of acetyl-CoA for de novo lipogenesis (DNL), the synthesis of new fatty acids. This process is a primary driver of the adverse metabolic effects associated with high fructose consumption.

  • Fructose: Dramatically increases hepatic DNL and the secretion of very-low-density lipoproteins (VLDL), leading to elevated plasma triglyceride levels (hypertriglyceridemia)[1][2][17]. Chronic exposure contributes to non-alcoholic fatty liver disease (NAFLD).

  • 2,5-Anhydro-D-mannitol: As it blocks downstream metabolism, it provides no substrate for DNL. It has no effect on plasma triglycerides[6].

ParameterBaseline / Control DietHigh Fructose Diet% ChangeSource(s)
Fractional Hepatic DNL (%) ~5.3%29% (High-dose acute feeding)~447% Increase[15][18]
Daylong Plasma Triglycerides (mmol/L, in men) 0.951.25 (after 6 weeks)32% Increase[1][19]
Postprandial Triglycerides Glucose ControlSignificantly Higher with Fructose-[2]

Table 1: Quantitative Effects of Fructose on Lipid Metabolism in Humans. This table summarizes data from studies investigating the impact of high fructose consumption on de novo lipogenesis and plasma triglyceride levels.

Glucose Homeostasis

The two compounds have diametrically opposed effects on the liver's primary role in maintaining blood glucose levels.

  • Fructose: While not directly stimulating insulin secretion, the chronic metabolic burden from high fructose intake, including increased DNL and hepatic lipid accumulation, is strongly linked to the development of hepatic insulin resistance[1][2][20]. This impairs the liver's ability to suppress glucose production in response to insulin, contributing to hyperglycemia in the long term.

  • 2,5-Anhydro-D-mannitol: Is a potent hypoglycemic agent. By directly inhibiting both gluconeogenesis and glycogenolysis, it actively lowers blood glucose levels[8][9].

CompoundDoseAnimal ModelEffect on Blood Glucose% ChangeSource(s)
2,5-Anhydro-D-mannitol 100-200 mg/kgFasting Rats/MiceDecrease 17% - 58%[9]
2,5-Anhydro-D-mannitol 0.5 µmol/kg (IV)Normal Mice7.3 mmol/L ➔ 5.6 mmol/L 23% Decrease[21]

Table 2: Quantitative Hypoglycemic Effects of 2,5-Anhydro-D-mannitol in Rodents. This table highlights the significant blood glucose-lowering effects observed in animal studies following 2,5-AM administration.

Cellular Energy Status

The rapid phosphorylation of both compounds by KHK consumes ATP. However, the consequences of this consumption differ significantly.

  • Fructose: The initial phosphorylation of fructose can cause a transient dip in hepatic ATP. However, because the downstream metabolites enter energy-yielding pathways (glycolysis and the TCA cycle), this ATP is typically regenerated.

  • 2,5-Anhydro-D-mannitol: The phosphorylation of 2,5-AM leads to a profound and sustained depletion of hepatic ATP[7]. This is because the phosphorylated products are metabolic dead-ends; they are not further metabolized to regenerate ATP. This "phosphate trapping" serves as a powerful intracellular signal of energy crisis, which is believed to be the mechanism by which 2,5-AM stimulates feeding behavior in rats[6][7].

Chapter 4: The Scientist's Toolkit - Experimental Protocols for Comparative Analysis

To empirically validate the distinct metabolic effects of fructose and 2,5-AM, a suite of well-defined experimental protocols is essential. The following section provides detailed methodologies, explaining the causality behind each experimental choice.

Experimental Workflow Overview

A typical comparative study would involve both in vitro and in vivo models to assess effects at the cellular and systemic levels, respectively.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rodent Model) Hepatocyte_Isolation 1. Isolate Primary Hepatocytes Treatment 2. Treat with Fructose or 2,5-AM Hepatocyte_Isolation->Treatment DNL_Assay 3a. De Novo Lipogenesis Assay (¹³C-Acetate) Treatment->DNL_Assay Enzyme_Assay 3b. Enzyme Activity Assays (KHK, FBPase) Treatment->Enzyme_Assay ATP_Assay 3c. ATP Quantification (HPLC / Luminescence) Treatment->ATP_Assay Animal_Model 1. Acclimatize Rodent Models Administration 2. Administer Fructose or 2,5-AM Animal_Model->Administration GTT 3a. Glucose Tolerance Test (GTT) Administration->GTT Blood_Sample 3b. Collect Blood Samples Administration->Blood_Sample Tissue_Harvest 3c. Harvest Liver Tissue Administration->Tissue_Harvest Lipid_Analysis 4. Analyze Plasma Lipids (Triglycerides) Blood_Sample->Lipid_Analysis

Caption: General experimental workflow for comparing metabolic effects.
Protocol 1: De Novo Lipogenesis (DNL) Assay in Primary Hepatocytes
  • Causality & Rationale: This protocol directly quantifies the conversion of a non-lipid precursor into fatty acids, providing a definitive measure of fructose's lipogenic effect. Using a stable isotope tracer like [1-¹³C]acetate allows for precise measurement of newly synthesized fatty acids via mass spectrometry, distinguishing them from pre-existing lipid pools. This is the gold standard for assessing DNL.[18][22]

  • Methodology:

    • Hepatocyte Isolation: Isolate primary hepatocytes from a mouse or rat liver using a two-step collagenase perfusion technique as detailed in established protocols[10][23][24]. Plate the cells on collagen-coated dishes and allow them to adhere.

    • Pre-incubation: Culture hepatocytes in a suitable medium (e.g., Williams E) overnight.

    • Tracer Incubation: Change the medium to a serum-free medium containing the experimental compounds (e.g., 5 mM glucose as control, 5 mM glucose + 5 mM fructose) and the stable isotope tracer, 1 mM [1-¹³C]acetate. Incubate for 4-6 hours at 37°C.

    • Cell Lysis & Lipid Extraction: Wash cells twice with ice-cold PBS. Scrape cells into a solvent mixture of 2:1 chloroform:methanol to extract total lipids using the Folch method.

    • Saponification & Derivatization: Saponify the extracted lipids to release free fatty acids. Convert the fatty acids to their fatty acid methyl esters (FAMEs) for analysis.

    • GC-MS Analysis: Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS). By examining the mass isotopomer distribution of palmitate, the fractional contribution of DNL to the total palmitate pool can be calculated using Mass Isotopomer Distribution Analysis (MIDA)[22].

Protocol 2: Fructose-1,6-Bisphosphatase (FBPase) Activity Assay
  • Causality & Rationale: This assay measures the activity of a key gluconeogenic enzyme that is a known target of a 2,5-AM metabolite. It is essential for validating the mechanism by which 2,5-AM inhibits hepatic glucose production. A colorimetric or spectrophotometric kit provides a reliable and high-throughput method to measure this activity in liver homogenates.[5][8][25]

  • Methodology:

    • Sample Preparation: Homogenize liver tissue (from a control vs. 2,5-AM treated animal) or cultured hepatocytes in the provided assay buffer on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. Collect the supernatant (lysate).

    • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay to ensure equal loading.

    • Assay Reaction: This protocol is based on a commercial colorimetric assay kit (e.g., Abcam ab273329)[5].

      • Add 2-50 µL of lysate to a 96-well plate. Adjust the final volume to 50 µL with assay buffer.

      • Prepare a Reaction Mix containing FBPase substrate (Fructose-1,6-Bisphosphate) and a developer mix that converts the product (Fructose-6-Phosphate) through an enzymatic cascade into a colored product.

      • Add 50 µL of the Reaction Mix to each sample well.

    • Measurement: Measure the absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C. The rate of increase in absorbance is directly proportional to the FBPase activity in the sample.

    • Calculation: Calculate the specific activity (e.g., in nmol/min/mg protein) by comparing the rate to a standard curve.

Protocol 3: Oral Glucose Tolerance Test (OGTT) in Rodents
  • Causality & Rationale: The OGTT is a critical in vivo assay that assesses the body's overall ability to handle a glucose load. It integrates the effects of insulin secretion, insulin sensitivity in peripheral tissues, and hepatic glucose production. Comparing the glucose clearance curves after treatment with fructose (chronically) or 2,5-AM (acutely) provides a systemic view of their impact on glucose homeostasis.[4][11][14]

  • Methodology:

    • Animal Preparation: Fast mice or rats for 4-6 hours, with free access to water. This ensures a stable baseline glucose level.

    • Baseline Glucose: Obtain a baseline blood sample (Time 0) by a small tail prick. Measure blood glucose using a standard glucometer.

    • Glucose Administration: Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via oral gavage[4][12].

    • Blood Sampling: Collect subsequent blood samples from the tail at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Data Analysis: Plot the blood glucose concentration versus time for each treatment group. The key metric is the Area Under the Curve (AUC), which is calculated to represent the total glycemic excursion. A higher AUC indicates impaired glucose tolerance.

Conclusion: A Synthesis of Opposing Metabolic Forces

The comparative study of fructose and its analogue, 2,5-Anhydro-D-mannitol, offers a powerful lens through which to view hepatic carbohydrate metabolism. They enter the same cell through the same transporter and undergo the same initial enzymatic step, yet their ultimate physiological effects are polar opposites.

  • Fructose acts as an unregulated, substrate-heavy fuel, pushing the liver towards lipid synthesis and, over time, contributing to a state of metabolic dysfunction characterized by hyperlipidemia and insulin resistance.

  • 2,5-Anhydro-D-mannitol acts as a molecular saboteur, a potent inhibitor that blocks the liver's ability to produce glucose and depletes its energy reserves, thereby signaling a state of profound nutrient deficit.

Understanding this dichotomy is not merely an academic exercise. 2,5-AM serves as an invaluable experimental tool, allowing researchers to precisely inhibit hepatic glucose production and probe the downstream consequences. By studying the effects of 2,5-AM, we can better understand the critical role of hepatic nutrient sensing in the regulation of systemic metabolism. This knowledge is fundamental for drug development professionals aiming to design novel therapeutics for metabolic diseases like Type 2 Diabetes and NAFLD, where targeting the very pathways illuminated by these compounds holds immense therapeutic promise.

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  • Tordoff, M. G., Rawson, N., & Friedman, M. I. (1991). 2,5-anhydro-D-mannitol acts in liver to initiate feeding. American journal of physiology. Regulatory, integrative and comparative physiology, 261(2 Pt 2), R283–R288. [Link]

  • Dababneh, E., & Shah, A. (2023). Fructose-1-Phosphate Aldolase Deficiency. In StatPearls. StatPearls Publishing. [Link]

  • BioVision. (n.d.). Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric). [Link]

  • Profacgen. (n.d.). Fructose-1,6-Bisphosphatase (FBP) Assay Kit. [Link]

  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences of the United States of America, 80(14), 4301–4305. [Link]

  • Schwarz, J. M., Neese, R. A., Turner, S., Dare, D., & Hellerstein, M. K. (2003). Dose-dependent quantitative effects of acute fructose administration on hepatic de novo lipogenesis in healthy humans. American journal of physiology. Endocrinology and metabolism, 284(2), E338–E346. [Link]

  • Mao, Y., & Kim, B. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. Bio-protocol, 5(16), e1561. [Link]

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  • Chen, Y., & Wang, J. (2021). An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation. Journal of visualized experiments : JoVE, (175), 10.3791/62908. [Link]

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  • Ahrén, B., & Simonsson, E. (1995). Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice. The American journal of physiology, 269(2 Pt 1), E273–E278. [Link]

  • Jie, Z., et al. (2008). Hydrophilic interaction chromatographic determination of adenosine triphosphate and its metabolites. Journal of Chromatography B, 875(2), 521-526. [Link]

  • Afford, S., et al. (n.d.). Appendix Detailed protocols. [Link]

  • Ahrén, B., & Simonsson, E. (1995). Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice. The American journal of physiology, 269(2 Pt 1), E273–E278. [Link]

  • Miao, J., et al. (2018). Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. American journal of physiology. Endocrinology and metabolism, 314(2), E164–E177. [Link]

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Validating 2,5-Anhydro-D-mannitol as a Specific Probe for the Fructose Transporter GLUT5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of metabolic research and oncology, the facilitative hexose transporter GLUT5 has emerged as a critical target. As the primary transporter for fructose, its upregulation is increasingly linked to the progression of various cancers, including breast, lung, and colorectal cancers, which capitalize on fructose as an alternative energy source.[1][2][3] This has catalyzed the search for specific molecular probes to accurately measure GLUT5 activity, differentiate it from other glucose transporters (GLUTs), and explore its potential for targeted drug delivery.

This guide provides an in-depth validation of 2,5-Anhydro-D-mannitol (2,5-AM) as a foundational tool for GLUT5 research. We will dissect the experimental logic behind its validation, compare its performance against other common probes, and provide detailed protocols for its application. Our focus is on empowering researchers to generate robust, reproducible data by understanding the causality behind experimental design and the inherent strengths and limitations of this fructose mimic.

The Challenge: Isolating GLUT5 Activity

The human GLUT family comprises 14 members, many of which have overlapping substrate specificities, particularly for glucose. D-glucose, for instance, is a substrate for GLUT1, 2, 3, and 4, making it challenging to develop ligands that selectively target a single transporter.[1][2] GLUT5, however, presents a unique opportunity as it is highly specific for fructose.[4][5] An ideal GLUT5 probe must therefore not only bind with high affinity but also exhibit pronounced selectivity, showing minimal interaction with the more ubiquitously expressed glucose transporters.

2,5-Anhydro-D-mannitol: A Structurally Optimized Fructose Mimic

2,5-Anhydro-D-mannitol is a fructose analog where the C-2 hemiacetal hydroxyl group is removed. This simple modification has profound consequences: it "locks" the molecule into a stable furanose ring structure, the preferred conformation for GLUT5 binding.[1][6] This structural rigidity prevents phosphorylation by cellular kinases, a crucial feature for certain experimental designs where metabolic trapping would be a confounding factor.[6] Its affinity for GLUT5 is comparable to or even slightly higher than that of D-fructose itself, making it an excellent starting point for a competitive probe.[1][6]

Experimental Validation Workflow: A Step-by-Step Guide

Validating 2,5-AM or its derivatives as a GLUT5-specific probe requires a multi-pronged approach to rigorously assess its affinity, selectivity, and transport kinetics.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Specificity & Affinity cluster_2 Phase 3: Development of Functional Probes Synthesize Synthesize 2,5-AM (e.g., from D-glucosamine) Characterize Structural Confirmation (NMR, MS) Synthesize->Characterize Cell_Selection Select Cell Lines: GLUT5+ (e.g., EMT6, MCF7) GLUT5- (e.g., HepG2) Characterize->Cell_Selection Uptake_Assay Competitive Uptake Assay (vs. Radiolabeled/Fluorescent Fructose Probe) Cell_Selection->Uptake_Assay IC50 Determine IC50 Value Uptake_Assay->IC50 CytB_Control Control: Cytochalasin B (Inhibits GLUT1-4, not GLUT5) Uptake_Assay->CytB_Control Conjugation Conjugate 2,5-AM to Reporter (Fluorophore, Radiotracer) IC50->Conjugation Revalidate Re-validate Conjugate (Repeat Phase 2) Conjugation->Revalidate Imaging Application: Fluorescence Imaging, PET, etc. Revalidate->Imaging

Caption: Experimental workflow for validating 2,5-AM and its derivatives as GLUT5 probes.

Protocol 1: Competitive Inhibition Assay for IC₅₀ Determination

This protocol is designed to quantify the ability of 2,5-AM to inhibit the uptake of a known, labeled GLUT5 substrate. The resulting half-maximal inhibitory concentration (IC₅₀) is a direct measure of the probe's potency.

Objective: To determine the IC₅₀ of 2,5-AM against a high-affinity GLUT5 probe, such as 6-deoxy-6-[¹⁸F]fluoro-D-fructose ([¹⁸F]FDF) or 6-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino-6-deoxy-D-fructose (6-NBDF).

Materials:

  • GLUT5-expressing cells (e.g., murine EMT6 breast cancer cells)

  • Krebs-Ringer buffer (or similar physiological buffer)

  • Labeled probe ([¹⁸F]FDF or 6-NBDF)

  • 2,5-Anhydro-D-mannitol (and other test compounds)

  • Multi-well cell culture plates (e.g., 96-well)

  • Scintillation counter or fluorescence plate reader

Methodology:

  • Cell Seeding: Seed EMT6 cells in 96-well plates and culture until they reach optimal confluency.

  • Preparation of Inhibitors: Prepare a series of dilutions of 2,5-AM in Krebs-Ringer buffer. A wide concentration range is recommended for the initial screen (e.g., 1 µM to 50 mM). D-fructose should be used as a positive control.

  • Pre-incubation: Wash the cells with buffer and then pre-incubate them with the various concentrations of 2,5-AM or control compounds for 10-15 minutes at room temperature.

  • Initiate Uptake: Add the labeled probe (e.g., [¹⁸F]FDF) to each well to initiate the uptake. The final concentration of the labeled probe should be kept constant and well below its Kₘ value.

  • Incubation: Incubate for a predetermined time (e.g., 30 minutes), ensuring the uptake is within the linear range.

  • Stop Uptake: Terminate the transport by rapidly washing the cells with ice-cold buffer. This step is critical to prevent efflux of the probe.

  • Cell Lysis & Quantification: Lyse the cells and measure the amount of internalized probe. For [¹⁸F]FDF, this is done using a gamma counter. For 6-NBDF, a fluorescence plate reader is used.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Trustworthiness Check: To confirm that the observed uptake is indeed GLUT5-mediated, run a parallel experiment using cytochalasin B, a known inhibitor of GLUTs 1-4 but not GLUT5.[7] Uptake of the labeled probe should be unaffected by cytochalasin B, confirming the assay's specificity.

Performance Comparison: 2,5-AM vs. Alternatives

The utility of 2,5-AM is best understood when compared to the natural substrate, D-fructose, and other synthetic probes.

CompoundTypeTypical IC₅₀ / Kᵢ (GLUT5)Key AdvantagesKey Limitations
D-Fructose Natural Substrate~11-16 mM (Kₘ)[1][3]Physiological relevance.Low affinity; transported by other GLUTs (e.g., GLUT2).[4]
2,5-Anhydro-D-mannitol (2,5-AM) Fructose Mimic~12.6 mM (Kᵢ)[6]Locked furanose form enhances specificity; excellent scaffold for derivatization.Affinity is similar to fructose, requiring mM concentrations for inhibition.
1-FDAM (1-deoxy-1-fluoro-2,5-AM)2,5-AM Derivative~20 mM (IC₅₀)[1][2]Can be radiolabeled for sensitive detection.Affinity is not substantially improved over the parent compound.
NBDM (fluorescent 2,5-AM derivative)2,5-AM Derivative~2.3–2.7 mM (Kᵢ)[1]Fluorescent, enabling direct visualization; higher affinity than fructose.Potential for limited cell accumulation and phototoxicity.[8]
ManCou Conjugates 2,5-AM DerivativeLow mM to µM range[7]High affinity and specificity; tunable fluorescence properties.Larger size may affect transport efficiency.[9]
MSNBA Non-sugar Inhibitor~5.8 µM[6][10]High-affinity selective inhibitor.Limited water solubility; acts as an inhibitor, not a transport probe.[6]

Data synthesized from multiple sources.[1][2][6][7][9][10]

This comparison highlights a crucial insight: while the base 2,5-AM scaffold provides specificity, its true power lies in its capacity for chemical modification. By conjugating 2,5-AM to reporter moieties like fluorophores (e.g., NBD or coumarins), researchers have developed second-generation probes with significantly improved affinity (moving from millimolar to micromolar ranges) and functionality.[1][7]

The Power of Derivatization: Creating Functional Probes

The 2,5-AM scaffold is a versatile platform for creating a suite of tools tailored for specific biological questions.

G cluster_probes Functional Probes AM 2,5-Anhydro-D-mannitol (2,5-AM) Specific GLUT5 Scaffold Fluorescent Fluorescent Probes (e.g., ManCou) - Live-cell imaging - Flow cytometry - High-throughput screening AM->Fluorescent Conjugate Fluorophore Radiolabeled Radiolabeled Probes (e.g., 1-FDAM) - PET imaging - Quantitative uptake assays AM->Radiolabeled Incorporate Radioisotope Drug_Conjugate Drug Conjugates (e.g., Chlorambucil-AM) - Targeted cancer therapy AM->Drug_Conjugate Link Cytotoxic Agent

Caption: Derivatization of the 2,5-AM scaffold to create diverse functional probes.

Studies have successfully used 2,5-AM to deliver the chemotherapy agent chlorambucil specifically to GLUT5-positive breast cancer cells.[9] This demonstrates its potential not just as an analytical tool, but as a drug delivery vehicle. Similarly, conjugating 2,5-AM to various coumarin dyes has yielded a palette of fluorescent probes that enable multicolor imaging and multiplexed assays.[7]

Conclusion and Future Outlook

The validation of 2,5-Anhydro-D-mannitol as a GLUT5-specific probe rests on a foundation of rigorous comparative analysis. Its inherent structural properties grant it a high degree of specificity for the fructose transporter over other GLUTs. While its native affinity is modest, its true strength is its role as a versatile and chemically tractable scaffold.

For researchers entering this field, 2,5-AM and its derivatives offer a reliable and well-characterized toolset. The choice of probe—whether the unmodified parent compound, a fluorescent conjugate, or a radiolabeled version—should be dictated by the specific experimental question. By understanding the principles of its validation and the performance characteristics of its various forms, scientists can confidently employ 2,5-AM to unravel the complex roles of GLUT5 in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

  • Gora, N., Weselinski, L. J., & Tanasova, M. (2021). Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. Pharmaceuticals, 14(5), 468. [Link]

  • El-Halabi, S., Glembotski, K., Le, T. L., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Pharmaceuticals, 14(4), 828. [Link]

  • El-Halabi, S., Glembotski, K., Le, T. L., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PubMed. [Link]

  • El-Halabi, S., Glembotski, K., Le, T. L., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. MDPI. [Link]

  • El-Halabi, S., Glembotski, K., Le, T. L., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. ResearchGate. [Link]

  • Glembotski, K., El-Halabi, S., Le, T. L., et al. (2022). A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. ACS Bio & Med Chem Au, 3(1), 51-61. [Link]

  • Wimmer, B., Farka, Z., & Wimmer, N. (2017). Establishing a yeast-based screening system for discovery of human GLUT5 inhibitors and activators. Scientific Reports, 7, 6386. [Link]

  • Weselinski, L. J., Gora, N., & Tanasova, M. (2018). Multicolor GLUT5-permeable fluorescent probes for fructose transport analysis. Chemical Communications, 54(26), 3299-3302. [Link]

  • PrepChem. (n.d.). Synthesis of 2,5-anhydro-D-mannitol. PrepChem.com. [Link]

  • ResearchGate. (n.d.). Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. ResearchGate. [Link]

  • Gora, N., Weselinski, L. J., Begoyan, V. V., et al. (2023). Discrimination of GLUTs by Fructose Isomers Enables Simultaneous Screening of GLUT5 and GLUT2 Activity in Live Cells. ACS Chemical Biology, 18(5), 1011-1022. [Link]

  • Li, H., Wang, C., & Zuo, H. (2023). GLUT5: structure, functions, diseases and potential applications. Journal of Translational Medicine, 21(1), 177. [Link]

  • Tordoff, M. G., Rafka, R., DiNovi, M. J., & Beauchamp, G. K. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153. [Link]

  • Glembotski, K., El-Halabi, S., Le, T. L., et al. (2022). A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. PubMed. [Link]

  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. Journal of Biological Chemistry, 259(1), 51-57. [Link]

  • Gawel, E., Kukla, M., & Bujak, M. (2022). Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics. Journal of Cancer Research and Clinical Oncology, 148(10), 2551-2559. [Link]

Sources

comparing the inhibitory effects of 2,5-Anhydro-D-mannitol derivatives on GLUT5

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating fructose metabolism and its role in disease, the facilitative fructose transporter GLUT5 has emerged as a critical therapeutic target. Overexpression of GLUT5 is implicated in various pathologies, including metabolic disorders and numerous cancers, where it fuels rapid cell proliferation. Consequently, the development of potent and selective GLUT5 inhibitors is of paramount importance. Among the most promising scaffolds for inhibitor design is 2,5-Anhydro-D-mannitol, a fructose analog that effectively mimics the furanose form of fructose recognized by GLUT5.

This guide provides an in-depth comparison of the inhibitory effects of various 2,5-Anhydro-D-mannitol derivatives on GLUT5. We will delve into the experimental data supporting these findings, detail the methodologies for assessing inhibitor potency, and explore the structure-activity relationships that govern their efficacy.

The Rationale for Targeting GLUT5 with 2,5-Anhydro-D-mannitol Analogs

GLUT5 is a member of the solute carrier family 2 (SLC2A) of membrane transporters and is unique in its high specificity for fructose.[1][2] Unlike other glucose transporters, it has a low affinity for glucose and galactose. This specificity makes it an attractive target for selective drug design, minimizing off-target effects. The 2,5-anhydro-D-mannitol (2,5-AM) core structure is a strategic choice for inhibitor development because the removal of the C-2 hemiacetal hydroxyl group of fructose to form 2,5-AM results in a stable analog that retains a high affinity for GLUT5.[1][3] This scaffold provides a robust platform for chemical modifications aimed at enhancing inhibitory potency and selectivity.

Comparative Inhibitory Potency of 2,5-Anhydro-D-mannitol Derivatives

The inhibitory effects of a series of C-3 modified 2,5-Anhydro-D-mannitol derivatives have been systematically evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the transport of a substrate by 50%, are a key metric for comparing potency. The following table summarizes the IC50 values for selected derivatives against GLUT5-mediated uptake in EMT6 murine breast cancer cells, a well-established model for studying GLUT5 inhibition.

Derivative Name/Modification at C-3Assay ProbeIC50 (mM)Reference
D-Fructose6-[¹⁸F]FDF342 ± 74[1]
D-Fructose6-NBDF~1700[4]
2,5-Anhydro-D-mannitol (scaffold)---
1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM)6-[¹⁸F]FDF~20[1]
3-Deoxy-3-(N-dansyl)amino-2,5-anhydro-D-mannitol6-[¹⁸F]FDF1.12 ± 0.05[1]
3-Deoxy-3-(N-coumarinyl)amino-2,5-anhydro-D-mannitol6-[¹⁸F]FDF1.71 ± 0.08[1]
3-Deoxy-3-(N-(4-fluorophenyl)ureido)-2,5-anhydro-D-mannitol6-NBDF0.99[4]
3-Deoxy-3-(N-(4-fluorophenyl)amino)-2,5-anhydro-D-mannitol6-NBDF1.05[4]
3-Deoxy-3-(N-benzylureido)-2,5-anhydro-D-mannitol6-NBDF2.24[4]

Note: IC50 values can vary between different assays and experimental conditions. The data presented here is for comparative purposes within the context of the cited studies.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data reveals a clear structure-activity relationship for C-3 modified 2,5-Anhydro-D-mannitol derivatives. The parent 2,5-AM scaffold has an affinity for GLUT5 similar to fructose.[1] However, strategic modifications at the C-3 position can dramatically increase inhibitory potency.

SAR_GLUT5_inhibitors cluster_modifications C-3 Modifications cluster_potency Inhibitory Potency Scaffold 2,5-Anhydro-D-mannitol BulkyAromatic Bulky Aromatic Groups (e.g., Dansyl, Coumarin) Scaffold->BulkyAromatic Addition of UreaLinker Urea Linker with Aromatic Substituent Scaffold->UreaLinker Addition of Aniline Aniline Derivatives Scaffold->Aniline Addition of SmallSubstituent Small Substituents (e.g., -NH2) Scaffold->SmallSubstituent Addition of HighPotency High Potency (Low mM to µM IC50) BulkyAromatic->HighPotency Leads to UreaLinker->HighPotency Leads to Aniline->HighPotency Leads to ModeratePotency Moderate Potency SmallSubstituent->ModeratePotency Leads to

Caption: Structure-activity relationship of C-3 modified 2,5-Anhydro-D-mannitol derivatives.

Key takeaways from the SAR studies include:

  • Tolerance for Bulky Substituents: The GLUT5 binding pocket can accommodate bulky aromatic groups at the C-3 position. Derivatives with dansyl and coumarin moieties exhibit significantly improved inhibitory activity compared to the unsubstituted scaffold.[1]

  • Importance of Linker and Aromaticity: The presence of a linker, such as a urea or amine linkage, coupled with an aromatic ring at the C-3 position appears to be crucial for high-potency inhibition.[4] This suggests that these modifications may engage in additional favorable interactions within the transporter's binding site.

  • Hydrogen Bonding Capabilities: The retention of hydrogen-bond donor capabilities at the C-3 position is a common feature among the more potent inhibitors.[4]

Experimental Protocol: In Vitro GLUT5 Inhibition Assay

To ensure the trustworthiness and reproducibility of the findings, a detailed experimental protocol for assessing the inhibitory effects of 2,5-Anhydro-D-mannitol derivatives is provided below. This protocol is based on the competitive inhibition of a fluorescently labeled fructose analog, 6-NBDF, in a GLUT5-expressing cancer cell line.[4][5]

experimental_workflow cluster_prep Cell Preparation cluster_treatment Inhibitor and Probe Incubation cluster_measurement Data Acquisition and Analysis A Seed EMT6 cells in a 96-well plate B Incubate for 24h (37°C, 5% CO2) A->B C Wash cells with Krebs-Ringer Buffer (KRB) B->C D Pre-incubate with varying concentrations of inhibitor in KRB (15 min) C->D E Add fluorescent probe (6-NBDF) to each well D->E F Incubate for 30 min (37°C) E->F G Wash cells with ice-cold KRB to stop uptake F->G H Lyse cells G->H I Measure fluorescence intensity (e.g., plate reader) H->I J Calculate % inhibition and determine IC50 values I->J

Caption: Workflow for a fluorescence-based GLUT5 inhibition assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture EMT6 murine breast cancer cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Inhibition Assay:

    • Prepare a stock solution of the 2,5-Anhydro-D-mannitol derivative in DMSO and create a serial dilution in Krebs-Ringer Buffer (KRB). Ensure the final DMSO concentration does not exceed 0.1%.

    • On the day of the assay, aspirate the culture medium and wash the cells twice with KRB.

    • Add 50 µL of the inhibitor solution at various concentrations to the respective wells. Include a vehicle control (KRB with DMSO) and a positive control (e.g., a known GLUT5 inhibitor).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Prepare a solution of the fluorescent probe 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose (6-NBDF) in KRB.

    • Add 50 µL of the 6-NBDF solution to each well to initiate the uptake. The final concentration of 6-NBDF should be optimized, but a starting point of 350 µM can be used.[4]

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • To terminate the uptake, rapidly wash the cells three times with ice-cold KRB.

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes on ice.

    • Measure the fluorescence intensity of the cell lysates using a microplate reader with appropriate excitation and emission wavelengths for the 6-NBDF probe.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of 2,5-Anhydro-D-mannitol derivatives demonstrates their significant potential as GLUT5 inhibitors. The ability to achieve low millimolar and even sub-millimolar IC50 values through strategic modifications at the C-3 position underscores the promise of this scaffold for developing potent and selective therapeutic agents. The detailed experimental protocol provided herein offers a robust framework for researchers to evaluate novel derivatives and further unravel the intricacies of GLUT5 inhibition.

Future research should focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and exploring their therapeutic potential in preclinical models of cancer and metabolic diseases. The continued investigation into the structure-activity relationships will be instrumental in the rational design of next-generation GLUT5 inhibitors with improved potency and selectivity.

References

  • Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Pharmaceutics. 2022;14(4):828. [Link]

  • Regulation of the fructose transporter GLUT5 in health and disease. American Journal of Physiology-Endocrinology and Metabolism. 2008;295(2):E228-E238. [Link]

  • GLUT5: structure, functions, diseases and potential applications. Journal of Hematology & Oncology. 2022;15(1):1. [Link]

  • A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. ACS Bio & Med Chem Au. 2022;2(6):538-547. [Link]

  • A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. ACS Bio & Med Chem Au. 2022;2(6):538-547. [Link]

  • Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. Biochemical Journal. 2002;367(Pt 2):441-447. [Link]

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A Comparative Guide to the Efficacy of 2,5-Anhydro-D-mannitol in Inhibiting Gluconeogenesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of metabolic research and the pursuit of novel therapeutics for conditions such as type 2 diabetes, the inhibition of hepatic gluconeogenesis remains a pivotal strategy. This guide provides an in-depth, objective comparison of 2,5-Anhydro-D-mannitol (2,5-AM), a fructose analog, with other key inhibitors of this metabolic pathway. We will delve into the mechanistic underpinnings, present supporting experimental data, and provide detailed protocols to empower researchers in their evaluation of these compounds.

The Central Role of Gluconeogenesis and the Rationale for its Inhibition

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital homeostatic process. However, its dysregulation, particularly excessive hepatic glucose production, is a hallmark of insulin resistance and type 2 diabetes.[1] Consequently, the enzymes of the gluconeogenic pathway present attractive targets for therapeutic intervention. Among these, fructose-1,6-bisphosphatase (FBPase) is a key rate-limiting enzyme, making it a focal point for the development of targeted inhibitors.[2][3]

2,5-Anhydro-D-mannitol: A Mechanistic Deep Dive

2,5-Anhydro-D-mannitol is a fructose analog that exerts its inhibitory effect on gluconeogenesis after intracellular phosphorylation.[4] This process is crucial for its activity; 2,5-AM itself does not directly inhibit the key enzymes of gluconeogenesis.

Mechanism of Action

Once inside the cell, 2,5-AM is a substrate for fructokinase or hexokinase, which phosphorylates it to 2,5-anhydro-D-mannitol-1-phosphate. This intermediate is then further phosphorylated by phosphofructokinase to yield the active inhibitor: 2,5-anhydro-D-mannitol 1,6-bisphosphate .[4] This bisphosphate metabolite is a potent inhibitor of fructose 1,6-bisphosphatase (FBPase).[4]

The inhibitory constant (Ki) of 2,5-anhydro-D-mannitol 1,6-bisphosphate for rabbit liver FBPase has been reported to be approximately 3.6 ± 0.3 µM .[4] This demonstrates a high affinity for the enzyme, underpinning its efficacy in blocking the gluconeogenic pathway at this critical step.

cluster_cell Hepatocyte 2_5_AM 2,5-Anhydro-D-mannitol 2_5_AM_1P 2,5-Anhydro-D-mannitol-1-P 2_5_AM->2_5_AM_1P Fructokinase/ Hexokinase 2_5_AM_1_6_BP 2,5-Anhydro-D-mannitol-1,6-BP 2_5_AM_1P->2_5_AM_1_6_BP Phosphofructokinase FBPase Fructose-1,6-bisphosphatase 2_5_AM_1_6_BP->FBPase Inhibits (Ki ≈ 3.6 µM) Gluconeogenesis Gluconeogenesis FBPase->Gluconeogenesis Inhibition Inhibition of Gluconeogenesis

Caption: Mechanism of 2,5-Anhydro-D-mannitol Action.

Comparative Analysis with Alternative Gluconeogenesis Inhibitors

A thorough evaluation of any potential therapeutic agent requires a comparative analysis against existing and emerging alternatives. Here, we compare 2,5-Anhydro-D-mannitol with metformin, a widely prescribed anti-diabetic drug, and other notable inhibitors targeting various points in the gluconeogenic pathway.

Metformin: The Benchmark

Metformin is the first-line therapy for type 2 diabetes and it primarily acts by inhibiting hepatic gluconeogenesis.[5] Its mechanism is complex and multifactorial, involving:

  • Inhibition of Mitochondrial Complex I: This leads to a decrease in cellular ATP levels and an increase in the AMP:ATP ratio.[1]

  • Activation of AMP-activated Protein Kinase (AMPK): The increased AMP:ATP ratio activates AMPK, which in turn phosphorylates and inactivates enzymes involved in gluconeogenesis and lipogenesis.

  • Redox State Alteration: Metformin can increase the cytosolic NADH/NAD+ ratio, which inhibits the conversion of lactate to pyruvate, a key step in gluconeogenesis from lactate.[6]

Other Fructose-1,6-Bisphosphatase Inhibitors

Several other molecules have been developed to target FBPase, recognizing its critical role in gluconeogenesis. These include both natural products and synthetic compounds. For instance, certain indole derivatives have been shown to inhibit human liver FBPase with IC50 values in the low micromolar range, comparable to that of the natural allosteric inhibitor AMP.[3]

Inhibitors of Other Gluconeogenic Enzymes

Beyond FBPase, other enzymes in the gluconeogenic pathway are also targets for inhibition. These include:

  • Pyruvate Carboxylase (PC) inhibitors: These compounds block the first committed step of gluconeogenesis.

  • Phosphoenolpyruvate Carboxykinase (PEPCK) inhibitors: These agents target the conversion of oxaloacetate to phosphoenolpyruvate.

  • Glucose-6-Phosphatase (G6Pase) inhibitors: These molecules prevent the final step of glucose release from the liver.

The following table summarizes the key characteristics of these inhibitors:

Inhibitor ClassTarget EnzymeMechanism of ActionReported Efficacy (Ki / IC50)
2,5-Anhydro-D-mannitol Fructose-1,6-bisphosphatase (FBPase)Competitive inhibition by its 1,6-bisphosphate metabolite.[4]Ki ≈ 3.6 µM for rabbit liver FBPase[4]
Metformin Multiple targetsInhibition of mitochondrial complex I, AMPK activation, redox state modulation.[1][6]IC50 ≈ 196.5 µM for glycogen synthesis in rat hepatocytes[7]
Indole Derivatives Fructose-1,6-bisphosphatase (FBPase)Allosteric inhibition.[3]IC50 ≈ 1.5 - 8.1 µM for pig kidney and human liver FBPase[3]
Phenylalkanoic acids Pyruvate Carboxylase (PC)Inhibition by their CoA esters.-
3-Mercaptopicolinate Phosphoenolpyruvate Carboxykinase (PEPCK)Direct inhibition.-

Experimental Protocols for Efficacy Assessment

To facilitate rigorous and reproducible research, we provide detailed, step-by-step methodologies for assessing the efficacy of gluconeogenesis inhibitors.

In Vitro Glucose Production Assay in Primary Hepatocytes

This assay directly measures the output of glucose from hepatocytes in the presence of gluconeogenic precursors and the test inhibitor.

Materials:

  • Primary hepatocytes (human, rat, or mouse)

  • Collagen-coated culture plates

  • Hepatocyte plating medium

  • Glucose production buffer (glucose-free DMEM supplemented with sodium lactate and sodium pyruvate)

  • Test inhibitor (e.g., 2,5-Anhydro-D-mannitol)

  • Positive control (e.g., Metformin)

  • Glucose assay kit (colorimetric or fluorometric)

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Plate primary hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.[8]

  • Pre-incubation: Wash the cells with PBS and then incubate in serum-free medium overnight.

  • Inhibitor Treatment: Replace the medium with glucose production buffer containing various concentrations of the test inhibitor or controls.

  • Incubation: Incubate the cells for a defined period (e.g., 3-6 hours) at 37°C in a CO2 incubator.

  • Sample Collection: Collect the supernatant for glucose measurement.

  • Glucose Quantification: Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.

  • Protein Quantification: Lyse the cells and determine the total protein content using a BCA assay for normalization of glucose production.

  • Data Analysis: Plot the normalized glucose production against the inhibitor concentration to determine the IC50 value.

cluster_workflow Hepatocyte Glucose Production Assay Workflow Start Plate Primary Hepatocytes Preincubation Overnight Serum Starvation Start->Preincubation Treatment Incubate with Gluconeogenic Substrates & Test Inhibitors Preincubation->Treatment Incubation Incubate for 3-6 hours Treatment->Incubation Collection Collect Supernatant Incubation->Collection Measurement Measure Glucose Concentration Collection->Measurement Normalization Lyse Cells & Measure Protein Measurement->Normalization Analysis Calculate IC50 Measurement->Analysis Normalization->Analysis

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,5-Anhydro-D-mannitol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,5-Anhydro-D-mannitol as a Molecular Scaffold

2,5-Anhydro-D-mannitol, a rigid fructose analogue, has emerged as a valuable scaffold in medicinal chemistry and chemical biology. Its structural similarity to the furanose form of fructose allows it to interact with biological targets of fructose, most notably the facilitative glucose transporter 5 (GLUT5), which is the primary transporter for fructose.[1] The overexpression of GLUT5 in various cancer types has made it a compelling target for the development of novel diagnostic and therapeutic agents.[1][2]

This guide provides an in-depth comparison of 2,5-Anhydro-D-mannitol analogues, exploring how structural modifications influence their biological activity. We will delve into the causality behind experimental choices in the design and evaluation of these compounds, present supporting experimental data, and provide detailed protocols for key assays.

The Core Scaffold: 2,5-Anhydro-D-mannitol and its Intrinsic Activity

2,5-Anhydro-D-mannitol itself is not an inert scaffold; it exhibits significant biological effects primarily through its metabolism in the liver. It acts as an antimetabolic fructose analogue, inhibiting gluconeogenesis and glycogenolysis.[3][4] Upon entering hepatocytes, it is phosphorylated, leading to a decrease in available ATP, which in turn signals for an increase in food intake in animal models.[3] This metabolic disruption forms the basis of its activity and is a critical consideration in the design of its analogues.

Structure-Activity Relationship: A Comparative Analysis of Analogue Performance

The true potential of 2,5-Anhydro-D-mannitol lies in its amenability to chemical modification, allowing for the fine-tuning of its properties to achieve desired biological outcomes, such as enhanced affinity for GLUT5 or the delivery of cytotoxic payloads to cancer cells. The following sections compare the effects of modifications at different positions of the 2,5-Anhydro-D-mannitol core.

C-3 Position Modifications: A Hotspot for Enhancing GLUT5 Affinity

The C-3 position of the 2,5-Anhydro-D-mannitol scaffold has been extensively explored, revealing that substitutions at this position can significantly impact GLUT5 binding. The introduction of various functional groups has led to the development of analogues with improved inhibitory potency compared to the parent compound and even fructose itself.

A key strategy involves the introduction of moieties capable of forming additional hydrogen bonds or hydrophobic interactions within the GLUT5 binding pocket. The following table summarizes the inhibitory activity (IC50) of a series of C-3 modified 2,5-Anhydro-D-mannitol analogues against the uptake of a radiolabeled fructose probe (6-[¹⁸F]FDF) in murine EMT6 breast cancer cells.[5]

Compound Modification at C-3 IC50 (mM) [5]
D-Fructose-~300
2,5-Anhydro-D-mannitol-Not reported in this study, but affinity is similar to fructose[1]
Analogue 1 3-Azido-3-deoxyNot reported
Analogue 2 3-Amino-3-deoxyNot reported
Analogue 3 3-(2,4-Dinitrophenylamino)-3-deoxy1.8 ± 0.3
Analogue 4 3-(4-Fluorobenzenesulfonamido)-3-deoxy2.5 ± 0.4
Analogue 5 3-(4-Fluoro-2-(trifluoromethyl)benzenesulfonamido)-3-deoxy3.2 ± 0.6
Analogue 6 3-(Dansylamido)-3-deoxy4.8 ± 0.9
Analogue 7 3-(4-Fluorophenylthioureido)-3-deoxy1.2 ± 0.2
Analogue 8 3-(Fluoresceinylthioureido)-3-deoxy0.9 ± 0.1
Analogue 9 3-(4-Fluorobenzamido)-3-deoxy2.1 ± 0.4

Analysis of C-3 Modifications:

The data clearly demonstrates that substitution at the C-3 position can dramatically increase the affinity for GLUT5. The introduction of bulky, aromatic, and hydrogen-bonding groups, such as in analogues 3 , 7 , and 8 , leads to a significant decrease in IC50 values compared to fructose. This suggests that the GLUT5 binding pocket can accommodate and favorably interact with these larger substituents. The high potency of the fluorescein-containing analogue (8 ) highlights the potential of using these derivatives for developing fluorescent probes for GLUT5 imaging.

C-1 and C-6 Position Modifications: Exploring Other Avenues

While the C-3 position has been a primary focus, modifications at the C-1 and C-6 positions have also been investigated, often with the goal of attaching imaging agents or therapeutic payloads.

  • C-1 Modifications: The introduction of an amino group at the C-1 position to create 1-Amino-2,5-anhydro-1-deoxy-D-mannitol provides a versatile handle for conjugation.[6] This modification has been shown to be well-tolerated and can even enhance affinity for GLUT5.[6] For instance, a fluorescent derivative, 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM), was found to be transported twice as efficiently as D-fructose through GLUT5.[1]

  • C-6 Modifications: The hydroxyl group at the C-6 position has also been a site for modification. However, early studies have suggested that modifications at this position can sometimes lead to efflux of the compound from the cell, as it may prevent metabolic trapping through phosphorylation by hexokinase.[1]

The following diagram illustrates the key structure-activity relationships for 2,5-Anhydro-D-mannitol analogues.

SAR_2_5_Anhydro_D_mannitol cluster_scaffold 2,5-Anhydro-D-mannitol Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Structure C3_mod C-3 Position (Hotspot for Affinity) Scaffold->C3_mod Substitution with aromatic/H-bonding groups C1_mod C-1 Position (Conjugation Handle) Scaffold->C1_mod Introduction of amino group C6_mod C-6 Position (Potential for Efflux) Scaffold->C6_mod Modification of hydroxyl group GLUT5_affinity Increased GLUT5 Affinity C3_mod->GLUT5_affinity Cellular_uptake Enhanced Cellular Uptake C1_mod->Cellular_uptake Payload_delivery Payload Delivery (Imaging/Therapeutic) C1_mod->Payload_delivery C6_mod->Cellular_uptake May lead to efflux

Caption: Structure-Activity Relationship of 2,5-Anhydro-D-mannitol Analogues.

Experimental Protocols: Ensuring Trustworthiness and Reproducibility

The reliable evaluation of 2,5-Anhydro-D-mannitol analogues necessitates robust and well-validated experimental protocols. Here, we provide a detailed, step-by-step methodology for a competitive GLUT5 inhibition assay, a cornerstone for determining the potency of these compounds.

Protocol: In Vitro Competitive GLUT5 Inhibition Assay Using a Radiolabeled Probe

This protocol is adapted from methodologies used to evaluate the inhibition of 6-[¹⁸F]FDF uptake in cancer cell lines.[1]

I. Materials and Reagents:

  • GLUT5-expressing cancer cell line (e.g., EMT6, MCF-7)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Radiolabeled fructose probe (e.g., 6-[¹⁸F]FDF or [¹⁴C]-D-fructose)

  • 2,5-Anhydro-D-mannitol analogues (test compounds)

  • D-fructose (for positive control)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

  • Cell lysis buffer

II. Experimental Workflow:

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Compound Incubation cluster_termination 3. Termination and Lysis cluster_analysis 4. Data Analysis A1 Seed GLUT5-expressing cells in 96-well plates A2 Incubate until 80-90% confluency A1->A2 B1 Wash cells with warm PBS B2 Add varying concentrations of 2,5-Anhydro-D-mannitol analogues B1->B2 B3 Add radiolabeled fructose probe B2->B3 B4 Incubate for a defined period (e.g., 10-30 min) at 37°C B3->B4 C1 Stop uptake by washing with ice-cold PBS C2 Lyse cells with lysis buffer C1->C2 D1 Measure radioactivity in cell lysates using a scintillation counter D2 Plot % inhibition vs. log[inhibitor] D1->D2 D3 Calculate IC50 values D2->D3 Metabolic_Pathway cluster_entry Cellular Entry cluster_metabolism Intracellular Phosphorylation cluster_effects Metabolic Effects AM_ext 2,5-Anhydro-D-mannitol (extracellular) GLUT5 GLUT5 Transporter AM_ext->GLUT5 AM_int 2,5-Anhydro-D-mannitol (intracellular) GLUT5->AM_int Hexokinase Hexokinase/ Fructokinase AM_int->Hexokinase AM_P 2,5-Anhydro-D-mannitol-1-P PFK Phosphofructokinase AM_P->PFK Glycogenolysis Glycogenolysis AM_P->Glycogenolysis Inhibits (Glycogen Phosphorylase) AM_BP 2,5-Anhydro-D-mannitol-1,6-BP Gluconeogenesis Gluconeogenesis AM_BP->Gluconeogenesis Inhibits (Fructose-1,6-bisphosphatase) Glycolysis Glycolysis AM_BP->Glycolysis Activates (Pyruvate Kinase) Hexokinase->AM_P PFK->AM_BP

Caption: Metabolic Pathway and Effects of 2,5-Anhydro-D-mannitol.

As illustrated, 2,5-Anhydro-D-mannitol is first phosphorylated to 2,5-Anhydro-D-mannitol-1-phosphate (AM-1-P) and subsequently to 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AM-1,6-BP). [7][8]These phosphorylated metabolites are the primary effectors of the compound's metabolic activity.

  • Inhibition of Glycogenolysis: AM-1-P inhibits glycogen phosphorylase, a key enzyme in the breakdown of glycogen to glucose. [4]* Inhibition of Gluconeogenesis: AM-1,6-BP is a potent inhibitor of fructose-1,6-bisphosphatase, a critical regulatory enzyme in the gluconeogenic pathway. [4]* Activation of Glycolysis: AM-1,6-BP can activate pyruvate kinase, an enzyme in the glycolytic pathway. [7] This dual action of inhibiting glucose production (glycogenolysis and gluconeogenesis) while promoting glycolysis in certain contexts explains the observed hypoglycemic effects and the disruption of cellular energy homeostasis.

Conclusion and Future Directions

The 2,5-Anhydro-D-mannitol scaffold has proven to be a highly versatile platform for the development of targeted probes and potential therapeutics. The structure-activity relationships explored in this guide highlight the importance of strategic modifications, particularly at the C-3 position, for enhancing affinity to GLUT5. The detailed experimental protocol provided serves as a foundation for the reliable evaluation of novel analogues.

Future research in this area will likely focus on:

  • Exploring modifications at other positions to further refine the SAR and develop analogues with even greater potency and selectivity.

  • Conjugating potent GLUT5-targeting analogues with cytotoxic drugs to create targeted cancer therapies.

  • Developing novel imaging agents based on this scaffold for the non-invasive detection and monitoring of GLUT5-expressing tumors.

By leveraging the insights gained from structure-activity relationship studies and employing rigorous experimental validation, the full potential of 2,5-Anhydro-D-mannitol analogues in advancing our understanding of cellular metabolism and in the fight against cancer can be realized.

References

  • Bosca, L., & Corredor, C. (1984). Mechanism of Action of 2,5-anhydro-D-mannitol in Hepatocytes. Effects of Phosphorylated Metabolites on Enzymes of Carbohydrate Metabolism. The Journal of biological chemistry, 259(8), 5255–5261.
  • Gomez-Guillen, M., et al. (1991). A new synthesis of 2,5-anhydro-D-mannose derivatives.
  • Hough, L., & Richardson, A. C. (1983). Synthesis of some derivatives of 2,5-Anhydro-D-mannitol.
  • Kneer, N. M., et al. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of biological chemistry, 259(1), 277–282.
  • Riquelme, P. T., et al. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol.
  • Kuszmann, J., et al. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.
  • Zaro, J. L., et al. (2018). Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.
  • Wernette-Hammond, M. E., et al. (1985). Inhibition by 2,5-anhydromannitol of Glycolysis in Isolated Rat Hepatocytes and in Ehrlich Ascites Cells. The Journal of biological chemistry, 260(11), 6680–6685.
  • PrepChem. (n.d.). Synthesis of 2,5-anhydro-D-mannitol. Retrieved from [Link]

  • Mishra, S., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(3), 1637–1654.
  • Szlapa, C., et al. (2018). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study.
  • Chen, X., et al. (2023). GLUT5: structure, functions, diseases and potential applications. Acta biochimica et biophysica Sinica, 55(10), 1519–1538.
  • Wuest, M., et al. (2021). Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. Molecules (Basel, Switzerland), 26(10), 2862.
  • Rana, N., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Pharmaceutics, 14(4), 828.
  • Abdelaziz, M. A., et al. (2022). A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. ACS bio & medical chemistry au, 3(1), 51–61.
  • Kapoor, K., et al. (2020). Structure-activity relationship of the GLUT inhibitor series. Bioorganic & Medicinal Chemistry, 28(1), 115200.
  • Abdelaziz, M. A., et al. (2022). A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. ACS Bio & Med Chem Au, 3(1), 51-61.
  • Wang, D., et al. (2023). GLUT5: structure, functions, diseases and potential applications. Acta Biochimica et Biophysica Sinica, 55(10), 1519-1538.
  • Nomura, N., et al. (2015). Structure and mechanism of the mammalian fructose transporter GLUT5.
  • Wuest, M., et al. (2017). Metabolism-Driven High-Throughput Cancer Identification with GLUT5-Specific Molecular Probes. Cancers, 9(12), 169.
  • Nomura, N., et al. (2015). Structure and mechanism of the mammalian fructose transporter GLUT5.
  • Abdelaziz, M. A., et al. (2023). A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. ACS Bio & Med Chem Au, 3(1), 51-61.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Tordoff, M. G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. The American journal of physiology, 254(1 Pt 2), R150–R153.
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  • AAFCO. (n.d.). Sucrose/D-Glucose/D-Fructose. Retrieved from [Link]

Sources

in vitro vs in vivo effects of 2,5-Anhydro-D-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Effects of 2,5-Anhydro-D-mannitol

For researchers and drug development professionals, understanding the translational journey of a compound from a controlled cellular environment to a complex biological system is paramount. 2,5-Anhydro-D-mannitol (2,5-AM), a synthetic fructose analog, serves as a quintessential case study in this regard. While its actions at the cellular level are direct and predictable, its systemic effects unveil emergent physiological and behavioral responses that underscore the intricate communication between organs. This guide provides a comprehensive comparison of the in vitro and in vivo effects of 2,5-AM, grounded in experimental evidence, to illuminate its mechanisms and applications as a powerful research tool.

The Core Mechanism: A Tale of Two Phosphates

At its heart, the biological activity of 2,5-Anhydro-D-mannitol stems from its structural mimicry of fructose. Upon entering a cell, particularly a hepatocyte, it is not metabolized further but is instead phosphorylated, leading to the accumulation of its phosphate esters.[1] This process, often described as "phosphate trapping," depletes intracellular inorganic phosphate and, consequently, reduces ATP levels.[2][3] These phosphorylated metabolites, 2,5-anhydromannitol-1-P and 2,5-anhydromannitol-1,6-P2, are the primary effectors, acting as potent modulators of key enzymes in carbohydrate metabolism.[1][4] This fundamental mechanism is the common thread that connects its observed effects, from isolated enzymes to whole-organism behavior.

In Vitro Effects: Unraveling the Molecular Machinery in Hepatocytes

The primary in vitro model for studying 2,5-AM is the isolated hepatocyte, the main site of its metabolic action. In this controlled setting, the compound's effects on carbohydrate metabolism are clear and direct.

Key Biochemical Actions:
  • Inhibition of Gluconeogenesis: 2,5-AM is a potent inhibitor of glucose production (gluconeogenesis) in hepatocytes.[1][5][6] This is achieved primarily through the competitive inhibition of fructose-1,6-bisphosphatase (FBPase) by its metabolite, 2,5-anhydromannitol-1,6-P2.[1][4] FBPase is a rate-limiting enzyme in the gluconeogenic pathway.[7][8]

  • Inhibition of Glycogenolysis: The breakdown of glycogen into glucose is also markedly inhibited by 2,5-AM in hepatocytes.[1] This effect is mediated by 2,5-anhydromannitol-1-phosphate, which inhibits glycogen phosphorylase.[1]

  • Stimulation of Glycolysis: Concurrently with inhibiting glucose production, 2,5-AM promotes glucose breakdown. Its bisphosphate metabolite activates pyruvate kinase , a key glycolytic enzyme, leading to an increase in lactate formation.[1][4][5]

These direct enzymatic effects result in a clear metabolic shift within the hepatocyte: a decrease in glucose output and an increase in glycolytic flux.[5]

Visualizing the Intracellular Pathway

The following diagram illustrates the points of intervention for 2,5-AM and its phosphorylated metabolites within the hepatocyte's carbohydrate metabolism pathways.

InVitro_Pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis cluster_glycogenolysis Glycogenolysis F6P Fructose-6-P F16BP Fructose-1,6-P2 F6P->F16BP PFK-1 PEP Phosphoenolpyruvate F16BP->PEP F16BP_glu Fructose-1,6-P2 PYR Pyruvate PEP->PYR Pyruvate Kinase LAC Lactate PYR->LAC F6P_glu Fructose-6-P F16BP_glu->F6P_glu FBPase GLY Glycogen G1P Glucose-1-P GLY->G1P Glycogen Phosphorylase AM 2,5-Anhydro-D-mannitol AM_P 2,5-AM-1-P AM->AM_P AM_BP 2,5-AM-1,6-P2 AM_P->AM_BP Glycogen\nPhosphorylase Glycogen Phosphorylase AM_P->Glycogen\nPhosphorylase Inhibits FBPase FBPase AM_BP->FBPase Inhibits Pyruvate Kinase Pyruvate Kinase AM_BP->Pyruvate Kinase Activates

Caption: Intracellular effects of 2,5-AM on hepatic carbohydrate metabolism.

In Vivo Effects: A Systemic Response to a Local Stimulus

When administered to a whole organism, such as a rat or mouse, the localized metabolic disruption caused by 2,5-AM triggers a cascade of systemic and behavioral responses that cannot be observed in vitro.

Key Systemic and Behavioral Actions:
  • Hypoglycemia: As a direct consequence of its potent inhibition of hepatic glucose production, 2,5-AM administration leads to a significant decrease in blood glucose levels in both normal and diabetic animal models.[1][9]

  • Altered Plasma Fuels: The body compensates for the reduced glucose availability by shifting to fat metabolism. This results in an increase in plasma free fatty acids and ketone bodies, a state that mimics fasting.[10]

  • Induction of Feeding (Hyperphagia): Perhaps the most striking in vivo effect is the potent, dose-dependent stimulation of food intake.[2][10] This is not a direct effect of the compound on the brain. Instead, the sharp drop in hepatic ATP caused by 2,5-AM acts as a metabolic signal.[3] This signal is transmitted from the liver to the brain via the hepatic vagus nerve, initiating feeding behavior.[11] Studies involving infusions directly into the hepatic portal vein versus the jugular vein, as well as experiments with vagotomized rats, have confirmed the liver as the primary site of action for this effect.[11]

  • Central Action: While the primary feeding signal is peripheral, some studies suggest 2,5-AM may also have unique central actions when infused directly into the brain, specifically inducing feeding by acting on the ventromedial hypothalamic nucleus (VMH) without altering plasma glucose.[12]

Visualizing the Systemic Signaling Pathway

The following diagram illustrates the proposed in vivo mechanism by which hepatic metabolic changes induced by 2,5-AM lead to the behavioral response of feeding.

InVivo_Pathway cluster_liver Liver cluster_brain Brain AM 2,5-Anhydro-D-mannitol (Systemic Administration) ATP_Drop Hepatic ATP Depletion (Phosphate Trapping) AM->ATP_Drop Metabolic Disruption Vagus Hepatic Vagus Nerve ATP_Drop->Vagus Metabolic Signal VMH Ventromedial Hypothalamus (VMH) Feeding Initiation of Feeding Behavior VMH->Feeding Vagus->VMH Afferent Neural Signal

Caption: The liver-brain axis mediating 2,5-AM-induced feeding.

Comparative Analysis: Bridging the Gap from Bench to Biology

The study of 2,5-AM provides a clear illustration of how in vitro findings are the foundation for, but not the entirety of, the in vivo reality.

FeatureIn Vitro EffectsIn Vivo Effects
Model System Isolated rat hepatocytes, purified enzymes[1][4][5]Fasting or diabetic rats and mice[1][9][10]
Primary Effect Inhibition of key metabolic enzymes (FBPase, Glycogen Phosphorylase) and activation of Pyruvate Kinase[1][4]Reduction of blood glucose and potent stimulation of food intake[1][10]
Key Readouts Decreased glucose production, increased lactate formation, altered metabolite concentrations[1][5]Blood glucose levels, plasma ketones, food consumption (grams), feeding latency[2][10]
Observed Mechanism Direct, competitive/allosteric modulation of enzyme activity by phosphorylated 2,5-AM metabolites[1][4]Hepatic ATP depletion sensed as a metabolic emergency, triggering a neural signal to the brain via the vagus nerve[3][11]
Context Isolated cellular metabolism without systemic feedbackComplex interplay of metabolic, neural, and hormonal feedback loops across multiple organ systems

The crucial difference lies in emergent properties . The feeding response is not an intrinsic property of the hepatocyte; it is an emergent behavior of the whole organism in response to a metabolic crisis signaled by the liver. The in vitro experiments expertly define the cause of this crisis (enzyme inhibition and ATP depletion), while the in vivo studies reveal its complex physiological and behavioral consequences.

Experimental Protocols: A Methodological Snapshot

Protocol 1: In Vitro Assessment of Gluconeogenesis in Hepatocytes
  • Hepatocyte Isolation: Isolate hepatocytes from a fasted rat using a collagenase perfusion method.

  • Cell Culture: Plate the isolated hepatocytes in a suitable medium (e.g., Krebs-Henseleit buffer) and allow them to attach.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing the desired concentration of 2,5-Anhydro-D-mannitol (e.g., 1 mM) or a vehicle control for 30 minutes.[1]

  • Substrate Addition: Initiate gluconeogenesis by adding a mixture of substrates like lactate (10 mM) and pyruvate (1 mM).[5]

  • Incubation: Incubate the plates at 37°C for 60-120 minutes.

  • Sample Collection: Collect aliquots of the medium at specified time points.

  • Analysis: Measure the concentration of glucose in the medium using a standard glucose oxidase assay.

  • Data Interpretation: A significant reduction in glucose concentration in the 2,5-AM treated wells compared to the control indicates inhibition of gluconeogenesis.

Protocol 2: In Vivo Assessment of Feeding Behavior in Rats
  • Animal Acclimation: Individually house male rats and acclimate them to the testing environment and diet for several days.

  • Fasting: Subject the rats to a diurnal fast to ensure they are motivated to eat.

  • Drug Administration: Administer 2,5-Anhydro-D-mannitol (e.g., 200 mg/kg) or a saline vehicle control via oral gavage or intraperitoneal injection.[10]

  • Food Presentation: Immediately after administration, present a pre-weighed amount of standard chow.

  • Behavioral Monitoring: Monitor and measure the amount of food consumed at regular intervals (e.g., 30, 60, 120 minutes).[10]

  • Blood Sampling (Optional): Collect blood samples via tail-nick at baseline and post-administration to measure plasma glucose and other metabolites.

  • Data Interpretation: A statistically significant increase in food intake in the 2,5-AM treated group compared to the saline control demonstrates its hyperphagic effect.

Conclusion and Future Perspectives

2,5-Anhydro-D-mannitol is a powerful pharmacological tool that elegantly demonstrates the synergy between in vitro and in vivo research. In vitro studies have precisely mapped its molecular targets within the hepatocyte, defining it as a potent inhibitor of hepatic glucose production. In vivo experiments have translated this cellular action into a systemic hypoglycemic effect and, more remarkably, have uncovered an unexpected role for hepatic energy sensing in the initiation of feeding behavior. This liver-brain communication axis, elucidated by 2,5-AM, has profound implications for our understanding of appetite control and metabolic homeostasis.

While its primary utility remains in the laboratory, recent high-throughput screening has identified 2,5-AM as a potential anti-aging compound in yeast models, extending its chronological lifespan.[13] This finding opens a new avenue of research, once again beginning at the cellular level, to explore whether this in vitro observation can be translated into a meaningful in vivo effect on healthspan and longevity. The story of 2,5-Anhydro-D-mannitol continues to be a compelling example of how dissecting molecular mechanisms in a dish is the first critical step to understanding the integrated symphony of physiology in a living organism.

References

  • Gonseth, S., et al. (1984). Mechanism of Action of 2,5-anhydro-D-mannitol in Hepatocytes. Effects of Phosphorylated Metabolites on Enzymes of Carbohydrate Metabolism. PubMed. Available at: [Link]

  • Tordoff, M.G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

  • Sakaguchi, T., et al. (1991). 2,5-Anhydro-D-mannitol: Its Unique Central Action on Food Intake and Blood Glucose in Rats. Brain Research. Available at: [Link]

  • Lange, A.J., et al. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. PubMed. Available at: [Link]

  • Cengiz, S., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience. Available at: [Link]

  • Rawson, N.E., et al. (2012). Effect of 2,5-anhydro-D-mannitol (2,5-AM) on eating behavior. ResearchGate. Available at: [Link]

  • Rawson, N.E., et al. (1999). Effect of 2,5-anhydro-D-mannitol (2,5-AM; 300 mg/kg ip) on food intake... ResearchGate. Available at: [Link]

  • Riquelme, P.T., et al. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Reddy, S., et al. (1990). Differential hypoglycemic effect of 2,5-anhydro-D-mannitol, a putative gluconeogenesis inhibitor, in genetically diabetic (db/db) and streptozotocin-induced diabetic mice. PubMed. Available at: [Link]

  • Riquelme, P.T., et al. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. PubMed. Available at: [Link]

  • Wehner, F., et al. (1999). Effect of 2,5-anhydro-D-mannitol on membrane potential in rat hepatocyte couplets and hepatocyte monolayer cultures. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Tordoff, M.G., et al. (1991). 2,5-anhydro-D-mannitol acts in liver to initiate feeding. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

  • Wikipedia. (2023). Fructose 1,6-bisphosphatase. Wikipedia. Available at: [Link]

Sources

A Comparative Guide to the Anti-Aging Potential of 2,5-Anhydro-D-mannitol and Other Geroprotective Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of interventions that promote healthy aging, the scientific community is continuously exploring novel compounds with the potential to modulate the fundamental processes of cellular senescence and organismal lifespan. Recently, the fructose analog 2,5-Anhydro-D-mannitol (2,5-AM) has emerged as a novel candidate, demonstrating significant anti-aging properties in preclinical models.[1][2] This guide provides a comprehensive technical comparison of 2,5-AM with established or widely studied anti-aging compounds, namely resveratrol, metformin, and rapamycin.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective analysis of the current evidence, detail the underlying mechanisms of action, and present standardized experimental protocols to facilitate further investigation into the geroprotective potential of these molecules. We will delve into the causality behind experimental choices and offer a framework for the rigorous assessment of novel anti-aging candidates.

The Landscape of Anti-Aging Interventions: An Introduction

Cellular aging, or senescence, is a fundamental biological process characterized by a state of irreversible growth arrest. While a crucial mechanism to prevent the proliferation of damaged cells, the accumulation of senescent cells with age contributes to tissue dysfunction and a wide array of age-related diseases. Key hallmarks of aging include genomic instability, telomere attrition, epigenetic alterations, loss of proteostasis, deregulated nutrient sensing, mitochondrial dysfunction, and cellular senescence. Interventions that can modulate these hallmarks hold the promise of extending healthspan, the period of life spent in good health.

2,5-Anhydro-D-mannitol: A Novel Player in Longevity

2,5-Anhydro-D-mannitol is a fructose analog known for its effects on carbohydrate metabolism, including the inhibition of gluconeogenesis and glycogenolysis.[3][4] Its role as a potential anti-aging compound was recently highlighted in a study demonstrating its ability to extend the chronological lifespan of yeast (Saccharomyces cerevisiae).[1][2]

Mechanism of Action (Putative): The precise anti-aging mechanism of 2,5-AM is not yet fully elucidated. In yeast, its life-extending effects are suggested to be independent of the well-known TORC1 pathway, which is the target of rapamycin.[1] Earlier studies have shown that 2,5-AM can be phosphorylated in hepatocytes, leading to a decrease in intracellular ATP levels.[3] This alteration in cellular energy status could potentially activate nutrient-sensing pathways like AMP-activated protein kinase (AMPK), a key regulator of metabolism and longevity. However, direct evidence for 2,5-AM's effect on AMPK or other longevity pathways in the context of aging is currently lacking.

Comparative Analysis with Established Anti-Aging Compounds

To contextualize the potential of 2,5-AM, we will compare it with three well-characterized compounds known for their effects on aging.

Resveratrol: The Sirtuin Activator

Resveratrol, a polyphenol found in red wine and grapes, has been extensively studied for its diverse health benefits, including its anti-aging properties.[5][6]

  • Mechanism of Action: Resveratrol is a potent activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a critical role in cellular stress resistance, metabolism, and inflammation.[7][8][9][10] SIRT1 activation by resveratrol can occur through both direct and indirect mechanisms.[9] The indirect pathway involves the inhibition of phosphodiesterases, leading to an increase in cAMP and subsequent activation of AMPK, which in turn increases NAD+ levels, the fuel for SIRT1.[9] By activating SIRT1, resveratrol can deacetylate and modulate the activity of numerous downstream targets, including transcription factors like FOXO3a and p53, thereby promoting cellular health and longevity.[11]

  • Anti-Aging Effects: In vitro and in vivo studies have shown that resveratrol can inhibit cellular senescence, reduce oxidative stress, and improve mitochondrial function.[5][6][11] It has been demonstrated to extend the lifespan of various organisms, including yeast, worms, and fish.[12] In human cells, resveratrol treatment has been shown to decrease the percentage of senescence-associated β-galactosidase (SA-β-gal) positive cells and reduce the secretion of pro-inflammatory cytokines.[11]

Metformin: The AMPK Activator

Metformin is a first-line medication for type 2 diabetes that has garnered significant interest for its potential to target aging.[13]

  • Mechanism of Action: The primary anti-aging mechanism of metformin is believed to be the activation of AMP-activated protein kinase (AMPK).[14][15][16] AMPK is a crucial energy sensor that is activated when cellular ATP levels are low. Once activated, AMPK orchestrates a metabolic shift from anabolic to catabolic processes, promoting energy conservation and stress resistance. Metformin activates AMPK, in part, by inhibiting the mitochondrial respiratory chain complex I, which leads to a decrease in cellular ATP. Activated AMPK can then phosphorylate and regulate a multitude of downstream targets, including the inhibition of the mechanistic target of rapamycin (mTOR) pathway, a key driver of cell growth and proliferation.[15][17]

  • Anti-Aging Effects: Metformin has been shown to extend the lifespan of model organisms.[12][18][19] In mammalian cells, metformin can reduce cellular senescence by decreasing the expression of senescence markers like p21 and p16.[13][20] It also inhibits the senescence-associated secretory phenotype (SASP) by blocking the NF-κB signaling pathway.[21] Furthermore, some studies suggest that metformin may have a protective effect against telomere attrition.[13]

Rapamycin: The mTOR Inhibitor

Rapamycin is an mTOR inhibitor that is considered one of the most robust and reproducible pharmacological interventions to extend lifespan in various species.[18][19][22][23][24][25][26][27]

  • Mechanism of Action: Rapamycin directly inhibits the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism.[22] By inhibiting mTORC1, rapamycin mimics a state of nutrient restriction, a well-established intervention for extending lifespan. Inhibition of mTORC1 leads to the activation of autophagy, a cellular recycling process that clears damaged organelles and protein aggregates, thereby promoting cellular homeostasis and longevity.[23][27]

  • Anti-Aging Effects: Rapamycin consistently extends the lifespan of mice, even when administered late in life.[22] It has been shown to delay the onset of age-related diseases and improve various aspects of healthspan.[23][26] The dose and duration of rapamycin treatment are critical factors influencing its anti-aging effects, with higher doses potentially leading to greater lifespan extension, but also carrying the risk of side effects.[22][24]

Quantitative Comparison of Anti-Aging Properties

To provide a clear and concise overview, the following table summarizes the known effects of these compounds on key markers of aging. It is important to note the significant gap in the literature regarding 2,5-Anhydro-D-mannitol's effects in mammalian systems.

Parameter 2,5-Anhydro-D-mannitol Resveratrol Metformin Rapamycin
Primary Mechanism Putative energy restriction mimeticSIRT1 ActivatorAMPK ActivatormTORC1 Inhibitor
Lifespan Extension (Yeast) Yes[2]Yes[12]Yes[12]Yes[22]
Lifespan Extension (Mammals) Not ReportedInconsistent ResultsYes[12][18]Yes[18][19][22]
SA-β-gal Staining Not ReportedDecreased[11]Decreased[20]Decreased
p16/p21 Expression Not ReportedDecreasedDecreased[13][20]Decreased
Oxidative Stress Not ReportedDecreased[5][6][11]Decreased[17]Decreased
Telomere Attrition Not ReportedProtective Effect[11]Protective Effect[13]Not a primary mechanism
AMPK Activation PutativeYes (Indirectly)[9]Yes[14][15][16]No (Downstream of mTOR)
SIRT1 Activation Not ReportedYes (Directly & Indirectly)[7][8][9][10]Yes (Indirectly)[17]No
mTORC1 Inhibition Not ReportedYes (Downstream of AMPK)Yes (Downstream of AMPK)[15][17]Yes (Directly)[22]

Signaling Pathways in Aging and Intervention

The anti-aging effects of resveratrol, metformin, and rapamycin converge on key nutrient-sensing pathways that regulate cellular metabolism, growth, and stress resistance. Understanding these pathways is crucial for elucidating the mechanisms of action of potential anti-aging compounds like 2,5-AM.

The AMPK and mTOR Signaling Network

AMPK_mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Regulators cluster_downstream Downstream Effects 2_5_AM 2,5-Anhydro-D-mannitol (Putative) Low_ATP Low ATP/AMP Ratio 2_5_AM->Low_ATP Metformin Metformin Metformin->Low_ATP Resveratrol_indirect Resveratrol (Indirect) AMPK AMPK Resveratrol_indirect->AMPK Low_ATP->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits Stress_Resistance Stress Resistance AMPK->Stress_Resistance Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Cell Growth) mTORC1->Protein_Synthesis Promotes Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: The AMPK and mTOR signaling network, a central hub in aging.

The SIRT1 Deacetylase Pathway

SIRT1_Pathway cluster_activators Activators cluster_sirt1 Core Regulator cluster_targets Downstream Targets & Effects Resveratrol_direct Resveratrol (Direct) SIRT1 SIRT1 Resveratrol_direct->SIRT1 NAD Increased NAD+ NAD->SIRT1 FOXO3a FOXO3a SIRT1->FOXO3a Deacetylates (Activates) p53 p53 SIRT1->p53 Deacetylates (Inhibits) PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Cell_Survival Cell Survival & Stress Resistance FOXO3a->Cell_Survival Apoptosis Apoptosis p53->Apoptosis Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: The SIRT1 pathway and its role in cellular health.

Experimental Protocols for Assessing Anti-Aging Properties

To facilitate the investigation of 2,5-Anhydro-D-mannitol and other novel compounds, we provide detailed protocols for key in vitro assays that assess cellular aging.

Experimental Workflow for In Vitro Anti-Aging Assessment

Experimental_Workflow cluster_senescence_markers Senescence Markers cluster_cellular_function Cellular Function Cell_Culture 1. Cell Culture (e.g., Human Fibroblasts) Induce_Senescence 2. Induce Senescence (e.g., Replicative, Stress-Induced) Cell_Culture->Induce_Senescence Compound_Treatment 3. Treat with Compound (e.g., 2,5-AM, Controls) Induce_Senescence->Compound_Treatment Assess_Senescence 4. Assess Senescence Markers Compound_Treatment->Assess_Senescence Assess_Function 5. Assess Cellular Function Compound_Treatment->Assess_Function SA_beta_gal SA-β-gal Staining Assess_Senescence->SA_beta_gal p16_p21 p16/p21 Expression (qPCR/Western Blot) Assess_Senescence->p16_p21 ROS ROS Measurement Assess_Function->ROS Telomere_Length Telomere Length Analysis Assess_Function->Telomere_Length Mitochondrial_Function Mitochondrial Function Assess_Function->Mitochondrial_Function

Caption: A typical workflow for in vitro anti-aging compound screening.

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay identifies senescent cells based on the increased activity of a lysosomal β-galactosidase at pH 6.0.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

Procedure:

  • Culture cells in a suitable format (e.g., 6-well plates) and treat with the compound of interest.

  • Wash cells twice with PBS.

  • Fix cells with Fixation Solution for 5-15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add Staining Solution to the cells.

  • Incubate at 37°C without CO2 for 12-16 hours, or until a blue color develops in senescent cells.

  • Observe and quantify the percentage of blue-stained cells under a microscope.

Causality: The acidic pH of the staining solution is critical to specifically detect the senescence-associated isoform of β-galactosidase, distinguishing it from the lysosomal β-galactosidase active at a more acidic pH in all cells.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • H2DCFDA stock solution (e.g., 10 mM in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Positive control (e.g., H2O2)

Procedure:

  • Culture and treat cells as required.

  • Wash cells with pre-warmed HBSS.

  • Load cells with H2DCFDA (e.g., 5-10 µM in HBSS) and incubate for 30 minutes at 37°C in the dark.

  • Wash cells with HBSS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~535 nm).

Causality: H2DCFDA is a non-fluorescent molecule that can diffuse across the cell membrane. Intracellular esterases cleave the acetate groups, trapping the probe inside the cell. In the presence of ROS, the probe is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol: Telomere Length Analysis by Quantitative PCR (qPCR)

This method measures the average telomere length relative to a single-copy gene.

Materials:

  • Genomic DNA isolation kit

  • qPCR master mix

  • Primers for telomere repeats (TelG and TelC)

  • Primers for a single-copy reference gene (e.g., 36B4)

Procedure:

  • Isolate high-quality genomic DNA from treated and control cells.

  • Perform two separate qPCR reactions for each DNA sample: one with the telomere primers and one with the reference gene primers.

  • The qPCR for telomeres will amplify the TTAGGG repeats.

  • The qPCR for the reference gene will quantify the amount of genomic DNA.

  • Calculate the relative telomere length using the T/S ratio (Telomere/Single-copy gene) derived from the Ct values.

Causality: The amount of telomeric DNA amplified is proportional to the average telomere length in the genomic DNA sample. Normalizing this to a single-copy gene accounts for variations in the amount of input DNA.

Future Directions and Concluding Remarks

The discovery of 2,5-Anhydro-D-mannitol's ability to extend the chronological lifespan of yeast is a promising first step.[1][2] However, to establish its credentials as a genuine anti-aging candidate for higher organisms, a rigorous and systematic investigation in mammalian systems is imperative. The experimental framework provided in this guide offers a roadmap for such an endeavor.

Key research questions to be addressed for 2,5-Anhydro-D-mannitol include:

  • Does 2,5-AM mitigate cellular senescence in human primary cells?

  • What is the effect of 2,5-AM on oxidative stress, mitochondrial function, and telomere length in mammalian cells?

  • Does 2,5-AM activate AMPK or modulate other nutrient-sensing pathways like mTOR and SIRT1 in a mammalian context?

  • What are the dose-dependent effects and potential toxicity of 2,5-AM in vitro and in vivo?

  • Can 2,5-AM extend the healthspan and lifespan of model organisms such as C. elegans and mice?

By systematically addressing these questions and comparing the findings with the wealth of data available for compounds like resveratrol, metformin, and rapamycin, the scientific community can build a comprehensive understanding of the anti-aging potential of 2,5-Anhydro-D-mannitol. This comparative approach is essential for identifying and validating the next generation of interventions to promote healthy aging.

References

  • [Metformin's Mechanisms in Attenuating Hallmarks of Aging and Age-Related Disease]([Link] metformin/)

Sources

A Senior Application Scientist's Guide to Glycosylation of 2,5-Anhydro-D-mannitol: A Comparative Analysis of Glycosyl Donors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and glycobiology, the synthesis of complex glycoconjugates is of paramount importance. These molecules play critical roles in a myriad of biological processes, and their therapeutic potential is vast. A key challenge in the synthesis of these intricate structures is the stereoselective formation of the glycosidic linkage. The choice of the glycosyl donor, the activated sugar moiety, is a critical parameter that dictates the efficiency and stereochemical outcome of the glycosylation reaction.

This guide provides a comprehensive comparative analysis of different glycosyl donors for the glycosylation of 2,5-anhydro-D-mannitol, a conformationally constrained fructose analogue of significant interest in medicinal chemistry. We will delve into the practical and mechanistic aspects of using three common classes of glycosyl donors: glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. This analysis is grounded in experimental evidence, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

The Acceptor: 2,5-Anhydro-D-mannitol

2,5-Anhydro-D-mannitol is a rigidified furanose scaffold that presents unique challenges and opportunities as a glycosyl acceptor. Its two primary hydroxyl groups at the C1 and C6 positions are the most accessible for glycosylation, while the secondary hydroxyls at C3 and C4 are more sterically hindered. For the purpose of this guide, we will focus on the glycosylation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol, a common intermediate where the more hindered hydroxyl groups are protected, directing glycosylation to the primary C1 and C6 positions.[1]

Comparative Analysis of Glycosyl Donors

A seminal study by Tegdes et al. (2006) provides a direct comparison of the glycosylation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with a glucopyranosyl bromide, a β-thiophenylglucoside, and α/β-trichloroacetimidates.[1] The outcomes of these reactions highlight the profound influence of the glycosyl donor and promoter system on the product distribution.

Glycosyl DonorPromoterMajor ProductsKey Observations
Tetra-O-acetyl-α-D-glucopyranosyl bromideHg(CN)₂Mono- and di-glycosylated products, orthoesterClassic Koenigs-Knorr conditions. Formation of a significant amount of a bis-orthoester suggests a complex reaction pathway.[1]
Tetra-O-acetyl-β-D-thiophenylglucosideNIS / TfOHMono- and di-glycosylated products, orthoesterPowerful thiophilic promoter system. The formation of the same bis-orthoester intermediate as with the glycosyl bromide is noteworthy.[1]
Tetra-O-acetyl-α/β-D-glucopyranosyl trichloroacetimidateTMSOTfMono- and di-glycosylated products, orthoesterHighly reactive donor system. Again, the bis-orthoester is a major product, suggesting it may be a common intermediate in all these reactions.[1]

Table 1: Comparative Glycosylation of 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol

Mechanistic Insights and Experimental Considerations

The choice of a glycosyl donor is intrinsically linked to the reaction mechanism and the required activation conditions. Understanding these principles is key to troubleshooting and optimizing glycosylation reactions.

Glycosyl Halides: The Classic Approach

Glycosyl bromides and chlorides are among the earliest and most extensively studied glycosyl donors. The Koenigs-Knorr reaction, which typically employs heavy metal salts like silver or mercury salts as promoters, is the classic method for their activation.[2]

Mechanism of Activation: The promoter, typically a silver or mercury salt, coordinates to the anomeric halide, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate. The glycosyl acceptor then attacks this electrophilic species to form the glycosidic bond. The stereochemical outcome is influenced by the nature of the protecting group at the C2 position of the donor. A participating group, such as an acetyl group, will lead to the formation of a 1,2-trans-glycoside via a dioxolenium ion intermediate.

Experimental Workflow: Glycosylation with a Glycosyl Bromide

Caption: Workflow for a typical Koenigs-Knorr glycosylation.

Experimental Protocol: Glycosylation using Tetra-O-acetyl-α-D-glucopyranosyl Bromide

  • To a stirred solution of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol (1.0 equiv) in anhydrous dichloromethane at room temperature under an argon atmosphere, add freshly prepared tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 equiv) and mercury(II) cyanide (1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired glycosylated products.

Thioglycosides: Versatility and Orthogonality

Thioglycosides are highly versatile glycosyl donors due to their stability and the wide range of available activation methods. Their activation is typically achieved using a thiophilic promoter, often a combination of an electrophilic halogen source (e.g., N-iodosuccinimide, NIS) and a Lewis or Brønsted acid (e.g., trifluoromethanesulfonic acid, TfOH).

Mechanism of Activation: The thiophilic promoter activates the anomeric sulfur atom, leading to its departure and the formation of a reactive glycosyl cation or a transient glycosyl triflate intermediate. The acceptor then attacks this species. The NIS/TfOH system is particularly effective, with the iodine cation acting as the soft electrophile that coordinates to the soft sulfur atom of the thioglycoside.

Experimental Workflow: Glycosylation with a Thioglycoside

Caption: Workflow for NIS/TfOH promoted thioglycoside glycosylation.

Experimental Protocol: Glycosylation using Tetra-O-acetyl-β-D-thiophenylglucoside

  • To a stirred suspension of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol (1.0 equiv), tetra-O-acetyl-β-D-thiophenylglucoside (1.2 equiv), and freshly activated 4 Å molecular sieves in anhydrous dichloromethane at -20 °C under an argon atmosphere, add N-iodosuccinimide (NIS) (1.3 equiv).

  • After stirring for 10 minutes, add a solution of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv) in dichloromethane dropwise.

  • Allow the reaction to proceed at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the mixture through a pad of Celite and wash the filtrate with a 10% aqueous solution of sodium thiosulfate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Glycosyl Trichloroacetimidates: High Reactivity and Mild Conditions

Glycosyl trichloroacetimidates are highly reactive glycosyl donors that can be activated under mildly acidic conditions, typically with a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[3]

Mechanism of Activation: The Lewis acid protonates the nitrogen atom of the trichloroacetimidate group, converting it into a good leaving group. Subsequent departure of the trichloroacetamide generates an oxocarbenium ion, which is then attacked by the glycosyl acceptor. The reaction is often performed at low temperatures to control the high reactivity of the donor and improve stereoselectivity.

Experimental Workflow: Glycosylation with a Trichloroacetimidate

Caption: Workflow for TMSOTf catalyzed trichloroacetimidate glycosylation.

Experimental Protocol: Glycosylation using Tetra-O-acetyl-α/β-D-glucopyranosyl Trichloroacetimidate

  • A mixture of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol (1.0 equiv), tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate (1.1 equiv), and activated 4 Å molecular sieves in anhydrous dichloromethane is stirred at room temperature for 30 minutes under an argon atmosphere.

  • The mixture is then cooled to -40 °C.

  • A solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) in dichloromethane is added dropwise.

  • The reaction is stirred at -40 °C and the progress is monitored by TLC.

  • Once the reaction is complete, it is quenched by the addition of a few drops of triethylamine.

  • The mixture is allowed to warm to room temperature, diluted with dichloromethane, and filtered through Celite.

  • The filtrate is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography on silica gel.

Conclusion: Selecting the Optimal Glycosyl Donor

The choice of glycosyl donor for the glycosylation of 2,5-anhydro-D-mannitol is a critical decision that will significantly impact the outcome of the synthesis.

  • Glycosyl Halides represent a classic and reliable method, though the use of stoichiometric heavy metal promoters can be a drawback.

  • Thioglycosides offer great versatility and are amenable to a wide range of activation conditions, making them suitable for complex synthetic strategies that may require orthogonal glycosylations.

  • Glycosyl Trichloroacetimidates are highly reactive and allow for glycosylations to be performed under mild, catalytic conditions, which is often advantageous for sensitive substrates.

The comparative study by Tegdes et al. reveals that for 2,5-anhydro-D-mannitol, all three donor types can lead to a complex mixture of products, including a significant bis-orthoester.[1] This suggests that the inherent reactivity of the acceptor and the reaction conditions play a crucial role in the final product distribution. Researchers should carefully consider the desired outcome, the scale of the reaction, and the compatibility of the chosen donor and promoter system with other functional groups in their molecules. Careful optimization of reaction conditions, such as temperature, solvent, and stoichiometry of reagents, will be essential to achieve the desired glycosylated product in high yield and stereoselectivity.

References

  • Tegdes, A., Medgyes, G., Boros, S., & Kuszmann, J. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 341(6), 776-781. [Link]

  • Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739-1749. [Link]

  • Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981. [Link]

  • Demchenko, A. V. (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. John Wiley & Sons.
  • Glycoscience Protocols. (2021). Glycosidation using trichloroacetimidate donor. In GlycoPODv2. [Link]

  • Glycoscience Protocols. (2021). Glycosidation using thioglycoside donor. In GlycoPODv2. [Link]

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Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 2,5-Anhydro-D-mannitol Tetraacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 2,5-Anhydro-D-mannitol Tetraacetate are pivotal for innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a compound's lifecycle: its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established laboratory safety principles and regulatory compliance.

Core Principles of Chemical Waste Management

Before delving into the specifics of this compound, it is essential to internalize the foundational principles of laboratory waste management. The primary goal is to prevent harm to personnel and the environment. This is achieved through a hierarchical approach:

  • Pollution Prevention and Source Reduction: The most effective waste management strategy is to minimize waste generation in the first place.[6]

  • Reuse or Redistribution: If possible and safe, consider using surplus material for other experiments or sharing it with other researchers.[6]

  • Treatment, Reclamation, and Recycling: In some instances, chemical waste can be treated to render it non-hazardous or recycled.[7]

  • Proper Disposal: When the above options are not feasible, waste must be disposed of in a manner that is safe, compliant, and environmentally sound.[6]

Quantitative Data for Chemical Waste Disposal

While specific disposal limits for this compound are not defined, general laboratory guidelines for hazardous waste accumulation must be strictly followed. These are often dictated by institutional policies and local regulations, but commonly align with standards set by bodies like the Environmental Protection Agency (EPA) in the United States.

ParameterGuidelineCitation
Waste Classification Treat as hazardous chemical waste.[3][4][5]
Satellite Accumulation Area (SAA) Volume Limits Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[3][5]
Container Labeling Must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[5][8]
"Empty" Container Protocol Containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate is collected as hazardous waste.[3][4][6]

Visualizing the Disposal Workflow

To ensure clarity and consistency in the disposal process, the following workflow diagram outlines the key decision points and actions required from the point of waste generation to its final disposition.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Labeling & Accumulation cluster_3 Disposal & Record Keeping A Waste Generation (Solid, Liquid, Contaminated Materials) B Characterize as Hazardous Waste (Assume hazards similar to parent compound) A->B C Select Compatible, Leak-Proof Container B->C D Segregate from Incompatible Waste Streams C->D E Label Container: 'Hazardous Waste' 'this compound' Associated Hazards D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is container full or storage time limit reached? G->F No H Arrange for Pickup by Institutional Environmental Health & Safety (EHS) G->H Yes I Maintain Accurate Disposal Records H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

The following detailed protocols provide a clear, actionable plan for the safe disposal of this compound in various forms.

Solid Waste (Unused or Expired Compound)
  • Step 1: Containerization: If possible, leave the solid waste in its original container. If not, transfer it to a clearly labeled, sealed, and compatible container.

  • Step 2: Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of potential hazards (e.g., "Irritant," "Handle with Care").[5][8]

  • Step 3: Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8] This area should be away from incompatible materials.

  • Step 4: Disposal Request: Once the container is full or is approaching the institutional time limit for storage in an SAA, arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[3]

Liquid Waste (Solutions Containing the Compound)
  • Step 1: Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Do not dispose of these solutions down the drain. [3]

  • Step 2: Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the solvent(s) used. Indicate the approximate concentration of the compound.

  • Step 3: Storage: Store the waste container in the SAA, ensuring the lid is securely closed except when adding waste.[3]

  • Step 4: Disposal: Follow the same procedure as for solid waste for pickup by your institution's EHS.

Contaminated Lab Supplies
  • Step 1: Segregation: All lab supplies, such as gloves, absorbent paper, and pipette tips, that have come into contact with this compound should be considered contaminated and disposed of as hazardous waste.[5]

  • Step 2: Collection: Collect these materials in a designated, labeled container or a durable, sealed bag specifically for solid hazardous waste.

  • Step 3: Disposal: This waste should be included with other solid chemical waste for EHS pickup.

"Empty" Containers
  • Step 1: Decontamination: Containers that previously held this compound must be triple-rinsed with a suitable solvent capable of dissolving the compound.[3][4][6]

  • Step 2: Rinsate Collection: The resulting rinsate is considered hazardous waste and must be collected in a labeled liquid waste container for proper disposal.[3][6]

  • Step 3: Final Disposal: After triple-rinsing, the container can often be disposed of as regular trash, but it is crucial to deface or remove the original label and confirm this with your institution's specific policies.[3][4]

Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste.[4]

  • Small Spills: For minor spills, use an absorbent material to soak up the substance.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Place the soaked absorbent material into a sealed container and label it as hazardous waste.

  • Large Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[4][10]

By adhering to these rigorous procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Managing Hazardous Chemical Waste in the Lab. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University. [Link]

  • Laboratory Chemical Waste Managment Guidelines | PennEHRS - UPenn EHRS - University of Pennsylvania. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • How to dispose of ammonium acetate safely? - Blog - Shanghai Talent Chemical Co.,Ltd. [Link]

  • How to Dispose of Acetic Acid - Lab Alley. [Link]

  • Ammonium Acetate. [Link]

  • Ammonium Acetate - Hazardous Substance Fact Sheet. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,5-Anhydro-D-mannitol Tetraacetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of 2,5-Anhydro-D-mannitol Tetraacetate. Our approach is built on the principle that true safety comes from understanding the why behind each procedure, enabling you to make informed decisions in any scenario.

Hazard Assessment & Chemical Profile

This compound (CAS 65729-88-6) is a protected derivative of D-mannitol, a sugar alcohol.[1] While comprehensive, peer-reviewed hazard data for this specific tetra-acetylated form is limited, we must ground our safety protocols in established principles of chemical hygiene. The parent compound, 2,5-Anhydro-D-mannitol, is classified as a skin, eye, and respiratory irritant.[2][3] Furthermore, some sources indicate that this compound may cause allergic skin reactions.[4]

Therefore, a cautious approach is mandated. We will operate under the assumption that this compound is, at a minimum, a skin and eye irritant and a potential sensitizer. All protocols are designed to mitigate these potential hazards effectively.

Property Information
Chemical Name This compound
Synonyms 2,5-Anhydro-D-mannitol peracetate
CAS Number 65729-88-6[1][4][5]
Molecular Formula C₁₄H₂₀O₉[1][4]
Molecular Weight 332.30 g/mol [1]
Appearance Crystalline solid[6]
Primary Hazards Assumed: Skin Irritant, Serious Eye Irritant, Potential Skin Sensitizer[2][3][4]
Storage Store at 10°C - 25°C in a tightly sealed container[4]

Core PPE Requirements at a Glance

This table summarizes the minimum required PPE for common laboratory tasks involving this compound. The underlying principle is to establish multiple barriers between the researcher and the chemical, a cornerstone of laboratory safety.[7][8]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety goggles with side shieldsNitrile gloves (double-gloved)Full-length lab coatRequired if not in a ventilated enclosure (e.g., fume hood, powder hood)
Preparing Solutions Safety goggles with side shieldsNitrile gloves (double-gloved)Full-length lab coatNot required if handled in a certified chemical fume hood
Transferring Solutions Safety goggles with side shieldsNitrile glovesFull-length lab coatNot required if handled in a certified chemical fume hood
Cleaning & Disposal Safety goggles; Face shield for splash riskHeavy-duty nitrile or butyl glovesChemical-resistant apron over lab coatNot typically required

Rationale and Selection of Personal Protective Equipment

Effective protection relies on selecting the right equipment for the specific hazard. Simply wearing PPE is insufficient; understanding its limitations is critical for ensuring its efficacy.

Eye and Face Protection

The assumed irritant nature of this compound necessitates robust eye protection.[2]

  • Safety Goggles: Standard for handling this compound. They must be tight-fitting and provide a seal around the eyes to protect against dust particles and accidental splashes.

  • Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when handling larger volumes or during initial dissolution steps.[9][10]

Hand Protection

Hands are the most likely point of direct contact. The goal is to prevent skin irritation and potential sensitization.

  • Glove Material: Nitrile gloves are recommended for incidental splash protection against a wide array of chemicals and are a suitable first choice for handling this compound.[11] They offer good resistance to bases, oils, and many solvents. However, no glove material offers permanent protection.[12][13]

  • The Causality of Double-Gloving: This practice is not about redundancy; it's a critical contamination control strategy. The outer glove absorbs any initial contamination. During doffing, the contaminated outer layer is removed, leaving a clean inner glove to handle equipment (like fume hood sashes or waste containers) without cross-contamination.

  • Immediate Replacement: If a glove is splashed, it has done its job. It must be removed immediately, and hands should be washed before donning a new pair.[12] Breakthrough can occur rapidly with some chemicals.[14]

Body Protection
  • Lab Coat: A clean, full-length lab coat provides a removable barrier protecting your personal clothing and skin from contamination.

  • Chemical-Resistant Apron: During cleaning, disposal, or when handling larger quantities, an apron made of rubber or PVC provides an additional, impermeable layer of protection.[7]

Respiratory Protection

The primary respiratory hazard arises from inhaling airborne powder.

  • Engineering Controls First: The most effective way to control this hazard is to use engineering controls like a chemical fume hood or a powder containment hood.

  • When Respirators are Necessary: If engineering controls are unavailable or insufficient to keep dust levels low, a NIOSH-approved respirator (e.g., an N95 or higher) is required.[2] Proper fit-testing and training are mandatory for respirator use.

Standard Operating Procedures (SOPs)

Following a strict, validated sequence for donning and doffing PPE is essential to prevent exposure and cross-contamination.

PPE Donning Sequence

This sequence is designed to move from the least critical to the most critical barriers, ensuring a clean and secure fit.

  • Lab Coat/Apron: Securely fasten your lab coat. If required, don a chemical-resistant apron.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye Protection: Put on your safety goggles.

  • Face Shield: If the procedure requires it, place the face shield over your goggles.

  • Respirator: If required, don your fit-tested respirator last.

G cluster_donning PPE Donning Workflow A 1. Don Lab Coat / Apron B 2. Don Inner Gloves A->B C 3. Don Outer Gloves (over cuff) B->C D 4. Don Safety Goggles C->D E 5. Don Face Shield (if required) D->E F 6. Don Respirator (if required) E->F

Caption: Sequential workflow for donning PPE.
PPE Doffing (Removal) Sequence

The doffing process is the most critical for preventing self-contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."

  • Decontaminate (if applicable): Wipe down outer gloves if grossly contaminated.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out without touching the exterior with your inner glove. Dispose of them in the designated chemical waste container.

  • Remove Face Shield/Goggles: Handle by the "clean" straps or earpieces.

  • Remove Lab Coat/Apron: Remove your lab coat by rolling it away from your body, ensuring the contaminated exterior is folded inward.

  • Remove Inner Gloves: This is the final step. Remove the last pair of gloves, again without touching the outside with your bare skin.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

G cluster_doffing PPE Doffing Workflow A 1. Remove Outer Gloves B 2. Remove Face Shield / Goggles A->B C 3. Remove Lab Coat / Apron B->C D 4. Remove Inner Gloves C->D E 5. Wash Hands Thoroughly D->E

Caption: Sequential workflow for doffing PPE.

Emergency & Disposal Protocols

Spill Management
  • Alert: Alert personnel in the immediate area.

  • Isolate: Secure the area to prevent spread.

  • Protect: Ensure you are wearing the appropriate PPE before cleaning the spill.

  • Contain: For solid spills, avoid creating dust.[2] Gently cover with an inert absorbent material. For liquid spills, surround the spill with absorbent pads.

  • Clean: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

Waste Disposal Plan

All materials contaminated with this compound must be treated as chemical waste. Never dispose of this material down the drain or in regular trash.[2][15]

G cluster_disposal Chemical Waste Disposal Workflow Start Waste Generated Decision Is material contaminated with This compound? Start->Decision Contaminated Segregate into Labeled Hazardous Waste Container (e.g., 'Solid Organic Waste') Decision->Contaminated Yes NonContaminated Dispose as Non-Hazardous Waste (e.g., regular trash, glass recycling) Decision->NonContaminated No Seal Seal container when 3/4 full Contaminated->Seal Arrange Arrange for pickup by Environmental Health & Safety (EHS) Seal->Arrange

Caption: Decision workflow for waste segregation and disposal.

References

  • PubChem. (n.d.). 2,5-anhydro-D-mannitol. National Center for Biotechnology Information. Retrieved from [Link]

  • Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • BrightHR. (2025, March 20). What PPE Should Be Worn for COSHH?. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: D(-)-Mannitol. Retrieved from [Link]

  • OSHA/EHS. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of California, Berkeley EHS. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.